molecular formula C38H42N2O6 B7760034 Tetrandrine CAS No. 916770-74-6

Tetrandrine

Cat. No.: B7760034
CAS No.: 916770-74-6
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrandrine is a bisbenzylisoquinoline alkaloid naturally sourced from Stephania tetrandra and other related Menispermaceae species, with extensive documentation in traditional Chinese medicine and modern pharmacological research . This compound functions primarily as a calcium channel blocker but demonstrates multifaceted mechanisms including modulation of reactive oxygen species, enhancement of autophagic flux, reversal of multi-drug resistance, induction of caspase-dependent pathways, and cell cycle arrest . Research applications include oncology studies, particularly in breast cancer models where this compound shows selective cytotoxicity against triple-negative breast cancer cells (HCC70 IC50 = 20μM, MDA-MB-231 IC50 = 25μM) while demonstrating significantly less toxicity toward non-cancerous breast cells (MCF-10A IC50 = 75μM) . Additional research domains encompass anti-inflammatory investigations building on its historical use for arthritis and silicosis, antimicrobial studies demonstrating efficacy against Mycobacterium tuberculosis , Candida albicans , and Plasmodium falciparum , and virological research including Ebola virus studies . The compound's ability to simultaneously target multiple signaling pathways while maintaining selective toxicity toward cancer cells makes it a valuable chemical tool for investigating complex disease mechanisms and potential therapeutic approaches. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178062, DTXSID70881383
Record name S,S-(+)-Tetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Tetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-34-3, 23495-89-8
Record name Tetrandrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Tetrandrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenophene 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrandrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DL-Tetrandine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrandrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S,S-(+)-Tetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Tetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrandrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRANDRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRANDRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: The Anti-Inflammatory Mechanism & Application of Tetrandrine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra S. Moore, represents a complex pharmacological agent that transcends simple calcium channel blockade.[1] While historically utilized for hypertension, recent investigations reveal a potent, multi-tiered anti-inflammatory mechanism targeting the NF-κB/MAPK axis and the NLRP3 inflammasome . This guide provides a technical deep-dive for researchers, detailing the causal molecular interactions, validated experimental protocols, and pharmacokinetic constraints required for rigorous investigation.

Molecular Architecture & Pharmacodynamics

Chemical Class: Bisbenzylisoquinoline alkaloid Primary Target: L-type Calcium Channels (Voltage-dependent) Secondary Targets: Two-Pore Channels (TPCs), LIMP-2, Ebola Virus Glycoprotein (mechanistic overlap via endosomal calcium).

The Calcium-Inflammation Nexus

This compound’s anti-inflammatory potency is inextricably linked to its regulation of intracellular calcium (


). Unlike standard NSAIDs, TET operates upstream of cyclooxygenase enzymes.
  • L-Type Channel Blockade: TET inhibits voltage-gated

    
     entry, preventing the calcium-dependent activation of Calmodulin-dependent protein kinase II (CaMKII).
    
  • Endolysosomal Regulation (The LIMP-2 Axis): Recent findings identify Lysosomal Integral Membrane Protein-2 (LIMP-2) as a direct target.[2] TET binding to LIMP-2 blocks NAADP-dependent calcium release from endolysosomes via Two-Pore Channels (TPCs).[2] This blockade impairs the calcium signaling required for inflammasome assembly and viral fusion events.

The Anti-Inflammatory Signaling Nexus

This compound exerts its effects through a "multi-hit" inhibition strategy. It does not merely block a receptor but dampens the signal transduction amplitude across three critical pathways.

Pathway Inhibition Mechanics
  • NF-κB Suppression: TET prevents the phosphorylation and degradation of IκBα.[3] Consequently, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, blocking its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • MAPK Modulation: TET attenuates the phosphorylation of ERK1/2, JNK, and p38 MAPK. This downregulation reduces the stability of cytokine mRNA and suppresses AP-1 transcriptional activity.

  • NLRP3 Inflammasome Uncoupling: By limiting mitochondrial ROS production and intracellular calcium flux, TET inhibits the oligomerization of the NLRP3 inflammasome, thereby preventing Caspase-1 activation and the maturation of IL-1β.

Visualization: The this compound Signaling Blockade

The following diagram illustrates the hierarchical inhibition of inflammatory signaling by this compound.

Tetrandrine_Mechanism LPS LPS / Stimuli TLR4 TLR4 Receptor LPS->TLR4 ROS Mitochondrial ROS TLR4->ROS MAPK MAPK Pathway (ERK/p38/JNK) TLR4->MAPK NFkB_Complex NF-κB Complex (p65/IκBα) TLR4->NFkB_Complex Ca_Influx Ca2+ Influx (L-Type / TPC) NLRP3 NLRP3 Inflammasome Ca_Influx->NLRP3 ROS->NLRP3 Nucleus Nuclear Translocation MAPK->Nucleus NFkB_Complex->Nucleus Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines Caspase-1 Activation Nucleus->Cytokines Transcription TET This compound TET->Ca_Influx Blocks TET->MAPK Dephos. TET->NFkB_Complex Stabilizes IκBα TET->NLRP3 Inhibits Assembly

Caption: this compound inhibits inflammation via multi-nodal blockade of Ca2+ flux, NF-κB translocation, and NLRP3 assembly.[1][4]

Experimental Framework

To replicate this compound's effects reliably, researchers must control for solubility issues and cytotoxicity. The following protocols are optimized for macrophage models.

Quantitative Efficacy Data

The table below summarizes reference values for this compound inhibition across validated models.

ParameterCell ModelStimulusIC50 / Effect SizeReference
Cell Viability HCT116 (Colorectal)N/AIC50: 7.2 µM (24h)[14]
Cell Proliferation HRMC (Mesangial)IgA1IC50: ~3.16 µM (48h)[8]
Differentiation C2C12 MyoblastsN/AIC50: 11.71 µM[12]
IL-1β mRNA RAW 264.7LPS (1 µg/mL)60.6% Inhibition[10]
IL-6 mRNA RAW 264.7LPS (1 µg/mL)55.7% Inhibition[10]
TNF-α mRNA RAW 264.7LPS (1 µg/mL)14.6% Inhibition[10]
Protocol: In Vitro Macrophage Inflammation Assay

Objective: Quantify the suppression of LPS-induced cytokines in RAW 264.7 or BV2 cells.

Reagents:

  • This compound Stock: Dissolve in DMSO to 10 mM. Store at -20°C.

  • Vehicle Control: DMSO (Final concentration < 0.1%).

  • Inducer: Lipopolysaccharide (LPS), E. coli O111:B4.

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate overnight to 80% confluency.
    
  • Pre-treatment (Critical Step):

    • Replace media with fresh DMEM containing this compound (0.5, 1.0, 5.0 µM).

    • Note: Do not exceed 10 µM to avoid confounding cytotoxicity with anti-inflammatory effects.

    • Incubate for 2 hours prior to induction.[5] This allows TET to stabilize intracellular signaling nodes.

  • Induction:

    • Add LPS (Final concentration: 1 µg/mL) directly to the media containing TET.

    • Incubate for 24 hours .

  • Harvesting:

    • Supernatant: Collect for ELISA (TNF-α, IL-6, IL-1β).[4]

    • Lysate: Extract RNA for qRT-PCR or Protein for Western Blot (Target: p-p65, p-ERK1/2).

Visualization: Experimental Workflow

Experimental_Protocol cluster_analysis 4. Analysis Phase Step1 1. Cell Seeding (RAW 264.7 / BV2) Step2 2. Pre-Treatment (this compound 1-5 µM) 2 Hours Step1->Step2 Step3 3. Induction (LPS 1 µg/mL) 24 Hours Step2->Step3 ELISA ELISA (Supernatant) Step3->ELISA PCR qRT-PCR (Cell Lysate) Step3->PCR WB Western Blot (Phospho-proteins) Step3->WB

Caption: Optimized workflow for assessing this compound efficacy in macrophage models.

Pharmacokinetics & Safety Profile

For drug development professionals, understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound is crucial for translational success.[6]

  • Absorption & Bioavailability: TET exhibits poor water solubility and low oral bioavailability. It is a P-glycoprotein (P-gp) inhibitor, which can alter the pharmacokinetics of co-administered drugs (e.g., chemotherapeutics).

  • Metabolism: Extensively metabolized in the liver, primarily serving as a substrate for CYP3A4 .

  • Toxicity Windows:

    • Hepatotoxicity: Observed at high cumulative doses. Mechanism involves reactive metabolite formation and mitochondrial stress.

    • LD50 (Mice): ~65 mg/kg (Intravenous), ~700 mg/kg (Oral).

    • Therapeutic Index: Narrow. Dosing in animal models typically ranges from 10–50 mg/kg; exceeding this risks pulmonary and hepatic fibrosis.

References

  • Inhibition of NF-κB Activation: this compound inhibits signal-induced NF-kappa B activation in rat alveolar macrophages. NIH PubMed. Link

  • Cardiac Hypertrophy & ROS: this compound blocks cardiac hypertrophy by disrupting reactive oxygen species-dependent ERK1/2 signalling.[7] NIH PubMed Central. Link

  • Monokine Inhibition: Inhibitory action of this compound on macrophage production of interleukin-1 (IL-1)-like activity and thymocyte proliferation. NIH PubMed. Link

  • Microglial Activation: this compound Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells.[5] PLOS ONE.[5] Link

  • Pharmacokinetics Review: Pharmacokinetic and Toxicological Characterization of this compound Using in silico ADMET Modelling. International Journal of Research and Review. Link

  • Structural Modification: Progress on structural modification of this compound with wide range of pharmacological activities.[8][9] NIH PubMed Central. Link

  • ADMET Profiling: Pharmacokinetic and Toxicological Characterization of this compound Using in Silico ADMET Modelling. International Journal of Research and Review. Link

  • Mesangial Cell Proliferation: this compound inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway. NIH PubMed Central. Link

  • LIMP-2 & Calcium Signaling: this compound regulates NAADP-mediated calcium signaling through a LIMP-2-dependent and sphingosine-mediated mechanism.[2] Nature Communications (via PubMed Central). Link

  • LPS-Induced Cytokines: Effects of this compound on proinflammatory cytokines in LPS-induced RAW 264.7 cells. ResearchGate.[4] Link

  • Vascular Smooth Muscle: this compound, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells. NIH PubMed. Link

  • Muscle Differentiation: this compound Inhibits Skeletal Muscle Differentiation by Blocking Autophagic Flux. MDPI.[10] Link

  • Anticancer Potential: this compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. NIH PubMed. Link

  • EMT Inhibition: this compound Inhibits Epithelial-Mesenchymal Transition in IL-6-Induced HCT116 Human Colorectal Cancer Cells. NIH PubMed Central. Link

Sources

Tetrandrine as a Modulator of Autophagy and Apoptosis: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Tetrandrine, a bis-benzylisoquinoline alkaloid derived from the plant Stephania tetrandra, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Its mechanism of action is multifaceted, critically involving the modulation of two fundamental cellular processes: autophagy and apoptosis.[3][4] This guide provides an in-depth technical overview of this compound's dual role, elucidating the core signaling pathways it hijacks and presenting validated experimental protocols for researchers in oncology and drug development. We will explore the intricate crosstalk between this compound-induced autophagy and apoptosis, offering insights into how these pathways can be dissected and leveraged for therapeutic discovery.

Part 1: The Molecular Logic of this compound-Induced Autophagy

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and proteins to maintain homeostasis. In the context of cancer, autophagy can be a double-edged sword, either promoting survival or leading to cell death. This compound has been identified as a potent inducer of autophagy, primarily through the inhibition of the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth and metabolism.[5][6]

Mechanistic Deep Dive: The mTOR-Dependent Pathway

The canonical pathway for this compound-induced autophagy involves the suppression of the mammalian target of rapamycin (mTOR).[1][7][8]

  • Inhibition of Upstream Signals: this compound treatment has been shown to inhibit the phosphorylation of key upstream regulators of mTOR, including Akt.[5][9] This disruption prevents the activation of the mTOR complex 1 (mTORC1).

  • mTORC1 Inactivation: By inhibiting mTORC1, this compound relieves the suppression of the ULK1/Atg13/FIP200 complex, which is the critical initiator of phagophore (autophagosome precursor) formation.

  • PKC-α as a Novel Target: Further research has identified Protein Kinase C-alpha (PKC-α) as a direct target of this compound.[1][7][8] Inhibition of PKC-α contributes to mTOR inactivation and subsequent autophagy induction, representing a distinct mechanism from other autophagy inducers.[1][7][8]

  • Induction of Autophagic Flux: The result is an increase in autophagic flux—the complete process from autophagosome formation to lysosomal degradation. This is evidenced by the increased formation of autophagosomes and the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1]

Visualization: this compound's Autophagy Induction Pathway

The following diagram illustrates the signaling cascade initiated by this compound to induce autophagy.

Tetrandrine_Autophagy_Pathway TET This compound PKCa PKC-α TET->PKCa Inhibits PI3K_AKT PI3K/Akt Signaling TET->PI3K_AKT Inhibits mTORC1 mTORC1 (Active) PKCa->mTORC1 Activates PI3K_AKT->mTORC1 Activates mTORC1_inactive mTORC1 (Inactive) ULK1 ULK1 Complex (Active) mTORC1->ULK1 Inhibits mTORC1_inactive->ULK1 Relieves Inhibition Beclin1 Beclin-1 Complex ULK1->Beclin1 Activates Autophagosome Autophagosome Formation (LC3-I → LC3-II) Beclin1->Autophagosome Initiates

Caption: this compound induces autophagy by inhibiting PKC-α and PI3K/Akt, leading to mTORC1 inactivation.

Experimental Protocol: Western Blot for LC3-II Turnover (Autophagic Flux)

This protocol is essential for quantifying autophagic flux, distinguishing between the induction of autophagy and a blockage of lysosomal degradation.

Causality Statement: Measuring LC3-II levels at a single time point is insufficient. An increase in LC3-II can mean either increased autophagosome formation or impaired degradation. By using a lysosomal inhibitor like Bafilomycin A1, we can trap autophagosomes, and a greater accumulation of LC3-II in the presence of the inhibitor plus this compound (compared to the inhibitor alone) provides definitive proof of induced autophagic flux.

Methodology:

  • Cell Culture & Treatment:

    • Plate cells (e.g., MDA-MB-231, MCF-7) at a density that will result in 70-80% confluency at the time of harvest.

    • Create four treatment groups:

      • Vehicle Control (e.g., 0.1% DMSO)

      • This compound (e.g., 5-10 µM)

      • Bafilomycin A1 (BafA1) alone (e.g., 100 nM)

      • This compound + Bafilomycin A1

    • For the BafA1 groups, add the inhibitor for the final 2-4 hours of the total this compound treatment time (e.g., for a 16-hour this compound treatment, add BafA1 at hour 12).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel. Rationale: A higher percentage gel provides better resolution for the small size difference between LC3-I and LC3-II.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (validated for detecting both forms) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis & Interpretation:

    • Quantify the band intensities for LC3-II and the loading control.

    • Expected Result: The this compound + BafA1 group should show a significantly higher LC3-II/actin ratio compared to the BafA1 alone group. This difference represents the amount of LC3 that was delivered to the lysosome and degraded during the treatment period, thus confirming an increase in autophagic flux.

Part 2: The Molecular Logic of this compound-Induced Apoptosis

Apoptosis is a form of programmed cell death crucial for eliminating cancerous cells. This compound is a well-documented inducer of apoptosis in numerous cancer cell lines, primarily engaging the intrinsic (mitochondrial) pathway.[3][10][11]

Mechanistic Deep Dive: The Intrinsic Caspase Cascade

This compound initiates apoptosis by creating an imbalance between pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial compromise.[3][12]

  • Bcl-2 Family Regulation: this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bak.[10][13]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio facilitates the formation of pores in the mitochondrial outer membrane.[10][13]

  • Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[10]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.

  • Executioner Caspase Cleavage: Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3.[13][14] Activated Caspase-3 carries out the systematic dismantling of the cell by cleaving key cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.[12][13]

  • Role of ROS: In some cell types, this compound has been shown to induce the production of reactive oxygen species (ROS), which can further promote mitochondrial dysfunction and apoptosis.[9][15]

Visualization: this compound's Apoptosis Induction Pathway

This diagram outlines the intrinsic apoptotic pathway activated by this compound.

Tetrandrine_Apoptosis_Pathway TET This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) TET->Bcl2 Downregulates Bax Bax / Bak (Pro-apoptotic) TET->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c (Release) Mito->CytC Apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (PARP Cleavage, DNA Fragmentation) Casp3->Apoptosis

Caption: this compound triggers apoptosis via the mitochondrial pathway by altering Bcl-2 family proteins.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Quantification

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Causality Statement: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. By using both stains, we can precisely quantify the stages of cell death.

Methodology:

  • Cell Culture & Treatment:

    • Plate cells and treat with Vehicle Control and various concentrations of this compound for a predetermined time (e.g., 24-48 hours).

    • Include a positive control, such as Staurosporine (1 µM for 4 hours), to validate the staining procedure.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells to ensure all dying cells are included in the analysis. Rationale: Apoptotic cells detach; discarding the supernatant will lead to a significant underestimation of cell death.

    • Wash the combined cell population with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Set up compensation using single-stained controls (FITC only, PI only) to correct for spectral overlap.

    • Gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

    • Analyze the gated population on a FITC (Annexin V) vs. PI plot.

  • Data Analysis & Interpretation:

    • Define four quadrants:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated with this assay).

    • Expected Result: A dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants following this compound treatment indicates the induction of apoptosis.

Part 3: The Crosstalk - A Pro-Death Synergy

The interplay between autophagy and apoptosis is complex and context-dependent. In the case of this compound in many cancer models, autophagy appears to cooperate with apoptosis to promote cell death.[16] This can occur in several ways:

  • Autophagic Cell Death: In some cancer cells, particularly those that are resistant to apoptosis, this compound can induce such a massive level of autophagy that it leads directly to cell death, a process termed "autophagic cell death".[1][7] This is demonstrated by the fact that this compound retains cytotoxicity in cells deficient in key apoptotic proteins like caspases or Bax/Bak.[7][8]

  • Enhancement of Apoptosis: Autophagy can facilitate apoptosis by degrading anti-apoptotic proteins or by increasing cellular stress. Studies have shown that inhibiting this compound-induced autophagy can sometimes rescue cells from death, suggesting a pro-apoptotic role for the autophagic process in that context.[9][17]

Visualization: Experimental Workflow to Dissect Crosstalk

This workflow allows researchers to determine the functional relationship between autophagy and apoptosis in their specific model.

Crosstalk_Workflow Start Cancer Cells Group1 Group 1: This compound (TET) Start->Group1 Group2 Group 2: Autophagy Inhibitor (3-MA/CQ) + TET Start->Group2 Group3 Group 3: Apoptosis Inhibitor (z-VAD-fmk) + TET Start->Group3 Analysis Analyze Cell Viability & Apoptosis (MTT & Annexin V/PI) Group1->Analysis Group2->Analysis Group3->Analysis

Caption: A workflow to determine if autophagy enhances or protects against this compound-induced apoptosis.

Interpreting the Workflow:

  • If Group 2 (Autophagy Inhibited) shows increased viability compared to Group 1: Autophagy is contributing to cell death.

  • If Group 2 (Autophagy Inhibited) shows decreased viability compared to Group 1: Autophagy is playing a pro-survival role.

  • If Group 3 (Apoptosis Inhibited) shows increased viability compared to Group 1: The cell death is apoptosis-dependent.

Part 4: Quantitative Data Summary

The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments.

Cell LineCancer TypeIC50 (µM) after 48hCitation
HeLaCervical Cancer11.7 ± 1.1[1]
MCF-7Breast Cancer14.0 ± 0.6[1]
PC3Prostate Cancer8.2 ± 2.9[1]
SKHep-1Liver Cancer9.3 ± 0.6[1]
BGC-823Gastric Cancer~10[10]

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, assay duration) and should be determined empirically for each new cell line.

Conclusion and Future Directions

This compound is a potent natural compound that effectively induces both autophagy and apoptosis in a wide range of cancer cells. Its ability to engage multiple cell death pathways, particularly its efficacy in apoptosis-resistant models through autophagic cell death, makes it a compelling candidate for further preclinical and clinical development.[7][8] Future research should focus on identifying predictive biomarkers for this compound sensitivity and exploring rational combination therapies, such as pairing this compound with other agents that could further exploit the autophagic or apoptotic vulnerabilities it creates. Understanding the precise molecular switches that dictate the balance between these two pathways will be paramount to optimizing its therapeutic potential.

References

  • Wong, V. K. W., Zeng, W., Chen, J., Yao, X. J., Leung, E. L. H., Wang, Q. Q., Chiu, P., Ko, B. C. B., & Law, B. Y. K. (2017). This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Frontiers in Pharmacology, 8, 351. [Link]

  • Law, B. Y. K., Wong, V. K. W., Chen, J., Zeng, W., Yao, X. J., Leung, E. L. H., Wang, Q. Q., Chiu, P., & Ko, B. C. B. (2017). This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. National Institutes of Health. [Link]

  • Zhang, L., et al. (2019). This compound-Induced Autophagy in MDA-MB-231 Triple-Negative Breast Cancer Cell through the Inhibition of PI3K/AKT/mTOR Signaling. National Institutes of Health. [Link]

  • Chen, Y.-C., et al. (2017). This compound Induces Apoptosis of Human Nasopharyngeal Carcinoma NPC-TW 076 Cells through Reactive Oxygen Species Accompanied by an Endoplasmic Reticulum Stress Signaling Pathway. MDPI. [Link]

  • Wang, Z., et al. (2022). This compound mediates autophagy via sirtuin 3/adenosine 5-monophosphate-activated protein kinase/mammalian target of rapamycin signal pathway to attenuate early brain injury after subarachnoid hemorrhage. National Institutes of Health. [Link]

  • Li, Z., et al. (2022). This compound reduces oxidative stress, apoptosis, and extracellular matrix degradation and improves intervertebral disc degeneration by inducing autophagy. Taylor & Francis Online. [Link]

  • Chen, Y., et al. (2020). This compound inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase. Portland Press. [Link]

  • Henrik's Lab. (2020). PI3K AKT mTOR Pathway (and the effects). YouTube. [Link]

  • Lin, K.-L., et al. (2021). This compound Suppresses Human Brain Glioblastoma GBM 8401/luc2 Cell-Xenografted Subcutaneous Tumors in Nude Mice In Vivo. PubMed Central. [Link]

  • Jo, A.-R., et al. (2022). Growth-Suppressive and Apoptosis-Inducing Effects of this compound in SW872 Human Malignant Liposarcoma Cells via Control of the Intrinsic Caspase Pathway, XIAP, STAT-3, and Endoplasmic Reticulum Stress. MDPI. [Link]

  • Hsieh, M.-J., et al. (2021). This compound Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes. In Vivo. [Link]

  • Liu, Y., et al. (2024). Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer. ResearchGate. [Link]

  • Dai, C., et al. (2020). Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo. National Institutes of Health. [Link]

  • Wong, V. K. W., et al. (2017). This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. PubMed. [Link]

  • Hsieh, M.-J., et al. (2011). This compound induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells. PubMed. [Link]

  • Choi, Y.-J., et al. (2015). This compound Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer BGC-823 Cells. PubMed Central. [Link]

  • Hsieh, M.-J., et al. (2021). This compound Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes. PubMed. [Link]

  • Zhang, L., et al. (2019). This compound-Induced Autophagy in MDA-MB-231 Triple-Negative Breast Cancer Cell through the Inhibition of PI3K/AKT/mTOR Signaling. PubMed. [Link]

  • Liu, Y., et al. (2024). Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer. PubMed Central. [Link]

  • Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. PubMed Central. [Link]

  • Li, W., et al. (2017). Autophagy induction enhances this compound-induced apoptosis via the AMPK/mTOR pathway in human bladder cancer cells. Spandidos Publications. [Link]

  • Patergnani, S., et al. (2021). Assays to Monitor Autophagy Progression in Cell Cultures. MDPI. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Detecting Autophagy by Flow Cytometry. Bio-Rad. [Link]

  • Towers, C. G. (2017). How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. [Link]

  • Pagnini, C., et al. (2021). Crosstalk of Autophagy and Apoptosis. MDPI. [Link]

  • Methods in Molecular Biology. (2009). Methods for Assessing Autophagy and Autophagic Cell Death. Springer. [Link]

Sources

Technical Guide: Tetrandrine as a Host-Directed Antiviral via Endolysosomal Calcium Blockade

[1]

Executive Summary

Tetrandrine (TET), a bis-benzylisoquinoline alkaloid derived from Stephania tetrandra, represents a paradigm shift in antiviral therapeutics: host-directed therapy . Unlike direct-acting antivirals (DAAs) that target mutable viral proteins (e.g., polymerases or proteases), TET targets the host's Two-Pore Channels (TPCs) within the endolysosomal system. By locking the "calcium trigger" required for viral fusion, TET effectively traps enveloped viruses—including EBOV, SARS-CoV-2, and MERS-CoV—inside the lysosome, leading to their degradation.

This guide details the molecular pharmacology, efficacy data, and validation protocols required to develop TET as a broad-spectrum antiviral.

Part 1: Molecular Pharmacology & Mechanism of Action

The Target: Two-Pore Channels (TPC2)

While historically characterized as an L-type calcium channel blocker (explaining its antihypertensive use), the antiviral potency of TET stems from its high-affinity blockade of TPC2 (Two-Pore Channel 2).[1][2]

  • Localization: TPC2 is expressed on the membranes of late endosomes and lysosomes.

  • Physiological Role: It controls the release of luminal Ca²⁺ into the cytosol, triggered by the second messenger NAADP (Nicotinic acid adenine dinucleotide phosphate).[1]

  • The Viral Dependency: Enveloped viruses enter cells via macropinocytosis or endocytosis.[3] To release their RNA payload, they must fuse their envelope with the host membrane. This fusion machinery (e.g., Ebola GP or Coronavirus Spike) is often calcium-dependent.

The "Endosomal Traffic Jam" Mechanism

TET induces a functional blockade of the viral lifecycle at the late endosome/lysosome interface .

  • Entry: The virus is internalized into an early endosome.[4]

  • Maturation: The endosome matures into a late endosome/lysosome (acidic pH).

  • The Blockade: The virus requires a local Ca²⁺ burst from TPC2 to trigger fusion. TET inhibits TPC2.[5][3][6][7][8]

  • Outcome: The Ca²⁺ signal is silenced. Fusion fails. The virus remains trapped and is eventually degraded by lysosomal enzymes.

Field Insight (2025 Update): Recent proteomic studies suggest TET also targets LIMP-2 (Lysosomal Integral Membrane Protein-2). By binding LIMP-2, TET disrupts lysosomal lipid transport (sphingosine/cholesterol), which indirectly destabilizes TPC2 function, reinforcing the calcium blockade.

Visualization: The Endolysosomal Ca²⁺ Blockade

TET_MechanismVirusEnveloped Virus(EBOV / SARS-CoV-2)EndosomeEarly EndosomeVirus->EndosomeMacropinocytosisLysosomeLate Endosome / Lysosome(Acidic pH)Endosome->LysosomeMaturationTPC2TPC2 Channel(Ca2+ Gate)Lysosome->TPC2HostsDegradationViral DegradationLysosome->DegradationIf Fusion FailsCa_SignalLocal Ca2+ ReleaseTPC2->Ca_SignalNAADP TriggerFusionMembrane Fusion(Viral Uncoating)Ca_Signal->FusionRequired forFusion->VirusReplicatesTETThis compoundTET->TPC2Direct BlockadeTET->DegradationPromotesLIMP2LIMP-2(Lipid Transport)TET->LIMP2BindsLIMP2->TPC2Modulates

Caption: this compound prevents viral escape by blocking TPC2-mediated Calcium release and modulating LIMP-2.

Part 2: Spectrum of Activity & Efficacy Data

TET exhibits broad-spectrum activity because it targets a host mechanism conserved across multiple viral families. Below is a summary of potency data.

Virus TargetCell Line / ModelIC₅₀ (Concentration)Mechanism ValidationSource
Ebola (EBOV) HeLa / HUVEC~55 nM TPC2 Knockout mimics drug effect[Sakurai et al., 2015]
SARS-CoV-2 Vero E6~0.33 - 1.5 µM Pseudovirus entry assay[Ou et al., 2020]
MERS-CoV Huh7~0.3 - 0.6 µM Spike-mediated entry inhibition[Gunaratne et al., 2018]
HCoV-OC43 MRC-5 (Lung)0.33 µM CPE Reduction[Grimm et al., 2020]

Expert Analysis: The IC₅₀ for Ebola is significantly lower (nanomolar) than for Coronaviruses (micromolar). This suggests that Filoviruses (Ebola) are more strictly dependent on TPC2-mediated Ca²⁺ release than Coronaviruses, which may utilize alternative entry pathways (e.g., TMPRSS2-mediated surface fusion) that bypass the lysosome. Therefore, TET is most effective against SARS-CoV-2 when the virus is forced into the endosomal pathway (Omicron variant favors this route).

Part 3: Experimental Protocols for Validation

To validate TET in a drug discovery pipeline, you must prove entry inhibition and TPC2 specificity .

Protocol A: Lysosomal Calcium Imaging (The Mechanistic Proof)

Objective: Prove TET blocks NAADP-evoked Ca²⁺ release from lysosomes.[6][7][9]

  • Cell Preparation: Transfect HEK293 cells with human TPC2 and a lysosome-targeted genetically encoded Ca²⁺ indicator (e.g., GCaMP6-ML1 ).

  • Dye Loading (Alternative): If not using GCaMP, load cells with Fura-2 AM (ratiometric dye).

  • Permeabilization: Briefly treat cells with low-concentration digitonin to permeabilize the plasma membrane while leaving lysosomes intact (simulating an intracellular environment).

  • Baseline Recording: Measure fluorescence (F₀) for 60 seconds.

  • Agonist Challenge: Perfuse with NAADP-AM (100 nM) to trigger TPC2.

    • Control: Observe sharp spike in fluorescence (Ca²⁺ release).

  • Inhibition Testing: Pre-incubate separate wells with TET (0.1, 1.0, 10 µM) for 30 mins before NAADP challenge.

  • Data Output: Calculate

    
    . TET should abolish the peak in a dose-dependent manner.
    
Protocol B: Pseudovirus Entry Assay (The Antiviral Proof)

Objective: Confirm TET acts at the entry stage without handling live BSL-3/4 pathogens.

  • Pseudovirus Generation: Co-transfect HEK293T cells with:

    • Lentiviral backbone (pNL4-3.Luc.R-E-).

    • Viral Envelope Plasmid (e.g., SARS-CoV-2 Spike or EBOV GP).

  • Target Cell Seeding: Seed Vero E6 or A549-ACE2 cells in 96-well plates.

  • Drug Pre-treatment: Add TET (serial dilutions) 1 hour prior to infection.

  • Infection: Add pseudovirus supernatant. Spinoculate (centrifuge at 1200xg for 1 hr) to synchronize entry if testing kinetics.

  • Incubation: Incubate for 48 hours at 37°C.

  • Readout: Lyse cells and add Luciferase substrate. Luminescence (RLU) is directly proportional to viral entry.

Visualization: Validation Workflow

Validation_Workflowcluster_0Step 1: Specificity Checkcluster_1Step 2: Antiviral PotencyTransfectHEK293 + TPC2+ GCaMP-ML1Add_TETAdd this compoundTransfect->Add_TETTriggerTrigger w/ NAADPAdd_TET->TriggerReadout1No Ca2+ Spike(Success)Trigger->Readout1PseudoPseudovirus(Luciferase)Readout1->PseudoValidates MoAInfectInfect Host CellsPseudo->InfectLysisLyse & Add SubstrateInfect->LysisReadout2Low Luminescence(Entry Blocked)Lysis->Readout2

Caption: Dual-stream validation workflow: confirming TPC2 blockade (left) and viral entry inhibition (right).

Part 4: Pharmacokinetics & Translational Challenges

The Double-Edged Sword: Safety vs. Efficacy

TET is unique because it blocks both L-type Ca²⁺ channels (plasma membrane) and TPC2 (lysosome).

  • L-type Blockade: Causes vasodilation and hypotension. This is the mechanism for its use in hypertension but is a dose-limiting toxicity for antiviral use.

  • TPC2 Blockade: Requires higher intracellular accumulation.

Pharmacokinetic Advantage: Lysosomotropism

TET is a weak base. It exhibits lysosomotropism , meaning it passively diffuses into acidic organelles (lysosomes) and becomes protonated, trapping it inside.

  • Result: Lysosomal concentrations of TET can be 1000-fold higher than plasma concentrations.

  • Implication: We can achieve therapeutic concentrations at the antiviral target (TPC2 in the lysosome) with lower systemic doses, potentially mitigating cardiac side effects.

Route of Administration

Recent PK studies [Liu et al., 2023] indicate that inhalation/nebulization is the superior delivery method for respiratory viruses (SARS-CoV-2, Influenza).

  • Oral: High first-pass metabolism (CYP3A4) and systemic distribution.

  • Inhalation: Delivers drug directly to lung epithelial lysosomes (primary infection site), achieving high local EC₉₀ while keeping plasma levels low to avoid hypotension.

References

  • Sakurai, Y., et al. (2015). Two-pore channels control Ebolavirus host cell entry and are drug targets for disease treatment.[3][9] Science. [Link][2]

  • Ou, X., et al. (2020). Characterization of spike glycoprotein of SARS-CoV-2 on virus entry and its immune cross-reactivity with SARS-CoV. Nature Communications. [Link]

  • Grimm, C., et al. (2020). Pharmacological hypothesis: TPC2 antagonist this compound as a potential therapeutic agent for COVID-19.[1][2][9] British Journal of Pharmacology. [Link]

  • Gunaratne, G. S., et al. (2018). Two-pore channel 2 (TPC2) inhibits autophagosome-lysosome fusion by alkalinizing lysosomal pH. Journal of Biological Chemistry. [Link][2]

  • Liu, X., et al. (2023). Antiviral effects and tissue exposure of this compound against SARS-CoV-2 infection and COVID-19. MedComm. [Link]

Section 1: Primary Molecular Targets (Direct Interactions)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Molecular Mechanisms and Therapeutic Targets of Tetrandrine

Executive Summary this compound (TET), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, represents a pleiotropic agent with significant potential in oncology and cardiovascular pharmacology. Unlike mono-targeted small molecules, TET exerts its effects through a "network pharmacology" approach, simultaneously modulating ion channels, transmembrane transporters, and intracellular signaling cascades. This technical guide delineates the primary molecular targets of this compound—specifically L-type calcium channels and P-glycoprotein (P-gp)—and elucidates the downstream signaling pathways (mTOR, NF-κB, Wnt/β-catenin) responsible for its anti-tumor and multidrug resistance (MDR) reversal properties.

This compound’s pharmacological efficacy begins at the plasma membrane. Its lipophilic bisbenzylisoquinoline structure allows it to interact directly with transmembrane proteins that regulate cellular excitability and drug efflux.

Voltage-Gated Calcium Channels (VGCCs)

This compound is a potent, broad-spectrum calcium channel blocker (CCB).

  • Target: L-type (Cav1.2) and T-type (Cav3.x) voltage-gated calcium channels.

  • Mechanism: TET acts as a non-dihydropyridine CCB. Electrophysiological studies indicate it binds to the benzothiazepine receptor site on the

    
    -subunit of the L-type channel, distinct from the dihydropyridine (nifedipine) site.
    
  • Functional Outcome: It inhibits high-voltage-activated (HVA)

    
     currents in a concentration-dependent manner (IC
    
    
    
    ~10 µM in cardiomyocytes). This blockade reduces intracellular
    
    
    transients, leading to vasodilation (anti-hypertensive effect) and inhibition of calcium-dependent proliferation signals in cancer cells.
P-glycoprotein (ABCB1/MDR1)

One of TET's most critical applications is the reversal of Multidrug Resistance (MDR).

  • Target: ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein.[1]

  • Mechanism:

    • Direct Inhibition: TET binds directly to P-gp, competitively inhibiting the efflux of chemotherapeutic substrates (e.g., doxorubicin, paclitaxel, vincristine). It has been shown to stimulate P-gp ATPase activity initially, suggesting it acts as a substrate-inhibitor that jams the pump.

    • Expression Downregulation: Unlike simple inhibitors (e.g., verapamil), TET also downregulates MDR1 mRNA and protein expression over time (48–72h) by suppressing the NF-κB signaling pathway, which transcriptionally regulates MDR1.

Diagram 1: Membrane Targets & P-gp Modulation

Tetrandrine_Membrane_Targets cluster_membrane Plasma Membrane This compound This compound (TET) L_Type_Ca L-Type Ca2+ Channel (Benzothiazepine Site) This compound->L_Type_Ca Blocks Pore P_gp P-glycoprotein (ABCB1) Drug Efflux Pump This compound->P_gp Binds/Inhibits Intracellular_Ca Intracellular Ca2+ ↓ L_Type_Ca->Intracellular_Ca Reduces Influx Drug_Accumulation Chemo Drug Accumulation ↑ (Doxorubicin/Paclitaxel) P_gp->Drug_Accumulation Inhibits Efflux ATPase ATPase Activity (Substrate Competition) P_gp->ATPase Stimulates (Decoupling) Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) Intracellular_Ca->Cell Cycle Arrest (G1/S)

Caption: this compound blocks L-type Calcium channels and inhibits P-gp efflux, increasing chemotherapeutic retention.

Section 2: Downstream Signaling Cascades

Once inside the cell, this compound acts as a "signal disruptor," targeting survival pathways often upregulated in cancer.

Autophagy Induction via mTOR Inhibition

This compound is a potent inducer of autophagy, often leading to autophagic cell death in apoptosis-resistant cells.[2][3]

  • Mechanism: TET inhibits the PI3K/Akt/mTOR axis.

  • Validation: Treatment leads to dephosphorylation of mTOR and its downstream effectors p70S6K and 4E-BP1.

  • AMPK Context: While nutrient deprivation induces autophagy via AMPK activation, TET-induced autophagy is often AMPK-independent (though cell-type specific exceptions exist, e.g., in bladder cancer where AMPK is activated).

  • PKC-α: TET has been identified as a novel inhibitor of Protein Kinase C-alpha (PKC-α), a negative regulator of autophagy.[2][3]

Apoptosis via ROS and Mitochondrial Dysfunction
  • ROS Generation: TET triggers a rapid accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Pathway: ROS accumulation causes opening of the Mitochondrial Permeability Transition Pore (mPTP), loss of membrane potential (

    
    ), and release of Cytochrome c.
    
  • Caspases: This activates the intrinsic apoptotic cascade (Caspase-9

    
     Caspase-3).
    
Anti-Inflammatory & Wnt Suppression
  • NF-κB: TET inhibits the degradation of IκB-α, preventing the nuclear translocation of NF-κB (p65). This suppresses inflammatory cytokines (TNF-α, IL-1β) and MDR1 transcription.

  • Wnt/β-catenin: TET promotes the degradation of β-catenin, downregulating cyclin D1 and c-Myc, which is crucial for inhibiting "stemness" and metastasis in colorectal and glioma cells.

Diagram 2: Intracellular Signaling Network

Tetrandrine_Signaling TET This compound ROS ROS Accumulation TET->ROS Induces NFkB NF-κB (p65) TET->NFkB Blocks Translocation mTOR mTORC1 TET->mTOR Inhibits BetaCat β-Catenin TET->BetaCat Promotes Degradation PKCa PKC-α TET->PKCa Inhibits Apoptosis Apoptosis (Caspase-3 ↑) ROS->Apoptosis Mitochondrial Dysfunction MDR_Rev MDR Reversal (P-gp ↓) NFkB->MDR_Rev Transcriptional Repression Autophagy Autophagy (LC3-II ↑, p62 ↓) mTOR->Autophagy Relieves Inhibition Cell Cycle Arrest Cell Cycle Arrest BetaCat->Cell Cycle Arrest Cyclin D1 ↓ PKCa->Autophagy Relieves Inhibition

Caption: this compound induces Apoptosis and Autophagy while suppressing MDR and Proliferation pathways.[4]

Section 3: Experimental Validation Protocol

To ensure scientific integrity, the following protocol provides a self-validating method to assess this compound's ability to inhibit P-gp function. This protocol uses Rhodamine 123 (Rho123), a fluorescent P-gp substrate.

Protocol: Functional Assessment of P-gp Inhibition (Rhodamine 123 Efflux Assay)

Objective: Quantify the inhibition of P-gp-mediated drug efflux by this compound in MDR cell lines (e.g., MCF-7/ADR or KBv200).

Materials:

  • Cells: P-gp overexpressing cell line (e.g., MCF-7/ADR) and parental sensitive line (MCF-7).

  • Reagents: this compound (dissolved in DMSO), Rhodamine 123 (Sigma), Verapamil (Positive Control).

  • Equipment: Flow Cytometer (excitation 488 nm, emission 530 nm).

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Adjust cell density to

      
       cells/mL in complete medium.
      
  • Drug Treatment (Loading Phase):

    • Aliquot cells into FACS tubes.

    • Group A (Control): Vehicle (DMSO < 0.1%).

    • Group B (Positive Control): Verapamil (10 µM).

    • Group C (Experimental): this compound (Gradient: 0.5, 1.0, 2.0, 5.0 µM).

    • Add Rhodamine 123 (Final concentration: 5 µM) to all tubes.

    • Incubate for 60 minutes at 37°C in the dark. Causality: This allows Rho123 to passively enter cells.

  • Efflux Phase:

    • Centrifuge cells (1000 rpm, 5 min) and remove supernatant to wash away extracellular Rho123.

    • Resuspend cells in Rho123-free medium containing the same concentrations of this compound or Verapamil as in the loading phase.

    • Incubate for 90 minutes at 37°C. Causality: This allows P-gp to pump Rho123 out. Inhibited P-gp will result in high intracellular fluorescence.

  • Acquisition & Analysis:

    • Wash cells twice with ice-cold PBS to stop metabolic activity.

    • Analyze via Flow Cytometry (FL1 channel).

    • Self-Validation Criteria:

      • Parental cells should show high fluorescence (low P-gp activity).

      • MDR Control cells should show low fluorescence (high P-gp efflux).

      • This compound-treated MDR cells should show a dose-dependent shift to higher fluorescence intensity, comparable to Verapamil.

Diagram 3: Experimental Workflow

Workflow Step1 1. Cell Seeding (MDR+ Cells) Step2 2. Loading Phase (Rho123 + TET) Step1->Step2 Add 5µM Rho123 Step3 3. Efflux Phase (TET only) Step2->Step3 Wash & Resuspend Step4 4. Flow Cytometry (FL1 Channel) Step3->Step4 Measure Retention

Caption: Workflow for validating P-gp inhibition via Rhodamine 123 retention.

Section 4: Data Summary[5]

Table 1: Comparative Effects of this compound on Key Signaling Pathways

Pathway / TargetEffectMechanismCancer Type / Context
P-glycoprotein (P-gp) InhibitionDirect binding + NF-κB suppressionLeukemia (K562/A02), Breast (MCF-7/ADR)
L-type Ca2+ Channels BlockadeBenzothiazepine site bindingHypertension, Cardiac Arrhythmia
mTOR InhibitionDephosphorylation of p70S6K/4EBP1Breast, Bladder, Lung Cancer
Wnt/β-catenin InhibitionPromotes β-catenin degradationColorectal Cancer, Glioma
NF-κB InhibitionBlocks IκB-α degradationInflammation, Osteosarcoma
ROS InductionMitochondrial depolarizationHepatocellular Carcinoma

References

  • This compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Source:[2][3][5] Frontiers in Pharmacology (2017) URL:[Link]

  • This compound overcomes drug resistance mediated by bone marrow microenvironment by regulating the expression of P-glycoprotein in acute leukemia. Source:[6][7] Taylor & Francis Online (2022) URL:[Link][3]

  • This compound Inhibits Wnt/β-Catenin Signaling and Suppresses Tumor Growth of Human Colorectal Cancer. Source:[8] Molecular Pharmacology (2011) URL:[8][Link][8]

  • Autophagy induction enhances this compound-induced apoptosis via the AMPK/mTOR pathway in human bladder cancer cells. Source: Oncology Reports (2017) URL:[Link]

  • This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. Source:[1] Molecules (2021) URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Isolating Tetrandrine from Stephania tetrandra

[2][3][4][5][6]

Introduction & Chemical Basis

This compound (C₃₈H₄₂N₂O₆) is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore (Han Fang Ji).[1][2] It functions as a potent non-selective calcium channel blocker and has shown efficacy in reversing multidrug resistance (MDR) in cancer therapy.[1]

The Separation Challenge

The primary impurity in S. tetrandra extracts is Fangchinoline , which is structurally identical to this compound except for a single substituent at the C-7 position:

  • This compound: C-7 is a Methoxy group (-OCH₃).[1] It is non-phenolic.[1]

  • Fangchinoline: C-7 is a Hydroxyl group (-OH).[1] It is phenolic.[1]

Strategic Insight: This protocol exploits the acidity of the phenolic hydroxyl group in Fangchinoline (pKa ~10). By utilizing a caustic wash (NaOH), Fangchinoline forms a water-soluble phenolate salt, while this compound remains as a lipophilic free base.[1] This chemically orthogonal separation is superior to simple fractional crystallization.[1]

Pre-Analytical Considerations

Safety Profile
  • Toxicity: this compound is biologically active and potentially toxic (LD50 in mice ~50 mg/kg IV).[1] Handle all dry powders in a biosafety cabinet.

  • Solvents: Chloroform (CHCl₃) is carcinogenic; use in a fume hood.[1]

Materials Checklist
ReagentGradePurpose
Stephania tetrandra RootDried, Ground (40 mesh)Raw Material
Ethanol (95%)Industrial/ACSPrimary Extraction
Hydrochloric Acid (2%)ACSAcidification/Salt formation
Sodium Hydroxide (5%)ACSPhenolic Partitioning
Ammonium Hydroxide (25%)ACSBasification (pH adjustment)
Chloroform (or DCM)HPLC/ACSLiquid-Liquid Extraction
AcetoneACSCrystallization

Core Protocol: Extraction & Isolation Workflow

Phase A: Primary Extraction (Total Alkaloids)[1]
  • Maceration: Weigh 100 g of pulverized S. tetrandra root. Suspend in 800 mL of 95% Ethanol.

  • Reflux: Heat to reflux (approx. 78°C) for 2 hours. Filter the supernatant.

  • Repeat: Re-extract the residue twice with fresh ethanol (500 mL each) to ensure exhaustive extraction.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator, 50°C) to obtain a dark brown syrupy residue.

Phase B: Acid-Base Purification (The "Clean-Up")

Goal: Remove lipids, resins, and neutral impurities.

  • Acidification: Dissolve the syrupy residue in 300 mL of 2% HCl . Sonicate if necessary to ensure alkaloid salt formation.[1]

  • Filtration: Filter insoluble resins (chlorophyll/waxes are often insoluble in acid).[1]

  • Lipid Wash: Extract the acidic aqueous solution with Chloroform (100 mL x 2).[1]

    • Discard the organic layer (contains non-alkaloidal lipids).[1]

    • Retain the aqueous acidic layer (contains this compound HCl).[1]

Phase C: Differential Partitioning (The Critical Step)

Goal: Separate this compound from Fangchinoline.

  • Basification: Adjust the acidic aqueous phase to pH 10-11 using Ammonium Hydroxide (NH₄OH).[1] A precipitate (Total Alkaloids) will form.[1]

  • Total Extraction: Extract the turbid aqueous phase with Chloroform (150 mL x 3). Combine organic layers.

  • Phenolic Separation (Caustic Wash):

    • Wash the Chloroform extract with 5% NaOH solution (100 mL x 2).[1]

    • Mechanism: NaOH converts Fangchinoline into sodium fangchinolate (water-soluble).[1] this compound remains in the Chloroform.

    • Action: Separate phases.

      • Organic Phase: Contains This compound .[1][3][4][5]

      • Aqueous Phase: Contains Fangchinoline (Save for secondary recovery if desired).[1]

  • Neutralization: Wash the Organic Phase with distilled water (100 mL x 3) until the washings are neutral (pH 7).

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate to dryness. Result: Crude this compound .

Phase D: Crystallization[1][4]
  • Solvent: Dissolve the crude solid in a minimal amount of hot Acetone (approx. 5-10 mL per gram of residue).

  • Nucleation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12-24 hours.

  • Collection: Filter the white needle-like crystals. Wash with cold acetone.[1]

  • Yield: Expected yield is 0.5% - 1.2% of dry root weight.[1]

Process Visualization

The following diagram illustrates the logical flow of the isolation, highlighting the critical "Phenolic Partition" step.

TetrandrineIsolationStartRaw Material(Stephania tetrandra)ExtEthanol Reflux(3x Extraction)Start->ExtConcConcentrate to ResidueExt->ConcAcidDissolve in 2% HCl(pH < 2)Conc->AcidWashWash with CHCl3Acid->WashWaste1Organic Layer(Lipids/Neutrals)Wash->Waste1DiscardAqPhaseAcidic Aqueous Phase(Alkaloid Salts)Wash->AqPhaseRetainBaseBasify with NH4OH(pH 10-11)AqPhase->BaseExt2Extract into CHCl3Base->Ext2SplitCRITICAL STEP:Wash with 5% NaOHExt2->SplitFangAqueous Layer(Fangchinoline Phenolate)Split->FangPhenolic ImpurityTetOrgOrganic Layer(this compound Free Base)Split->TetOrgNon-Phenolic TargetCrystCrystallization(Acetone)TetOrg->CrystFinalPure this compound(>98% HPLC)Cryst->Final

Caption: Workflow for the differential isolation of this compound based on phenolic solubility.

Analytical Validation (HPLC)[1][5][9][10][11]

To verify the success of the isolation, use the following HPLC method. This method separates this compound from Fangchinoline based on hydrophobicity.[1]

ParameterSpecification
Column C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Methanol : 0.02% Diethylamine (75 : 25 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm
Temperature 25°C
Retention Time Fangchinoline (~6-8 min), this compound (~10-12 min)

Note on Mobile Phase: The addition of diethylamine is crucial to suppress the ionization of the basic nitrogen atoms on the alkaloid backbone, preventing peak tailing.

Expert Insights & Troubleshooting

The "Emulsion" Problem

Issue: During the Chloroform/Water extraction (Step C2), stable emulsions often form due to saponins in the plant material. Solution:

  • Prevention: Ensure the initial Acid/Chloroform wash (Step B3) is thorough; this removes many surfactants.[1]

  • Remediation: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.

Crystallization Failure

Issue: The product remains an oil and does not crystallize from acetone. Solution:

  • The oil likely contains residual solvent or water.[6] Re-dissolve in chloroform, dry rigorously with Na₂SO₄, and evaporate again.

  • Seeding: Add a single crystal of pure this compound (if available) or scratch the inner wall of the glass vessel with a glass rod to induce nucleation.

Purity vs. Yield Trade-off

If the NaOH wash (Step C3) is too aggressive (high concentration or long contact time), some this compound may degrade or be physically entrained in the aqueous phase.[1]

  • Optimization: For maximum yield (sacrificing some purity), skip the NaOH wash and proceed directly to fractional crystallization from acetone. Fangchinoline is more soluble in acetone than this compound, so the first crop of crystals will be enriched in this compound. Recrystallize 2-3 times to achieve >98% purity.

References

  • Extraction Methodology & pH Separation

    • Patent: CN102382119B.[1][7] "Extraction method of this compound and demethylthis compound." Google Patents. Link

  • HPLC Analytical Conditions

    • Validation Study: "Preparative isolation of this compound and fangchinoline from Radix Stephania tetrandra using reversed-phase flash chromatography." ResearchGate. Link

  • Chemical Properties & Solubility

    • PubChem Compound Summary: "this compound."[1][3][8][2][4][5][9][10] National Library of Medicine.[1] Link

  • Pharmacological Context

    • Review: "Stephania tetrandra – Knowledge and References."[1][3][2][11][4][7][10] Taylor & Francis.[1] Link[1]

Application Notes and Protocols for Tetrandrine Dosage Calculation in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Preclinical Challenges of Tetrandrine

This compound, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has garnered significant interest within the scientific community for its pleiotropic pharmacological activities. Its demonstrated anti-inflammatory, anti-cancer, anti-fibrotic, and cardioprotective effects position it as a promising candidate for therapeutic development.[1][2] In preclinical research, mouse models are indispensable for evaluating the efficacy and safety of novel compounds like this compound. However, translating in vitro findings to in vivo systems presents a significant hurdle, with dosage calculation being a critical determinant of experimental success and reproducibility.

A primary challenge in working with this compound is its poor aqueous solubility, which complicates formulation and administration, impacting bioavailability.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of this compound dosage calculation for in vivo mouse models. It provides a framework for rational dose selection, protocols for pilot and efficacy studies, and insights into the underlying mechanisms of this compound's action.

Factors Influencing this compound Dosage in Mouse Models

The selection of an appropriate this compound dose is not a one-size-fits-all determination. It is a multifactorial decision that requires careful consideration of the following:

  • Disease Model: The pathological context is paramount. The effective dose for an anti-inflammatory model may differ significantly from that required for an oncology xenograft model.

  • Mouse Strain: Different mouse strains can exhibit variations in drug metabolism and sensitivity, necessitating strain-specific dose considerations.

  • Route of Administration: The method of delivery (e.g., oral gavage, intraperitoneal injection) directly influences the pharmacokinetic profile of this compound, affecting its absorption, distribution, metabolism, and excretion.

  • Vehicle Selection: Due to its lipophilic nature, this compound requires a suitable vehicle for solubilization or suspension. The choice of vehicle can impact drug stability and absorption. Common vehicles include corn oil for oral administration.[5] To improve water solubility for injections, this compound can be converted into a salt, such as this compound citrate.[6]

  • Desired Therapeutic Effect: The intended biological outcome, whether it be tumor growth inhibition, reduction of inflammatory markers, or amelioration of cardiac hypertrophy, will dictate the target dosage range.

Reported In Vivo Dosages of this compound in Mouse Models

To provide a practical starting point for dose selection, the following table summarizes previously reported effective dosages of this compound in various mouse models.

Disease ModelMouse StrainAdministration RouteVehicleDoseObserved EffectReference
Colorectal Cancer MetastasisBALB/cIntraperitonealNot Specified10 mg/kg/dayReduced pulmonary metastases[7]
Pancreatic Cancer XenograftAthymic NudeOralCorn Oil25 mg/kg/dayReduced tumor growth[5]
Cervical Cancer XenograftNudeOralNot Specified20 and 50 mg/kg/dayIncreased apoptosis and suppressed tumor growth[8]
Liver Cancer Xenograft (Angiogenesis)NudeOral GavageNot Specified50 mg/kg (every other day)Inhibited tumor angiogenesis[9]
Doxorubicin-Induced CardiotoxicityC57BL/6OralNot Specified50 mg/kg/dayImproved cardiac function and prevented cardiac injury[10]
Adjuvant-Induced ArthritisC57BL/6IntraperitonealPBS6 mg/kg/dayAlleviated symptoms of rheumatoid arthritis[2]
LPS-Induced EndotoxemiaNot SpecifiedOral GavageNot Specified150 mg/kgIncreased survival rate[11]
Sub-chronic Toxicity StudyBALB/cIntravenousNot SpecifiedUp to 90 mg/kg/day for 14 daysConsidered a safe application dose[12]

Protocol 1: Pilot Dose-Finding and Maximum Tolerated Dose (MTD) Study

Before initiating a large-scale efficacy study, a pilot dose-finding study is crucial to determine the MTD of this compound in the specific mouse strain and under the planned experimental conditions.

Objective: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Appropriate vehicle (e.g., corn oil, sterile saline with a solubilizing agent)

  • Male and female mice of the selected strain (e.g., C57BL/6, BALB/c), typically 6-8 weeks old

  • Animal balance

  • Dosing needles (for oral gavage or IP injection)

  • Syringes

  • Observation cages

Experimental Workflow:

Dose_Finding_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: MTD Determination cluster_2 Phase 3: Efficacy Study Dosing start Select Initial Dose Range (e.g., 10, 30, 90 mg/kg) group1 Group 1 (n=3-5) Low Dose start->group1 group2 Group 2 (n=3-5) Mid Dose start->group2 group3 Group 3 (n=3-5) High Dose start->group3 observe1 Daily Observation (Clinical Signs, Body Weight) group1->observe1 group2->observe1 group3->observe1 eval Evaluate Toxicity Data observe1->eval mtd Determine MTD (Highest dose with acceptable toxicity) eval->mtd efficacy_doses Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) mtd->efficacy_doses

Caption: Workflow for a pilot dose-finding study to determine the MTD.

Step-by-Step Methodology:

  • Dose Selection: Based on the literature review (refer to the table above), select an initial dose range. A study on intravenous administration in BALB/c mice identified an LD50 of 444.67 mg/kg and found that up to 90 mg/kg daily for 14 days was safe.[12] For oral or intraperitoneal routes, a starting range of 10, 30, and 90 mg/kg is a reasonable starting point.

  • Animal Grouping: Assign 3-5 mice per dose group, including a vehicle control group.

  • Drug Preparation: Prepare this compound in the chosen vehicle at the required concentrations. For example, to administer 10 mg/kg in a volume of 100 µL to a 20g mouse, the concentration would be 2 mg/mL.

  • Administration: Administer this compound daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight daily. A weight loss of more than 15-20% is a common sign of toxicity.

    • Observe the mice for clinical signs of toxicity, such as lethargy, ruffled fur, abnormal posture, and changes in behavior.

    • At the end of the study, a necropsy and histological analysis of major organs (liver, kidneys, lungs) can be performed to assess for any pathological changes. A sub-chronic toxicity study showed that 150 mg/kg of this compound induced transient toxicity to the liver, lungs, and kidneys.[12]

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

  • Dose Selection for Efficacy Studies: Based on the MTD, select at least three doses for the efficacy study (e.g., MTD, 1/2 MTD, and 1/4 MTD) to assess the dose-response relationship.

Protocol 2: Efficacy Study in a Mouse Model

This protocol provides a general framework for an efficacy study. Specific details will need to be adapted to the particular disease model.

Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model.

Materials:

  • Mice with the induced disease model

  • This compound at pre-determined doses

  • Vehicle control

  • Positive control (if applicable)

  • Calipers (for tumor measurement in cancer models)

  • Equipment for endpoint analysis (e.g., ELISA kits, flow cytometer, histology supplies)

Step-by-Step Methodology:

  • Animal Grouping and Randomization: Once the disease model is established, randomize the mice into treatment groups (vehicle control, positive control, and this compound dose groups).

  • Drug Preparation and Administration: Prepare and administer this compound and controls as determined in the pilot study.

  • Monitoring and Data Collection:

    • Regularly monitor animal health and body weight.

    • Measure disease-specific parameters at defined intervals (e.g., tumor volume, inflammatory cytokine levels, cardiac function).

    • Histopathological examination of tissues.

    • Measurement of biomarkers (e.g., cytokines, proteins).

    • Gene expression analysis.

Mechanism of Action: this compound's Impact on Key Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results and designing further studies. Two of the most well-documented pathways affected by this compound are the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[13] In many cancers, this pathway is constitutively active, promoting tumor progression. This compound has been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[9][14][15][16]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway:

The NF-κB pathway plays a central role in regulating the inflammatory response and cell survival.[17] Its aberrant activation is implicated in various inflammatory diseases and cancers. This compound has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis.[18][19]

Conclusion

The successful use of this compound in in vivo mouse models hinges on a systematic and well-informed approach to dosage calculation. By considering the specific experimental context and conducting a thorough pilot dose-finding study, researchers can establish a therapeutic window that maximizes efficacy while minimizing toxicity. The protocols and data presented in these application notes provide a foundational framework to guide the design and execution of robust and reproducible preclinical studies with this compound.

References

  • Effect of this compound on micronucleus formation and sister-chromatid exchange in both in vitro and in vivo assays - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) this compound may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • In vitro and in vivo characterizations of this compound on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound may treat membranous glomerulopathy via P13K/Akt signaling pathway regulation: therapeutic mechanism validation using Heymann nephritis rat model - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Acute and sub-chronic toxicity of this compound in intravenously exposed female BALB/c mice. (n.d.). Retrieved January 30, 2026, from [Link]

  • Effects of this compound on cardiac and vascular remodeling - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - NIH. (2020, June 30). Retrieved January 30, 2026, from [Link]

  • Progress on structural modification of this compound with wide range of pharmacological activities - PMC - NIH. (2022, August 16). Retrieved January 30, 2026, from [Link]

  • Inhibitory effect of this compound on pulmonary metastases in CT26 colorectal adenocarcinoma-bearing BALB/c mice - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Unlocking the therapeutic potential of this compound: Structural modifications and pharmacological insights. (2025, March 4). Retrieved January 30, 2026, from [Link]

  • Progress on structural modification of this compound with wide range of pharmacological activities - Frontiers. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound increased the survival rate of mice with lipopolysaccharide-induced endotoxemia - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Plant Alkaloid this compound Is a Nuclear Receptor 4A1 Antagonist and Inhibits Panc-1 Cell Growth In Vitro and In Vivo - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound for Targeting Therapy Resistance in Cancer - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo - Spandidos Publications. (2014, October 29). Retrieved January 30, 2026, from [Link]

  • This compound induces apoptosis and growth suppression of colon cancer cells in mice. (2010, January 28). Retrieved January 30, 2026, from [Link]

  • Synthesis, biological evaluation and toxicity of novel this compound analogues - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound Ameliorates Rheumatoid Arthritis in Mice by Alleviating Neutrophil Activities - PMC - NIH. (2022, February 16). Retrieved January 30, 2026, from [Link]

  • Plant alkaloid this compound downregulates IκBα kinases-IκBα-NF-κB signaling pathway in human peripheral blood T cell - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with this compound - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound Attenuated Doxorubicin-Induced Acute Cardiac Injury in Mice - PubMed. (2020, May 8). Retrieved January 30, 2026, from [Link]

  • This compound Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One - Research journals. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound alleviates oxaliplatin-induced mechanical allodynia via modulation of inflammation-related genes - Frontiers. (2024, February 13). Retrieved January 30, 2026, from [Link]

  • This compound attenuates left ventricular dysfunction in rats with myocardial infarction. (2020, December 3). Retrieved January 30, 2026, from [Link]

  • Anti-inflammatory effects of fangchinoline and this compound - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound blocks cardiac hypertrophy by disrupting reactive oxygen species-dependent ERK1/2 signalling - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy - Frontiers. (n.d.). Retrieved January 30, 2026, from [Link]

  • Research Article this compound Ameliorates Myocardial Ischemia Reperfusion Injury through miR-202-5p/TRPV2 - ScienceOpen. (2021, February 23). Retrieved January 30, 2026, from [Link]

  • Cytotoxicity of this compound in the parental and resistant cell lines.... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Application Note: Tetrandrine in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Target: Calcium (


) and Potassium (

,

) Channels Version: 2.0 | Date: January 31, 2026

Executive Summary

Tetrandrine (Tet), a bis-benzylisoquinoline alkaloid derived from Stephania tetrandra, acts as a potent, broad-spectrum ion channel modulator.[1] While historically categorized as a non-selective calcium channel blocker, its electrophysiological profile is complex. It exhibits high-affinity blockade of L-type voltage-gated calcium channels (


), T-type calcium channels (

), large-conductance calcium-activated potassium channels (

), and the hERG (

) channel.

This guide provides standardized protocols for characterizing this compound-induced inhibition using whole-cell patch-clamp techniques. It addresses specific challenges such as hydrophobicity, state-dependent binding kinetics, and run-down artifacts.

Chemical Properties & Solution Preparation

This compound is highly hydrophobic, requiring precise handling to prevent precipitation in aqueous physiological buffers.

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO).[2][3] Avoid acidic methanol unless required for mass spec, as it alters pH in micro-environments.

  • Concentration: Prepare a 10 mM or 30 mM master stock.

  • Storage: Aliquot into light-protected vials (amber tubes) and store at -20°C. This compound is light-sensitive.

  • Working Solutions: Dilute immediately before use.

    • Critical Threshold: The final DMSO concentration in the bath solution must remain ≤ 0.1% (v/v) .

    • Validation: If higher concentrations (up to 100 µM Tet) are needed, perform a vehicle-only control (0.3% DMSO) to ensure the solvent does not suppress channel current (particularly important for L-type channels).

Mechanism of Action: The "Why" Behind the Protocols

To design a valid experiment, one must understand where and when this compound binds.

  • L-Type

    
     Channels:  this compound binds to the benzothiazepine receptor site  (distinct from dihydropyridines like nifedipine) on the 
    
    
    
    -subunit.[4] It exhibits frequency-dependent block , meaning it binds preferentially to the open or inactivated states rather than the resting state.
    • Implication: Your voltage protocol must cycle the channel through open/inactivated states to observe maximal inhibition.

  • hERG Channels: this compound blocks the open pore of the hERG channel with high potency (

    
    ).
    
  • BK Channels: It acts as a high-affinity blocker of the

    
     channel, often requiring specific intracellular 
    
    
    
    concentrations to visualize efficacy.
Visualization: State-Dependent Block Model

The following diagram illustrates the interaction kinetics required for valid recording.

TetrandrineMechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Time/Voltage Blocked This compound-Bound (Blocked) Open->Blocked High Affinity Binding Inactivated->Resting Repolarization Inactivated->Blocked Stabilization Blocked->Resting Slow Dissociation (Washout)

Figure 1: this compound preferentially binds to Open and Inactivated states. Protocols using long inter-pulse intervals without sufficient depolarization will underestimate potency.

Experimental Protocols

Protocol A: L-Type Calcium Current ( )

Objective: Determine


 and characterize voltage-dependent block.
System:  Cardiomyocytes (Adult Rat/Guinea Pig) or HEK293 stably expressing 

.
1. Solutions
  • Intracellular (Pipette): Cs-based to block

    
     currents.
    
    • Composition (mM): CsCl 120,

      
       1, EGTA 10, Mg-ATP 5, HEPES 10 (pH 7.2 with CsOH).
      
  • Extracellular (Bath): Use Barium (

    
    ) as the charge carrier. 
    
    • Reasoning:

      
       causes rapid calcium-dependent inactivation. 
      
      
      
      flows through L-type channels but eliminates this inactivation, producing "square" currents that are easier to measure and more stable for drug wash-in.
    • Composition (mM): Choline-Cl 120,

      
       10-20, 
      
      
      
      1, HEPES 10, Glucose 10 (pH 7.4).
2. Voltage Protocol
  • Holding Potential: -40 mV .[5]

    • Why? Holding at -40 mV inactivates

      
       channels and T-type 
      
      
      
      channels, isolating the L-type current.
  • Step: Depolarize to +10 mV for 200-300 ms.

  • Frequency: 0.1 Hz (every 10s) to monitor run-down vs. block.

3. Workflow
  • Establish Whole-Cell configuration (

    
    ).
    
  • Wait 5 minutes for current stabilization (L-type currents often "run down" initially).

  • Record Baseline (5-10 sweeps).

  • Perfusion: Apply this compound (e.g., 0.1, 1, 10, 30 µM) cumulatively.

  • Washout: Essential to prove the block is not simply channel death.

Protocol B: hERG Safety Pharmacology ( )

Objective: Assess QT prolongation risk.[6] this compound is a known hERG blocker. System: HEK293 or CHO cells stably expressing hERG (


).
1. Solutions
  • Pipette: KCl 130,

    
     1, EGTA 5, Mg-ATP 5, HEPES 10 (pH 7.2).
    
  • Bath: NaCl 137, KCl 4,

    
     1.8, 
    
    
    
    1, Glucose 10, HEPES 10.
2. Voltage Protocol (Tail Current Analysis)

hERG channels rectify (conduct poorly) at positive potentials and conduct maximally during repolarization.

  • Hold: -80 mV.

  • Pre-pulse: Depolarize to +20 mV for 2s (Activates channels, but little current flows due to rectification).

  • Test Pulse: Repolarize to -50 mV for 2s.

    • Measurement: Measure the peak tail current at -50 mV. This represents the population of channels that were open.

3. Analysis

This compound block is best calculated by comparing the peak tail current amplitude at steady state drug effect vs. baseline.

Protocol C: BK Channel ( )

Objective: Characterize block of Calcium-Activated Potassium channels. System: Inside-out patches (preferred for controlling intracellular


) or Whole-cell.
1. Critical Factor: Intracellular Calcium

BK channel open probability (


) is dependent on 

.
  • Pipette (if Inside-Out): Extracellular solution.[2]

  • Bath (facing cytoplasmic side): High

    
     solution with fixed free 
    
    
    
    (e.g., 1 µM buffered with EGTA/HEDTA).
    • Note: this compound efficacy (

      
      ) may shift depending on the calcium concentration used to activate the channel.
      
2. Voltage Protocol
  • Hold: 0 mV.

  • Steps: +20 mV to +100 mV (BK channels require strong depolarization).

  • Observation: this compound (applied to the cytosolic face in inside-out or bath in whole-cell) reduces current amplitude and may induce "flickery" block kinetics.

Data Presentation & Analysis

Summary of this compound Potency

The following values are typical reference points for validation:

Target ChannelConfiguration

(Approx)
Mechanism Note
hERG (

)
Whole-Cell0.3 - 1.0 µMOpen channel block; High risk
BK (

)
Inside-Out~0.2 µMBlocks cytosolic face;

dependent
L-Type Ca (

)
Whole-Cell8 - 15 µMBenzothiazepine site; Frequency dependent
T-Type Ca (

)
Whole-Cell10 - 20 µMBlocks gating current
Workflow Visualization

PatchWorkflow cluster_Exp Recording Phase Start Cell Preparation (HEK293 / Myocyte) Seal Giga-Ohm Seal Formation Start->Seal Break Break-in (Whole Cell) Wait 5 mins for dialysis Seal->Break Control Record Baseline (5 min) (Monitor Run-down) Break->Control Drug Perfuse this compound (Wait 3-5 mins per conc) Control->Drug Drug->Drug Cumulative Dosing Wash Washout (Vehicle) (Verify Reversibility) Drug->Wash

Figure 2: Standardized perfusion workflow. Note the critical stabilization period after break-in to distinguish run-down from drug effect.

References

  • King, V. F., et al. (1988). Interaction of this compound with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin. Journal of Biological Chemistry.

  • Wang, G., et al. (1996). This compound blocks a slow, large-conductance, Ca(2+)-activated potassium channel besides inhibiting a non-inactivating Ca2+ current in isolated nerve terminals of the rat neurohypophysis.[7] Pflügers Archiv.

  • Imredy, J. P., et al. (1996). This compound Blocks Voltage-Dependent Calcium Entry and Inhibits the Bradykinin-Induced Elevation of Intracellular Calcium in NG108-15 Cells.[8] Neurotoxicology.

  • Du, X., et al. (2006).[2] Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells. Journal of Pharmacological and Toxicological Methods.

  • Zhang, Y., et al. (2009). Inhibitory effects of this compound on the Na+ channel of human atrial fibrillation myocardium.[9] Acta Pharmacologica Sinica.

Sources

Application Note: Strategic Synthesis of Tetrandrine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note designed for medicinal chemists and drug development teams. It prioritizes actionable protocols, mechanistic rationale, and safety.

Executive Summary & Strategic Rationale

Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, exhibits potent calcium channel blocking, anti-inflammatory, and P-glycoprotein (P-gp) reversal activities. However, its clinical translation is hindered by poor aqueous solubility , low bioavailability , and dose-dependent cardiotoxicity .

Current synthetic efforts focus on three strategic vectors:

  • C-14 Modification: The primary site for introducing polar groups (amines, ureas, sulfonamides) to enhance solubility and reverse Multi-Drug Resistance (MDR).

  • C-5 Modification: A steric "hotspot" on the A-ring where halogenation and subsequent Suzuki coupling significantly enhance anti-tumor potency.

  • C-12 Stabilization: Modification of the metabolically labile methoxy group to reduce toxicity associated with quinone methide metabolite formation.

Structural Analysis & Modification Sites (SAR)

Understanding the steric and electronic landscape of TET is prerequisite to synthesis. The molecule consists of two benzylisoquinoline units linked by ether bridges.

Visualization: this compound SAR Map

TET_SAR TET This compound Core (Bisbenzylisoquinoline) C5 C-5 Position (A-Ring) TET->C5 Electrophilic Subst. C14 C-14 Position (B'-Ring) TET->C14 Nitration C12 C-12 Methoxy (Metabolic Liability) TET->C12 Demethylation Potency Increased Potency (Anti-tumor) C5->Potency Suzuki Coupling (Aryl groups) Solubility Solubility & MDR Reversal (Polar Handles) C14->Solubility Urea/Sulfonamide Derivatives Toxicity Reduced Toxicity (Prevents Quinone Methide) C12->Toxicity Replace -OMe with -OCF3/-Cl

Figure 1: Strategic modification sites on the this compound scaffold. C-5 and C-14 represent the most viable synthetic pathways for efficacy improvement.

Protocol A: C-14 Functionalization (The "Solubility" Pathway)

Objective: Introduction of nitrogen-containing motifs (ureas, sulfonamides) at the C-14 position. Mechanism: Electrophilic aromatic substitution (Nitration)


 Reduction 

Nucleophilic Acylation. Rationale: The C-14 position is electronically activated and sterically accessible, allowing for high-yield nitration without disrupting the bisbenzylisoquinoline cage structure.
Step 1: Regioselective Nitration
  • Reagents: Conc.

    
    , Acetic Anhydride (
    
    
    
    ).
  • Procedure:

    • Dissolve this compound (1.0 eq) in

      
       at 0°C.
      
    • Add concentrated

      
       (1.1 eq) dropwise over 30 minutes. Critical: Maintain temp <5°C to prevent over-nitration or oxidative ring opening.
      
    • Stir for 3 hours at 0°C.

    • Pour into ice water, basify with

      
       to pH 9.
      
    • Extract with

      
      .
      
  • Checkpoint: Product (14-nitro-tetrandrine) appears as a yellow solid. Verify via TLC (

    
     shifts lower than TET).
    
Step 2: Reduction to 14-Amino-Tetrandrine
  • Reagents: Hydrazine hydrate (

    
    ), Pd/C (10%), Ethanol.
    
  • Procedure:

    • Suspend 14-nitro-tetrandrine in ethanol.

    • Add Pd/C (10% w/w) and heat to reflux.

    • Add Hydrazine hydrate (5.0 eq) dropwise.

    • Reflux for 4 hours until the yellow color fades (indicating reduction of nitro group).

    • Filter through Celite to remove catalyst.

  • Note: Zinc/HCl can be used as an alternative, but workup is messier due to zinc salts.

Step 3: Derivatization (Urea/Sulfonamide Formation)

This step differentiates the library.

  • Option A (Ureas): React 14-amino-TET with isocyanates (

    
    ) in 
    
    
    
    at RT.
  • Option B (Sulfonamides): React with sulfonyl chlorides (

    
    ) + Pyridine.
    

Data Summary: C-14 Derivative Potency (Example)

Compound ID Substitution (R) IC50 (HL-60 Leukemia) Solubility (mg/mL)

| This compound | -H | 1.85


M | < 0.02 |
| 14-Nitro-TET  | 

| 2.10

M | 0.05 | | Derivative 4g |

| 0.23

M
| 0.85 |

Ref: Derived from optimization studies in [1, 2].

Protocol B: C-5 Modification (The "Potency" Pathway)

Objective: Carbon-Carbon bond formation via Palladium-catalyzed cross-coupling. Mechanism: Halogenation


 Suzuki-Miyaura Coupling.[1]
Rationale:  The C-5 position on the A-ring is susceptible to electrophilic halogenation. Subsequent arylation creates a hydrophobic pocket interaction that significantly boosts cytotoxicity against resistant cell lines.
Synthesis Workflow Diagram

C5_Synthesis cluster_conditions Critical Parameters Start This compound Step1 Bromination (NBS, -15°C) Start->Step1 Electrophilic Subst. Inter 5-Bromo-Tetrandrine Step1->Inter Step2 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Inter->Step2 Cross-Coupling Final 5-Aryl-Tetrandrine Step2->Final Warn1 Temp Control (-15°C) Essential to avoid poly-bromination Warn1->Step1 Warn2 Degas solvents thoroughly for Pd step Warn2->Step2

Figure 2: Workflow for C-5 Arylation. Temperature control during bromination is the critical quality attribute (CQA).

Detailed Protocol
  • Bromination:

    • Dissolve TET in

      
      .
      
    • Cool to -15°C (Ice/Salt bath).

    • Add N-Bromosuccinimide (NBS, 1.05 eq) dissolved in

      
       dropwise over 1 hour.
      
    • Note: Using elemental bromine (

      
      ) is possible but often leads to degradation. NBS is milder.
      
    • Quench with

      
       (aq), extract, and purify via flash chromatography.
      
  • Suzuki-Miyaura Coupling:

    • Reactants: 5-Bromo-TET (1 eq), Aryl boronic acid (1.5 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aqueous solution).
      
    • Solvent: Toluene/Ethanol (4:1).

    • Condition: Degas with Argon for 15 mins. Reflux at 90°C for 12–24 hours.[2]

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.

Notes from the Bench: Troubleshooting & QC

Common Failure Modes
  • Over-Nitration (C-14): If the reaction runs above 5°C, nitration may occur at C-5 or C-22, leading to inseparable mixtures. Solution: Strict cryo-cooling and slow addition of

    
    .
    
  • Catalyst Poisoning (Suzuki): The tertiary amines in this compound can coordinate with Palladium, deactivating the catalyst. Solution: Use a slightly higher catalyst loading (5-8%) or switch to

    
     which is more robust against amine coordination.
    
  • O-Demethylation Issues: Attempting to demethylate C-12 using

    
     often results in cleavage of the ether bridges (C8-C7'), destroying the macrocycle. Solution:  Use milder reagents like Sodium ethanethiolate in DMF if O-demethylation is absolutely required, though this is low-yield.
    
Quality Control (Validation)
  • HPLC: C18 Column, Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 20%

    
     90% ACN.
    
  • NMR Signature:

    • C-14 Substitution: Disappearance of the singlet proton at

      
       6.3-6.5 ppm (H-14).
      
    • C-5 Substitution: Disappearance of the singlet proton at

      
       6.53 ppm (H-5) and downfield shift of H-8.
      

References

  • Design, Synthesis of Novel this compound-14-l-Amino Acid and this compound-14-l-Amino Acid-Urea Derivatives as Potential Anti-Cancer Agents. Molecules, 2020.[3]

  • Design and synthesis of novel C14-urea-tetrandrine derivatives with potent anti-cancer activity. European Journal of Medicinal Chemistry, 2018.

  • Synthesis of this compound Derivatives and their Anti-Tumor Activities. TSI Journals, 2018.

  • Synthesis, biological evaluation and toxicity of novel this compound analogues. Archives of Toxicology, 2020.[3] (Discussion on C-12 metabolic liability).

Sources

Tetrandrine application in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tetrandrine in High-Throughput Screening (HTS)

Executive Summary

This compound (C38H42N2O6), a bis-benzylisoquinoline alkaloid derived from Stephania tetrandra, has transcended its traditional role as a calcium channel blocker to become a high-value probe in modern drug discovery. Its utility in High-Throughput Screening (HTS) is driven by two distinct, potent mechanisms: inhibition of Two-Pore Channel 2 (TPC2) in endolysosomes (critical for filovirus entry like Ebola and SARS-CoV-2) and reversal of Multi-Drug Resistance (MDR) via P-glycoprotein (P-gp) inhibition.

This guide provides validated protocols for screening this compound libraries, focusing on distinguishing specific TPC2-mediated antiviral activity from generalized cytotoxicity and off-target calcium signaling.

Compound Handling & HTS Logistics

Scientific Rationale: this compound exhibits poor aqueous solubility but high stability in organic solvents. Inconsistent handling leads to precipitation in aqueous buffers, causing false negatives in fluorescence-based assays due to light scattering or false positives in cell viability assays due to aggregate toxicity.

Preparation Protocol:

  • Stock Solution: Dissolve this compound powder to 10 mM in 100% DMSO .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (light sensitive). Stable at -20°C for 6 months.

  • Assay Ready Plates (Source):

    • Use Acoustic Liquid Handling (e.g., Echo) to dispense nanoliter volumes directly into assay plates.

    • Limit: Final DMSO concentration in cell-based assays must remain <0.5% (v/v) to prevent solvent-induced autophagy or membrane permeabilization, which confounds TPC2 data.

Solubility Profile:

SolventSolubility LimitStability (RT)HTS Compatibility
DMSO > 50 mMHigh (>2 years)Excellent (Standard)
Ethanol ~ 10 mMModeratePoor (Evaporation issues)
PBS (pH 7.4) < 10 µMLow (Precipitates)Requires carrier (e.g., Cyclodextrin)

Application 1: Antiviral HTS Targeting TPC2 (Ebola/SARS-CoV-2)

Mechanism of Action: Filoviruses (Ebola) and Coronaviruses (SARS-CoV-2) require endosomal calcium release to fuse with the host membrane. This release is gated by TPC2. This compound potently blocks TPC2, trapping the virus in the endosome where it is degraded.

Diagram 1: TPC2 Inhibition Pathway

TPC2_Pathway Virus Virus (Ebola/SARS-CoV-2) Endocytosis Endosomal Uptake Virus->Endocytosis Endosome Late Endosome/Lysosome Endocytosis->Endosome Fusion Viral Membrane Fusion Endosome->Fusion Trapped if Blocked NAADP NAADP Signal TPC2 TPC2 Channel NAADP->TPC2 Activates Ca_Release Ca2+ Release TPC2->Ca_Release Permits This compound This compound (Inhibitor) This compound->TPC2 BLOCKS Ca_Release->Fusion Triggers Replication Viral Replication Fusion->Replication

Caption: this compound inhibits TPC2-mediated Calcium release, preventing viral fusion and trapping the virion in the endolysosome.[1][2][3]

Protocol: TPC2-Mediated Calcium Flux Assay (FLIPR)

This assay isolates TPC2 activity from constitutive cytosolic calcium.

Materials:

  • HEK293 cells stably expressing TPC2.

  • Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonist: NAADP-AM (cell-permeable ester form).

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293-TPC2 cells at 15,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL Calcium 6 dye loading buffer. Incubate 1 hour at 37°C.

  • Compound Addition:

    • Add 10 µL of this compound dilution series (0.1 nM to 10 µM).

    • Control: Gabapentin (Negative control, does not inhibit TPC2).[4]

    • Incubate 30 minutes at RT.

  • Agonist Injection (On-Instrument):

    • Inject NAADP-AM (Final conc. 100 nM) to trigger specific TPC2-mediated Ca2+ release.

  • Data Acquisition: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 180 seconds.

  • Analysis: Calculate Max-Min RFU. Normalize to DMSO control (0% inhibition) and 10 µM this compound (100% inhibition).

Validation Criteria:

  • Z-Factor: > 0.6 required for HTS validation.

  • IC50: this compound should exhibit an IC50 of ~50-100 nM in this system.

Application 2: MDR Reversal Screening (P-gp Inhibition)

Scientific Rationale: Tumor cells overexpressing P-gp (ABCB1) actively pump out chemotherapeutics. This compound binds P-gp, blocking this efflux and restoring drug sensitivity.

Protocol: Rhodamine 123 Accumulation Assay

A functional fluorescence assay measuring transport inhibition.

Materials:

  • Cell Line: KBv200 (Vincristine-resistant, P-gp overexpressing) or Caco-2.

  • Substrate: Rhodamine 123 (Rho123), a fluorescent P-gp substrate.

  • Lysis Buffer: 1% Triton X-100 in PBS.

Workflow:

  • Seeding: Plate KBv200 cells (5,000/well) in 96-well plates. Grow to 80% confluence.

  • Pre-incubation: Treat cells with this compound (0.1 - 10 µM) for 1 hour at 37°C.

    • Reference: Verapamil (10 µM) as positive control.

  • Substrate Addition: Add Rho123 (Final conc. 5 µM) without removing this compound. Incubate 60 mins.

  • Wash (Critical Step):

    • Aspirate media.

    • Wash 3x with ice-cold PBS (stops transport immediately).

  • Lysis & Read: Add 100 µL Lysis Buffer. Read Fluorescence (Ex 485 / Em 535).

  • Interpretation: High fluorescence = High P-gp Inhibition (Dye trapped inside).

Data Visualization & Quality Control

Diagram 2: HTS Triage Workflow

HTS_Workflow Library Compound Library (this compound Analogs) Primary Primary Screen (TPC2 Ca2+ Flux or Rho123) Library->Primary Hit_Selection Hit Selection (>50% Inhibition) Primary->Hit_Selection Counter_Screen Counter Screen (Cytotoxicity / Cell Viability) Hit_Selection->Counter_Screen Hits Discard1 Discard Hit_Selection->Discard1 No Effect Orthogonal Orthogonal Assay (Viral Entry / Patch Clamp) Counter_Screen->Orthogonal Non-Toxic Discard2 Discard Counter_Screen->Discard2 Toxic (<80% Viability) Lead Validated Lead (IC50 < 500nM) Orthogonal->Lead Confirmed Mechanism

Caption: Step-wise triage funnel to filter toxic compounds and validate mechanism-specific hits.

Quantitative Summary Table:

ParameterTPC2 Inhibition (Antiviral)P-gp Inhibition (MDR Reversal)
Primary Readout FLIPR Ca2+ Flux (RFU)Rho123 Fluorescence (RFU)
Typical IC50 55 - 200 nM0.5 - 2.5 µM
Positive Control This compound (10 µM)Verapamil (10 µM)
Negative Control GabapentinDMSO Vehicle
Key Artifact Lysosomotropism (pH change)Autofluorescence of compound

References

  • Sakurai, Y. et al. (2015).[2][5] Two-pore channels control Ebola virus host cell entry and are drug targets for disease treatment.[3] Science. Link

  • Ou, X. et al. (2020). Characterization of spike glycoprotein of SARS-CoV-2 on virus entry and its immune cross-reactivity with SARS-CoV. Nature Communications. Link

  • Wang, T. et al. (2020). This compound is a potent cell autophagy agonist via activated intracellular reactive oxygen species.[6] Cell Bioscience. Link

  • Liu, C. et al. (2018). High-throughput drug screening using the Ebola virus transcription- and replication-competent virus-like particle system. Antiviral Research. Link

  • Sun, Y.F. et al. (2012). Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. Cancer Chemotherapy and Pharmacology. Link

Sources

Application Note: A Consensus-Based In Silico Workflow for the ADMET Characterization of Tetrandrine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Therapeutic Potential and Developability

Tetrandrine is a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, a plant with a long history in traditional Chinese medicine.[1][2][3][4] Its pharmacological profile is compelling; as a calcium channel blocker, it exhibits a wide spectrum of bioactivity, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][4][5][6][7][8] However, the journey from a promising natural product to a clinically viable drug is fraught with challenges related to its pharmacokinetic and safety profile. This compound's development is notably hindered by its poor aqueous solubility, high lipophilicity, and potential for toxicity, which can lead to low and erratic bioavailability.[1][7][9]

In modern drug discovery, addressing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is paramount to mitigating late-stage failures.[10][11] In silico ADMET modeling provides a rapid, cost-effective, and resource-efficient strategy to predict these properties before extensive experimental work is undertaken.[3][12][13][14] By constructing a computational profile, researchers can identify potential liabilities, prioritize experimental studies, and guide chemical modifications to enhance the molecule's drug-like properties.

This application note provides a detailed protocol for characterizing the ADMET profile of this compound using a consensus-based in silico approach. The core principle of this workflow is not to rely on a single algorithm but to integrate predictions from multiple, well-validated platforms. This cross-validation provides a more robust and trustworthy assessment, highlighting areas of both high confidence (consensus) and potential uncertainty (discordance), thereby creating a sophisticated roadmap for future laboratory-based validation.

The In Silico ADMET Workflow: A Step-by-Step Protocol

The foundational step for any in silico analysis is obtaining the correct chemical structure. The Simplified Molecular Input Line Entry System (SMILES) is a universal format for this purpose.

  • Molecule: this compound

  • Canonical SMILES: CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC4=C(C=C5C6=C(C=C(C=C6)OC)CCN(C)C6CC7=CC=C(C=C7)OC45)OC

  • Source: PubChem CID 73078[15]

Our protocol will utilize a suite of freely accessible, web-based tools, including SwissADME and pkCSM , to build a comprehensive profile.[1][14]

cluster_input Input cluster_prediction Prediction Engine (Consensus Approach) cluster_analysis Analysis & Interpretation cluster_output Output SMILES 1. Obtain this compound SMILES String (PubChem CID: 73078) SwissADME 2a. SwissADME Server (Physicochemical, PK, Drug-likeness) SMILES->SwissADME Input Structure pkCSM 2b. pkCSM Server (PK, Metabolism, Toxicity) SMILES->pkCSM Input Structure Absorption 3. Absorption Profile (Solubility, Permeability) SwissADME->Absorption Generates Predictions Distribution 4. Distribution Profile (Vd, BBB, PPB) SwissADME->Distribution Generates Predictions Metabolism 5. Metabolism Profile (CYP Substrate/Inhibitor) SwissADME->Metabolism Generates Predictions pkCSM->Absorption Generates Predictions pkCSM->Distribution Generates Predictions pkCSM->Metabolism Generates Predictions Excretion 6. Excretion Profile (Clearance, Transporters) pkCSM->Excretion Generates Predictions Toxicity 7. Toxicity Profile (hERG, AMES, Hepatotoxicity) pkCSM->Toxicity Generates Predictions Report 8. Integrated ADMET Report (Data Summary & Expert Assessment) Absorption->Report Synthesize Data Distribution->Report Synthesize Data Metabolism->Report Synthesize Data Excretion->Report Synthesize Data Toxicity->Report Synthesize Data

Caption: General workflow for in silico ADMET characterization of this compound.

Absorption Profile: The Solubility-Permeability Challenge

Scientific Rationale: Oral drug absorption is fundamentally governed by a molecule's ability to dissolve in the gastrointestinal fluid (solubility) and subsequently pass through the intestinal membrane (permeability).[10] These two properties are often in opposition; highly lipophilic compounds tend to have good permeability but poor aqueous solubility. Quantitative Structure-Activity Relationship (QSAR) models predict these properties based on molecular descriptors.[16][17]

Predicted Characterization for this compound:

  • Lipophilicity: Predictions consistently show this compound is highly lipophilic, with a consensus LogP value around 5.49.[1][9] This property is a primary contributor to its poor solubility.

  • Aqueous Solubility: Models predict very low aqueous solubility (LogS values ranging from -7.76 to -10.8).[1][9] This is a significant barrier to oral bioavailability and suggests that formulation strategies, such as salt formation or nanocarriers, may be necessary to improve its clinical utility.[7]

  • GI Absorption & Permeability: Despite poor solubility, models predict a high probability of absorption from the human intestine.[1][9] This is supported by predictions of moderate passive permeability across Caco-2 cell monolayers, an in vitro model of the intestinal barrier.[1][3][9]

Protocol for Predicting Absorption:

  • Navigate to SwissADME: Access the web server.

  • Input Structure: Paste the this compound SMILES string into the query box and run the prediction.

  • Analyze Physicochemical Properties: Record the predicted LogP (Consensus LogP) and Water Solubility (LogS, ESOL class).

  • Analyze Pharmacokinetics: Note the "GI absorption" prediction (High/Low).

  • Interpret the BOILED-Egg Diagram: Locate this diagram in the results. It visually plots lipophilicity (WLOGP) vs. polarity (TPSA). The position of this compound inside the yellow region (yolk) confirms the prediction of high gastrointestinal absorption.[1][9]

  • Cross-Validate with pkCSM: Repeat steps 1-2 on the pkCSM server.

  • Analyze pkCSM Absorption: Under the "Absorption" tab, record the predicted Water Solubility (log mol/L) and Caco-2 Permeability (log Papp). Compare these values with the SwissADME output to establish consensus.

Distribution Profile: Where Does the Molecule Go?

Scientific Rationale: After absorption, a drug distributes throughout the body. Key parameters influencing this process are the Volume of Distribution (Vd), which indicates the extent of tissue uptake; Plasma Protein Binding (PPB), as only the unbound fraction is pharmacologically active; and penetration across physiological barriers like the Blood-Brain Barrier (BBB).[10][18] P-glycoprotein (P-gp) is a critical efflux transporter that can limit drug distribution into tissues, including the brain.

Predicted Characterization for this compound:

  • Volume of Distribution (Vd): In silico models predict a moderate volume of distribution, suggesting some tissue uptake.[1][9] This aligns with experimental pharmacokinetic studies which show a large Vd, particularly with high accumulation in lysosome-rich tissues like the lungs.[19]

  • Blood-Brain Barrier (BBB) Penetration: Models consistently predict that this compound does not readily cross the BBB.[1][9] The BOILED-Egg model also places it outside the white region, indicating it is not brain-penetrant. This is further supported by a negative predicted CNS permeability LogPS value.[1][9]

  • P-glycoprotein Interaction: Predictions regarding P-gp interaction are discordant across different platforms. However, pkCSM consistently predicts this compound to be an inhibitor of P-gp I and II, which could have implications for drug-drug interactions.[1][9]

Protocol for Predicting Distribution:

  • Utilize pkCSM Server: Input the this compound SMILES string.

  • Analyze Distribution Parameters: Navigate to the "Distribution" tab.

  • Record Key Values: Document the predicted VDss (log L/kg), Fraction unbound (human), BBB permeability (logBB), and CNS Permeability (logPS).

  • Assess Transporter Interaction: In the "ADME" section of pkCSM, check the predictions for "P-glycoprotein substrate" and "P-glycoprotein I/II inhibitor".

  • Cross-Validate with SwissADME: In the SwissADME results, check the "Pharmacokinetics" section for the "BBB permeant" prediction (Yes/No) and the "P-gp substrate" prediction.

  • Synthesize Findings: Compare the outputs. Note the strong consensus on poor BBB penetration and the discordance or specific predictions regarding P-gp interaction.

Table 1: Summary of Predicted Absorption & Distribution Parameters for this compound

ParameterPredicted Value/ClassInterpretationTool(s)
Lipophilicity (Consensus LogP) 5.49[1][9]High LipophilicitySwissADME, pkCSM
Water Solubility (LogS) -7.76 to -10.8[1][9]Very Low SolubilitySwissADME, pkCSM
GI Absorption High[1][9]Well Absorbed from GI TractSwissADME
Caco-2 Permeability (log Papp) 0.43[1][9]Moderate PermeabilitypkCSM
Volume of Distribution (VDss) -0.624 (log L/kg)[1][9]Moderate Tissue DistributionpkCSM
Fraction Unbound (Human) 0.358[1][9]Moderate Plasma Protein BindingpkCSM
BBB Permeability (LogBB) -0.618[1][9]Poor BBB PenetrationpkCSM, SwissADME
P-gp Substrate NoNot an Efflux SubstrateSwissADME, pkCSM
P-gp Inhibitor Yes[1][9]Potential for Drug InteractionspkCSM

Metabolism Profile: Biotransformation and Its Consequences

Scientific Rationale: Metabolism, primarily carried out in the liver by Cytochrome P450 (CYP) enzymes, transforms drugs into more water-soluble compounds for excretion.[20][21] Predicting which CYP isoforms a compound interacts with is crucial for anticipating drug-drug interactions (DDIs). Furthermore, metabolism can sometimes generate reactive metabolites that contribute to toxicity.[22][23]

Predicted Characterization for this compound:

  • CYP Interactions: In silico models predict that this compound is a substrate for several major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[1][9] This broad substrate profile suggests a high potential for DDIs with other drugs metabolized by these enzymes.

  • CYP Inhibition: this compound is generally predicted to have low inhibitory potential against major CYP enzymes.[1][9]

  • Metabolism-Mediated Toxicity: Experimental studies have demonstrated a critical link between this compound's metabolism and its toxicity. Specifically, CYP enzymes (notably CYP2E1) can metabolize this compound to produce reactive oxygen species (ROS), which in turn induce mitochondrial dysfunction and hepatotoxicity.[22][23] This is a key insight where in silico flags for metabolism align with known toxicological mechanisms.

Tet This compound CYPs Hepatic CYP450 Enzymes (CYP3A4, CYP2E1, etc.) Tet->CYPs Metabolism Mets Metabolites CYPs->Mets Phase I Reaction ROS Reactive Oxygen Species (ROS) CYPs->ROS Generates Excrete Excretion Mets->Excrete Mito Mitochondrial Dysfunction ROS->Mito Induces Tox Hepatotoxicity Mito->Tox Leads to

Caption: Predicted metabolic pathway of this compound and its link to toxicity.

Protocol for Predicting Metabolism:

  • Utilize SwissADME Server: Input the this compound SMILES.

  • Analyze CYP Interactions: In the "Pharmacokinetics" section, review the predictions for CYP isoform inhibition (e.g., CYP1A2 inhibitor: Yes/No).

  • Utilize pkCSM Server: Input the this compound SMILES.

  • Analyze Substrate/Inhibitor Status: Under the "Metabolism" tab, check the predictions for which CYP isoforms this compound is a substrate and/or inhibitor of.

  • Synthesize and Correlate: Consolidate the predictions from both tools. The prediction that this compound is a substrate for multiple CYPs is a critical flag. This in silico finding should immediately prompt a literature search, which would uncover the known link between its metabolism and ROS-mediated toxicity, demonstrating how computational predictions guide further investigation.[22][23]

Excretion and Toxicity Profile: Clearance and Safety Flags

Scientific Rationale: Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys. Total Clearance (CLtot) and half-life are key parameters. Toxicity prediction screens for major safety liabilities, such as cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and organ-specific toxicities.[13] These predictions act as early warnings to de-risk candidates.

Predicted Characterization for this compound:

  • Excretion: Models predict moderate total clearance and a relatively short elimination half-life of approximately 2.5 hours.[1][9] It is not predicted to be a substrate for the renal transporter OCT2.[1][9]

  • Toxicity:

    • Hepatotoxicity: Both in silico models and experimental data flag a risk for liver toxicity.[1][6][9] As discussed, this is mechanistically linked to its metabolism.[22][23]

    • Cardiotoxicity: As a known calcium channel blocker, its potential to affect cardiac ion channels is a key consideration.[4][6][8] In silico tools predict a risk of hERG I inhibition.

    • Mutagenicity: this compound is predicted to be non-mutagenic in the AMES test.

    • Acute Toxicity: The predicted oral LD50 in rats is relatively high (708.3 mg/kg), suggesting moderate acute oral toxicity, but toxicity is significantly higher for IV or IP routes.[1][9]

Protocol for Predicting Excretion & Toxicity:

  • Utilize pkCSM Server: Input the this compound SMILES.

  • Analyze Excretion Parameters: Under the "Excretion" tab, record the "Total Clearance" and check the "OCT2 substrate" prediction.

  • Analyze Toxicity Endpoints: Navigate to the "Toxicity" tab.

  • Record Predictions: Document the results for AMES toxicity, hERG I/II inhibition, Hepatotoxicity, and Skin Sensitisation.

  • Review LD50: Check the predicted oral LD50 value in rats.

  • Integrate All Data: The final step is to synthesize all predictions into a coherent assessment. The hepatotoxicity flag from the toxicity screen directly corroborates the metabolism profile, creating a self-validating system within the in silico workflow.

Table 2: Summary of Predicted Excretion & Toxicity Parameters for this compound

ParameterPredicted Value/ClassInterpretationTool(s)
Total Clearance (log ml/min/kg) 0.71[1][9]Moderate ClearancepkCSM
AMES Mutagenicity NegativeNon-mutagenicpkCSM
hERG I Inhibitor YesPotential for CardiotoxicitypkCSM
Hepatotoxicity Yes[1][6][9]Risk of Liver InjurypkCSM
Rat Acute Oral LD50 (mg/kg) 708.3[1][9]Moderate Acute ToxicitypkCSM

Conclusion: An Integrated Assessment and Path Forward

This in silico analysis paints a clear picture of this compound as a pharmacokinetically challenging molecule with significant therapeutic potential.[1][9] The consensus-based computational workflow reveals several key characteristics:

  • Developability Hurdles: The primary obstacles are its very low aqueous solubility and high lipophilicity, which must be addressed through advanced formulation strategies to ensure reliable oral bioavailability.

  • Favorable Distribution: Its predicted high intestinal absorption and poor penetration of the blood-brain barrier are advantageous for targeting peripheral diseases while minimizing central nervous system side effects.

  • Safety & DDI Risks: The molecule's extensive metabolism via multiple CYP450 pathways and its potential as a P-gp inhibitor signal a high risk for drug-drug interactions.[1][9] Crucially, the predicted hepatotoxicity is mechanistically linked to its CYP-mediated metabolism, providing a clear, actionable hypothesis for experimental safety studies.[22][23] The hERG inhibition flag also warrants follow-up cardiovascular safety assessment.

Ultimately, in silico ADMET modeling is not a replacement for experimental validation but a powerful tool for intelligent drug discovery. The profile generated here provides a robust, data-driven foundation for designing targeted in vitro and in vivo studies. It allows researchers to focus resources efficiently, addressing the most significant predicted liabilities—such as solubility enhancement and metabolic toxicity—to unlock the full therapeutic promise of this compound.

References

  • Hasibuan, P. A. Z., Salma Halawa, P. N., & Sari, D. N. (2025). Pharmacokinetic and Toxicological Characterization of this compound Using in Silico ADMET Modelling. International Journal of Research and Review, 12(12), 468-477. [Link]

  • Bhushan, L., et al. (2017). This compound--A molecule of wide bioactivity. Phytomedicine, 34, 115-125. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Liu, Y., et al. (2024). Quantitative pulmonary pharmacokinetics of this compound for SARS-CoV-2 repurposing. Frontiers in Pharmacology, 15, 1370217. [Link]

  • Liong, S., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Wikipedia contributors. (2023). This compound. Wikipedia. [Link]

  • ResearchGate. (n.d.). Chemical structure of this compound (C38H42N2O6). [Link]

  • Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 436-476. [Link]

  • Chan, W. C., et al. (2021). An overview on the chemistry, pharmacology and anticancer properties of this compound and fangchinoline (alkaloids) from Stephania tetrandra roots. Journal of Integrative Medicine, 19(3), 205-215. [Link]

  • Meng, Z., et al. (2018). This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. Oncotarget, 9(42), 26917-26933. [Link]

  • International Journal of Research and Review. (2025). Pharmacokinetic and Toxicological Characterization of this compound Using in silico ADMET Modelling. [Link]

  • Sîrbu, R., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 29(14), 3298. [Link]

  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Wang, Y., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology, 13, 1042457. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. [Link]

  • U.S. Food and Drug Administration. (n.d.). Study Data Technical Conformance Guide. [Link]

  • Qi, X., et al. (2013). ROS generated by CYP450, especially CYP2E1, mediate mitochondrial dysfunction induced by this compound in rat hepatocytes. Acta Pharmacologica Sinica, 34(9), 1229-1236. [Link]

  • Lee, J. J., et al. (2007). Synergistic interaction between this compound and chemotherapeutic agents and influence of this compound on chemotherapeutic agent-associated genes in human gastric cancer cell lines. Cancer Chemotherapy and Pharmacology, 60(5), 703-711. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Li, J., et al. (2022). Utilization of Physiologically Based Pharmacokinetic Modeling in Pharmacokinetic Study of Natural Medicine: An Overview. Journal of Pharmaceutical Sciences, 111(12), 3325-3335. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • King, V. F., et al. (1988). Interaction of this compound with slowly inactivating calcium channels. Journal of Biological Chemistry, 263(5), 2238-2244. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Qi, X., et al. (2013). ROS generated by CYP450, especially CYP2E1, mediate mitochondrial dysfunction induced by this compound in rat hepatocytes. Acta Pharmacologica Sinica, 34(9), 1229-1236. [Link]

  • Nic, A., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology, 32, 100378. [Link]

  • Van, T. H., et al. (2023). Modeling Pharmacokinetic Natural Product–Drug Interactions for Decision-Making: A NaPDI Center Recommended Approach. Journal of Natural Products, 86(4), 1083-1098. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • ResearchGate. (2025). Computational Intelligence Methods for ADMET Prediction. [Link]

  • Wikipedia contributors. (2023). Quantitative structure–activity relationship. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2020). PBPK to Guide Study Design and Product Development for Generic Dermatological Products. YouTube. [Link]

  • Chen, Y., et al. (2024). Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition. International Journal of Molecular Sciences, 25(20), 12185. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications. [Link]

  • ResearchGate. (n.d.). Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals. [Link]

  • Simulations Plus. (2019). Physiologically Based Pharmacokinetic Modelling for First‑In‑Human Predictions. YouTube. [Link]

  • Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8799. [Link]

  • ProtoQSAR. (n.d.). QSAR models. [Link]

Sources

Techniques for enhancing Tetrandrine's therapeutic efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bio-Enhancement Strategies for Tetrandrine (TET) in Translational Medicine

Executive Summary

This compound (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, exhibits potent calcium channel blocking, anti-inflammatory, and autophagic-inducing properties. However, its clinical translation is severely hampered by the "hydrophobic paradox": high lipophilicity (LogP ~4.5) leads to poor water solubility, while rapid first-pass metabolism results in low oral bioavailability (<10%). Furthermore, its efficacy in oncology is often limited by P-glycoprotein (P-gp) efflux pumps.

This application note details two field-proven methodologies to overcome these barriers:

  • Formulation Engineering: A protocol for synthesizing PEGylated Stealth Liposomes to enhance bioavailability.

  • Synergistic Application: A validated assay for using TET as a chemosensitizer to reverse MDR in solid tumors.

Module 1: Formulation Engineering – TET-Loaded Stealth Liposomes

Objective: To encapsulate TET within a lipid bilayer to improve aqueous solubility, prolong circulation time (via PEGylation), and enhance the Enhanced Permeability and Retention (EPR) effect in tumor tissues.

Mechanistic Rationale
  • Soy Phosphatidylcholine (SPC): Forms the structural backbone of the vesicle.

  • Cholesterol: Increases bilayer rigidity, preventing premature drug leakage during circulation.

  • DSPE-PEG2000: Provides a "stealth" hydration layer, reducing opsonization and uptake by the Reticuloendothelial System (RES).

Experimental Protocol: Thin-Film Hydration Method

Reagents:

  • This compound (HPLC grade, >98%)

  • SPC (Soy Phosphatidylcholine)

  • Cholesterol[1]

  • DSPE-PEG2000[2]

  • Solvent: Chloroform/Methanol (3:1 v/v)

  • Hydration Medium: PBS (pH 7.4)[2][3][4][5][6]

Step-by-Step Methodology:

  • Lipid Stock Preparation: Dissolve SPC, Cholesterol, and DSPE-PEG2000 in the organic solvent mixture.

    • Optimization Note: The recommended mass ratio is SPC:Chol:DSPE-PEG = 4:1:0.5 .

    • Add TET to this mixture at a lipid-to-drug ratio of 10:1 (w/w) .

  • Film Formation: Transfer the solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure (vacuum) until a thin, transparent lipid film forms on the flask wall.

    • Critical Check: Ensure no solvent residue remains; dry under vacuum overnight if necessary.[1][7]

  • Hydration: Add pre-warmed PBS (55°C) to the flask. Rotate the flask at ambient pressure for 1 hour at 55°C (above the lipid phase transition temperature,

    
    ).
    
    • Result: Formation of large, multilamellar vesicles (MLVs).

  • Sizing (Homogenization):

    • Sonication: Probe sonicate for 5 minutes (cycles of 2s on, 2s off) on an ice bath to prevent overheating.

    • Extrusion (Preferred for uniformity): Pass the suspension 10 times through a polycarbonate membrane (200 nm pore size), followed by 10 times through a 100 nm membrane.

  • Purification: Remove non-encapsulated TET via dialysis (MWCO 3.5 kDa) against PBS for 24 hours at 4°C.

Workflow Visualization

LiposomePrep Start Dissolve Lipids + TET (Chloroform/MeOH) Evap Rotary Evaporation (45°C, Vacuum) Start->Evap Film Thin Lipid Film Formation Evap->Film Hydrate Hydration with PBS (55°C, 1 hr) Film->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Extrude Extrusion (100nm Membrane) MLV->Extrude Downsizing Final Stealth Liposomes (~65-100nm) Extrude->Final Purification

Figure 1: Workflow for the preparation of TET-loaded stealth liposomes via thin-film hydration.

Module 2: Chemo-Sensitization Protocol (MDR Reversal)

Objective: To utilize TET as an adjuvant to reverse multidrug resistance (MDR) in cancer cells overexpressing P-glycoprotein (P-gp/ABCB1), such as Doxorubicin-resistant MCF-7 (MCF-7/ADR) or KB-C2 cells.

Mechanistic Rationale

TET functions as a dual-mechanism inhibitor:

  • Direct Inhibition: Competitively binds to the P-gp drug-binding site, blocking the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

  • Expression Downregulation: Inhibits NF-κB activation, subsequently reducing the transcriptional expression of the MDR1 gene.

Experimental Protocol: Synergism Assay

Reagents:

  • MDR Cell Line (e.g., MCF-7/ADR)

  • Chemotherapeutic Agent: Doxorubicin (DOX)

  • Sensitizer: this compound (TET)[8]

  • Assay Kit: CCK-8 or MTT

Step-by-Step Methodology:

  • Dose Optimization (Non-Toxic Dose Determination): Treat MDR cells with varying concentrations of TET alone (0.1 – 10 μM) for 48h.

    • Target: Identify the maximum concentration that causes <10% cytotoxicity (

      
      ). Typically, 0.5 – 2.0 μM  is the safe reversal window.
      
  • Combination Treatment: Seed cells in 96-well plates (

    
     cells/well).
    
    • Group A (Control): Media only.

    • Group B (DOX only): Serial dilutions of DOX (0.01 – 100 μM).

    • Group C (Combination): Serial dilutions of DOX + Fixed concentration of TET (e.g., 1.0 μM).

  • Incubation & Readout: Incubate for 48 hours at 37°C. Add CCK-8 reagent and measure absorbance at 450 nm.

  • Data Analysis: Calculate the Reversal Fold (RF):

    
    
    
    • Success Criteria: An RF > 5.0 indicates significant reversal of resistance.

Mechanism Visualization

MDR_Mechanism Cell Cancer Cell (MDR Phenotype) Nucleus Nucleus (MDR1 Gene) Pgp P-gp Pump (Membrane) Nucleus->Pgp Reduced Synthesis NFkB NF-κB Pathway NFkB->Nucleus Downregulates Expression Dox_Out Doxorubicin (Effluxed) Pgp->Dox_Out Pumps Out Dox_In Doxorubicin (Intracellular) Apoptosis Apoptosis (Cell Death) Dox_In->Apoptosis Accumulation TET This compound (Therapeutic) TET->NFkB Inhibits TET->Pgp Direct Blockade TET->Pgp Prevents Efflux

Figure 2: Dual-mechanism of this compound in reversing P-gp mediated Multidrug Resistance.

Comparative Efficacy Data

The following table summarizes the pharmacokinetic improvements observed when shifting from free TET to enhanced delivery systems.

ParameterFree this compound (Oral)TET-SNEDDS (Oral)TET-Stealth Liposomes (IV)Improvement Factor
Solubility < 0.02 mg/mLDispersible (Nano-emulsion)Encapsulated>1000x (Apparent)

~0.8 h~0.5 hImmediateFaster Onset
Bioavailability (AUC) Baseline233% of Baseline>500% of Baseline2.3x - 5.0x
Tumor Accumulation Low (Non-specific)ModerateHigh (EPR Effect)Targeted

Data derived from comparative studies involving Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and PEGylated liposomes [1, 2].

References

  • Dove Medical Press. (2024). This compound-Loaded Stealth Liposomes for Lung Cancer. International Journal of Nanomedicine.

  • MDPI. (2020). This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells.[9] Biomolecules.[1][4][5][7][10][11][12][13][14][15]

  • PubMed Central. (2018). Self-Nanoemulsifying Drug Delivery System of this compound for Improved Bioavailability.

  • Taylor & Francis. (2016). Surfactant-free poly(lactide-co-glycolide) nanoparticles for improving in vitro anticancer efficacy of this compound.[5]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Tetrandrine Aqueous Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the aqueous solubility of Tetrandrine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Current Status: Active Last Updated: January 31, 2026 Technical Lead: Senior Application Scientist

Executive Technical Overview

This compound (TET) is a bisbenzylisoquinoline alkaloid (MW: 622.7 g/mol ) characterized by high lipophilicity (LogP ~5.49) and negligible aqueous solubility (LogS ~ -8.0).[1][2] Its structure contains two tertiary nitrogen atoms, rendering it a weak base. This physicochemical profile creates a significant bottleneck for bioavailability and parenteral formulation.

Core Solubility Challenge: The lattice energy of crystalline this compound and its hydrophobic exterior prevent water solvation. Successful solubilization requires disrupting this crystal lattice (amorphization) or masking the hydrophobic domains (encapsulation/complexation).

Quick Reference: Physicochemical Profile

Parameter Value Implication
Molecular Weight 622.73 g/mol Large molecule; slow diffusion.
LogP ~5.49 Highly permeable but dissolution-limited (BCS Class II).
pKa Basic (Tertiary Amines) pH-dependent solubility; soluble in acidic media.

| Native Solubility | < 5 µg/mL (Water) | Requires enhancement for biological assays. |

Method Selection: Decision Matrix

Before selecting a protocol, identify your downstream application. Use the logic flow below to select the optimal solubilization strategy.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the target application? Start->App_Type Oral Oral Delivery (High Dose) App_Type->Oral Bioavailability IV IV/Parenteral (Systemic) App_Type->IV Circulation Time Cell In Vitro / Cell Culture App_Type->Cell Assay Compatibility Salt Method A: Salt Formation (Citrate/HCl) Solubility: >500 mg/mL Oral->Salt Immediate Release Complex Method D: Phospholipid Complex (Amorphous State) Oral->Complex Sustained Release Lipo Method B: Stealth Liposomes (PEGylated) Stability: High IV->Lipo Avoid Embolism Cell->Salt Avoid Solvent Effects DMSO Method C: Solvent Stock (DMSO + Media) Simple but cytotoxic Cell->DMSO Standard

Figure 1: Decision matrix for this compound formulation based on experimental requirements.

Module 1: Chemical Modification (Salt Formation)[3]

Context: As a weak base, this compound can be protonated to form soluble salts. This is the most efficient method for achieving high concentrations without exogenous carriers.

Q: I tried acidifying with HCl, but the solution precipitates upon neutralization. Why? A: this compound Hydrochloride is soluble in acidic pH, but the "common ion effect" or a shift back to neutral pH (e.g., upon injection or dilution in buffer) causes the free base to precipitate immediately.

  • Correction: Use This compound Citrate . The citrate salt shows superior aqueous solubility (up to 500 mg/mL) and better stability compared to the hydrochloride form due to the buffering capacity of citrate and the specific crystal packing of the salt.

Q: How do I synthesize the this compound Citrate salt for maximum solubility? A: Follow this stoichiometric protocol:

  • Molar Ratio: 4:1 (this compound : Citric Acid).[3]

  • Solvent: Dissolve this compound in a minimum volume of ethanol. Dissolve Citric acid in water.[3]

  • Reaction: Mix solutions and stir at 60°C for 2 hours.

  • Isolation: Evaporate solvent (Rotavap) and dry under vacuum.

  • Result: This specific ratio has been validated to achieve ~500 mg/mL solubility, significantly higher than the 1:1 ratio.

Module 2: Nano-Formulation (Liposomes & SLNs)

Context: For systemic delivery (cancer therapy, MDR reversal), simple salts clear too quickly. Liposomes provide sustained release and passive targeting (EPR effect).

Q: My this compound liposomes have low Encapsulation Efficiency (EE < 50%). How do I improve this? A: Low EE often results from the drug leaking out of the bilayer during formation.

  • Root Cause: this compound is bulky. Passive loading is inefficient.

  • Fix: Use the Ammonium Sulfate Gradient Method (Active Loading) or optimize the Ethanol Injection Method with specific lipid ratios.

  • Protocol Adjustment:

    • Use HSPC:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio).

    • Maintain the lipid-to-drug ratio at roughly 20:1 (w/w).

    • Ensure the hydration temperature is above the phase transition temperature (

      
      ) of the lipid (e.g., >55°C for HSPC).
      

Q: The particle size increases significantly (Ostwald Ripening) within 24 hours. Troubleshooting? A: this compound liposomes are prone to aggregation due to the hydrophobic nature of the drug destabilizing the bilayer.

  • Fix 1 (Steric Stabilization): Ensure you are using DSPE-PEG2000 (Stealth Liposomes). The PEG layer provides a steric barrier preventing fusion.

  • Fix 2 (Zeta Potential): Aim for a slightly negative charge (-20 to -40 mV). If neutral, add a small amount of negatively charged lipid (e.g., DPPG) to induce electrostatic repulsion.

Protocol: this compound Stealth Liposome Preparation

Liposome_Protocol Step1 1. Dissolve Phase Tet + Lipids + PEG in Ethanol Step2 2. Injection Inject into PBS (pH 7.4) at 60°C under stirring Step1->Step2 Step3 3. Sizing Probe Sonication (10 min, 100W) Step2->Step3 Step4 4. Purification Dialysis (MWCO 12kDa) Remove free drug Step3->Step4 Step5 QC Check Size: ~65nm PDI: <0.2 Step4->Step5

Figure 2: Workflow for preparing this compound-loaded Stealth Liposomes via Ethanol Injection.

Module 3: Solid Dispersions & Phospholipid Complexes

Context: For oral bioavailability, improving the dissolution rate is key.[4] Solid Lipid Nanoparticles (SLNs) or Phospholipid Complexes (Phytosomes) are superior to physical mixtures.

Q: Why choose a Phospholipid Complex over a physical mixture? A: In a physical mixture, this compound remains crystalline (high lattice energy). In a phospholipid complex, the polar head of the lipid interacts with the nitrogen of this compound, while the non-polar tails wrap around the drug. This creates an amorphous state , verified by the disappearance of melting peaks in DSC (Differential Scanning Calorimetry).

  • Data Insight: this compound-Phospholipid complexes have shown to increase n-octanol solubility from ~8 µg/mL to ~35 µg/mL (enhancing membrane permeability) while simultaneously improving dissolution kinetics in aqueous media.

Q: What is the best lipid matrix for Solid Lipid Nanoparticles (SLNs)? A: A mixture of Precirol® ATO 5 , Glyceryl Monostearate (GMS) , and Stearic Acid .

  • Stabilizers: Use Poloxamer 188 (Pluronic F68) and Lipoid E80 .

  • Performance: This matrix typically yields particles ~134 nm with ~89% entrapment efficiency.[5]

Comparative Data Summary
MethodSolubility/EEStabilityComplexityBest For
Native this compound < 5 µg/mLHigh (Crystalline)LowReference
Citrate Salt (4:1) ~500 mg/mL ModerateLowOral / High Dose
Stealth Liposomes EE: ~87%High (1 month+)HighIV / Cancer Targeting
SLNs EE: ~89%HighHighSustained Release
Phospholipid Complex High BioavailabilityModerateMediumOral Absorption
References
  • Pharmacokinetic and Toxicological Characterization of this compound. International Journal of Research and Review. (2025). Link

  • Preparation and characterization of this compound-phospholipid complex loaded lipid nanocapsules. Acta Pharmaceutica Sinica B. (2013). Link

  • Preparation, Characterization, and Anti-Lung Cancer Activity of this compound-Loaded Stealth Liposomes. International Journal of Nanomedicine. (2024). Link

  • Progress on structural modification of this compound. Frontiers in Pharmacology. (2022). Link

  • Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with this compound. AAPS PharmSciTech. (2011). Link

Sources

Technical Support Center: Overcoming Tetrandrine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Tetrandrine (TET) as a potential anti-cancer therapeutic. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation, particularly concerning the development of this compound resistance. Our goal is to equip you with the knowledge to anticipate, identify, and overcome experimental hurdles, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in cancer cell line studies and the phenomenon of drug resistance.

Q1: What is this compound and what is its primary anti-cancer mechanism?

This compound is a bis-benzylisoquinoline alkaloid extracted from the root of the Chinese herb Stephania tetrandra.[1] Its anti-cancer properties are multi-faceted, involving the inhibition of proliferation, induction of apoptosis and autophagy, and the reversal of multidrug resistance (MDR).[1][2] A key mechanism of action is its ability to function as a calcium channel blocker, which can disrupt various signaling pathways crucial for cancer cell survival and proliferation.[3]

Q2: What are the most common mechanisms by which cancer cells develop resistance to this compound?

This compound resistance, much like resistance to other chemotherapeutic agents, is a complex phenomenon. The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), is a major cause of resistance. These transporters act as pumps that actively remove this compound from the cell, reducing its intracellular concentration and thus its efficacy.[4][5]

  • Alterations in Drug Targets and Signaling Pathways: Cancer cells can develop resistance by modifying the molecular targets of this compound or by activating pro-survival signaling pathways. A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which promotes cell survival and inhibits apoptosis.[6][7]

  • Evasion of Apoptosis: Resistance can arise from the deregulation of apoptotic pathways. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax), making the cells less susceptible to programmed cell death.[6][8]

  • Modulation of Autophagy: Autophagy can have a dual role in cancer therapy. While this compound can induce autophagic cell death in some contexts, in others, autophagy can act as a survival mechanism, allowing cancer cells to withstand the stress induced by the drug.[9][10]

  • Epithelial-Mesenchymal Transition (EMT): Cells that undergo EMT acquire mesenchymal characteristics, which are associated with increased motility, invasiveness, and resistance to apoptosis, contributing to drug resistance.[11][12]

Q3: What is a typical starting concentration range for this compound in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cancer cell line. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on the literature, a broad range of concentrations from 1 µM to 30 µM has been used.[6] For initial experiments, a starting range of 1-10 µM is often a reasonable starting point for many cell lines.[6]

Q4: How can I establish a this compound-resistant cancer cell line in the lab?

Developing a drug-resistant cell line is a time-consuming process that can take several months.[8][13] The general principle involves continuous exposure of the parental cancer cell line to gradually increasing concentrations of this compound.[3][14]

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: My cancer cell line is not responding to this compound treatment, or the IC50 value is unexpectedly high.

Q: I've treated my cells with this compound, but I'm not observing the expected decrease in cell viability. What should I investigate?

A: This is a common challenge that can stem from either intrinsic or acquired resistance. Here is a step-by-step approach to diagnose the problem:

Step 1: Verify Experimental Parameters

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Over-confluent or unhealthy cells can respond differently to treatment.[15][16]

  • Reagent Quality: Confirm the purity and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Assay Protocol: Review your cell viability assay protocol for any potential errors, such as incorrect incubation times or reagent concentrations.[15][17] Refer to the detailed MTT Assay Protocol in Part 3.

Step 2: Investigate Common Resistance Mechanisms

If you've ruled out experimental error, the next step is to investigate the potential biological mechanisms of resistance.

  • Hypothesis: Increased Drug Efflux via P-glycoprotein (MDR1/ABCB1)

    • Rationale: The overexpression of P-gp is a primary mechanism of multidrug resistance, actively pumping drugs like this compound out of the cell.[4][5]

    • Suggested Action:

      • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the ABCB1 gene. An upregulation in your resistant cells compared to a sensitive parental line is a strong indicator. Refer to the qRT-PCR Protocol for ABCB1 Gene Expression in Part 3.

      • Protein Expression Analysis: Use Western blotting to determine the protein levels of P-gp. An increased band intensity for P-gp in the resistant cells would confirm the qRT-PCR findings. Refer to the Western Blotting Protocol for P-gp in Part 3.

    • Potential Solution: If P-gp is overexpressed, consider co-treatment with a known P-gp inhibitor, such as verapamil, to see if it restores sensitivity to this compound.[4]

  • Hypothesis: Altered Pro-Survival Signaling (PI3K/Akt Pathway)

    • Rationale: The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in resistant cancer cells.[6][7]

    • Suggested Action:

      • Western Blot Analysis: Assess the phosphorylation status of Akt (p-Akt) and other downstream targets of the PI3K/Akt pathway. An increase in the p-Akt/Akt ratio in resistant cells suggests activation of this pathway.

    • Potential Solution: Combine this compound with a PI3K or Akt inhibitor to see if this synergistic approach can overcome resistance.

  • Hypothesis: Evasion of Apoptosis

    • Rationale: Resistant cells often have a higher threshold for undergoing apoptosis.[6][8]

    • Suggested Action:

      • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic cells after this compound treatment. A lower-than-expected percentage of apoptotic cells in your resistant line is indicative of this mechanism. Refer to the Annexin V/PI Apoptosis Assay Protocol in Part 3.

      • Western Blot for Apoptosis Markers: Analyze the expression levels of key apoptotic proteins. Look for an increased ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax) and a lack of caspase-3 cleavage.[18][19] Refer to the Interpreting Western Blots for Apoptosis Markers guide in Part 3.

    • Potential Solution: Consider combination therapies with agents that can directly induce apoptosis or sensitize cells to it, such as TRAIL (TNF-related apoptosis-inducing ligand).[6]

Issue 2: I'm seeing an increase in autophagy markers after this compound treatment, but the cells are not dying.

Q: My Western blots show an increase in LC3-II, suggesting autophagy is induced by this compound, yet the cells seem to be surviving. What does this mean?

A: This is a critical observation, as autophagy can be a double-edged sword. While it can lead to cell death, it can also be a pro-survival mechanism that helps cells endure stress.

Step 1: Distinguish Between Autophagic Flux and Autophagosome Accumulation

  • Rationale: An increase in LC3-II can mean one of two things: either there is an increase in the formation of autophagosomes (increased autophagic flux), or there is a blockage in the degradation of autophagosomes, leading to their accumulation.[20] this compound itself has been reported to block autophagic flux at the degradation stage by de-acidifying lysosomes.[9][21]

  • Suggested Action:

    • Autophagy Flux Assay: To differentiate between these possibilities, you must perform an autophagy flux assay. This involves treating the cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1).[22] If this compound is inducing autophagy, you will see a further increase in LC3-II levels in the presence of the lysosomal inhibitor. If this compound is blocking autophagy, there will be little to no further increase in LC3-II. Refer to the LC3 Turnover Assay Protocol in Part 3.

    • p62/SQSTM1 Western Blot: p62 is a protein that is degraded during autophagy. An accumulation of p62 alongside an increase in LC3-II suggests a blockage in autophagic flux.[22]

Step 2: Determine if Autophagy is Pro-survival

  • Hypothesis: If you confirm that autophagic flux is occurring, it may be acting as a survival mechanism.

  • Suggested Action:

    • Inhibit Autophagy: Treat the cells with this compound in combination with an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA).[10][15]

    • Assess Cell Viability: If the combination treatment leads to a significant decrease in cell viability compared to this compound alone, this indicates that autophagy is indeed playing a pro-survival role.

Part 3: Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step protocols for the key experiments mentioned in the troubleshooting guides, along with guidance on data interpretation.

Protocol 1: Establishing a this compound-Resistant Cell Line

This protocol outlines the gradual dose-escalation method for developing a drug-resistant cell line.[3][13]

Materials:

  • Parental cancer cell line

  • Complete culture medium

  • This compound (TET) stock solution

  • 96-well and larger culture plates/flasks

  • MTT or other cell viability assay kit

Procedure:

  • Determine the Initial IC50: Perform a dose-response curve using an MTT assay to determine the IC50 of this compound for the parental cell line.

  • Initial Low-Dose Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).

  • Monitor and Passage: Observe the cells daily. Initially, you will see significant cell death. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days. Once the cells reach 70-80% confluency and their growth rate begins to recover, passage them.

  • Gradual Dose Escalation: Once the cells have adapted to the current concentration (i.e., their morphology and proliferation rate are stable), increase the this compound concentration in the culture medium by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation for several months. This continuous selective pressure will favor the growth of resistant cells.

  • Characterize the Resistant Line: Periodically (e.g., every 5-10 passages), perform an MTT assay to determine the IC50 of the cultured cells. A significant increase in the IC50 (typically 3-10 fold or higher) compared to the parental line indicates the establishment of a resistant cell line.[14]

  • Cryopreservation: Once a stable resistant line is established, cryopreserve aliquots at a low passage number to ensure a consistent source for future experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[7][23]

Materials:

  • Cells seeded in a 96-well plate

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Potential Issue Troubleshooting Step
High backgroundUse phenol red-free medium during the assay.[15]
Low absorbance readingsOptimize cell seeding density; increase incubation time with MTT.[15]
Poor reproducibilityUse cells at a consistent passage number and logarithmic growth phase.[15]
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6][24]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.

  • Washing: Wash the cells once with cold PBS and once with cold 1X Binding Buffer.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 4: Western Blotting for Key Resistance Markers

This protocol allows for the detection and quantification of specific proteins involved in this compound resistance.[12][18]

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-LC3, anti-p62)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Interpreting Western Blots for Apoptosis Markers: [18][19]

  • Caspase Cleavage: The appearance of cleaved (active) forms of caspases (e.g., cleaved caspase-3) is a hallmark of apoptosis.

  • PARP Cleavage: Cleavage of PARP by active caspases is another indicator of apoptosis.

  • Bcl-2 Family Proteins: An increase in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins suggests a block in the apoptotic pathway.

Protocol 5: Autophagy Flux Assay (LC3 Turnover)

This assay measures the rate of autophagy by assessing the degradation of LC3-II.[22]

Procedure:

  • Cell Treatment: Set up four experimental groups:

    • Untreated control

    • This compound treatment alone

    • Lysosomal inhibitor (e.g., 50 µM chloroquine) alone for the last 2-4 hours of culture

    • This compound treatment combined with the lysosomal inhibitor for the last 2-4 hours of treatment

  • Western Blotting: Perform Western blotting for LC3 and a loading control as described in Protocol 4.

  • Data Analysis:

    • Compare the LC3-II levels between the untreated and this compound-treated groups.

    • Crucially, compare the LC3-II levels in the this compound-treated group with and without the lysosomal inhibitor. A significant increase in LC3-II in the presence of the inhibitor indicates that autophagic flux is occurring. The magnitude of this increase reflects the rate of flux.

Part 4: Signaling Pathways and Visualizations

Understanding the signaling pathways involved in this compound resistance is key to devising effective countermeasures.

Key Signaling Pathways in this compound Resistance

// Nodes TET [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Cancer Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pgp [label="P-glycoprotein (MDR1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#FBBC05", fontcolor="#202124"]; Survival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Resistance [label="Drug Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TET -> Cell [label="Enters"]; Pgp -> TET [label="Efflux", dir=back, color="#EA4335"]; Cell -> Pgp [label="Upregulation", style=dashed, color="#EA4335"];

PI3K -> Akt [color="#4285F4"]; Akt -> mTOR [color="#4285F4"]; Akt -> Apoptosis [label="Inhibits", arrowhead="tee", color="#EA4335"]; mTOR -> Autophagy [label="Inhibits", arrowhead="tee", color="#EA4335"];

Bcl2 -> Apoptosis [label="Inhibits", arrowhead="tee", color="#EA4335"]; Bax -> Apoptosis [label="Promotes", color="#34A853"];

TET -> PI3K [label="Inhibits", arrowhead="tee", style=dashed, color="#34A853"]; TET -> Bcl2 [label="Downregulates", arrowhead="tee", style=dashed, color="#34A853"];

{rank=same; Pgp; PI3K; Bcl2; Bax;}

Apoptosis -> Survival [arrowhead="tee", color="#EA4335"]; Autophagy -> Survival [label="Can promote\n(pro-survival)", style=dashed, color="#FBBC05"];

Survival -> Resistance; } caption="Signaling pathways involved in this compound resistance."

Experimental Workflow for Investigating this compound Resistance

// Nodes Start [label="Start: Cell line shows\nresistance to this compound", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPgp [label="Check P-gp (MDR1)\nExpression (qRT-PCR, WB)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; PgpHigh [label="P-gp Overexpressed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PgpSolution [label="Solution: Co-treat with\nP-gp inhibitor (e.g., Verapamil)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckAkt [label="Check PI3K/Akt Pathway\n(p-Akt/Akt Western Blot)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; AktHigh [label="Akt Pathway Activated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AktSolution [label="Solution: Co-treat with\nPI3K/Akt inhibitor", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckApoptosis [label="Assess Apoptosis\n(Annexin V/PI, WB for Bcl-2/Bax)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ApoptosisLow [label="Apoptosis Blocked?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ApoptosisSolution [label="Solution: Combine with\npro-apoptotic agent (e.g., TRAIL)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckAutophagy [label="Investigate Autophagy\n(Autophagy Flux Assay)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; AutophagySurvival [label="Pro-survival Autophagy?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AutophagySolution [label="Solution: Co-treat with\nautophagy inhibitor (e.g., Chloroquine)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Resistance Mechanism Identified\n& Counter-strategy Devised", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckPgp; CheckPgp -> PgpHigh; PgpHigh -> PgpSolution [label="Yes"]; PgpHigh -> CheckAkt [label="No"]; CheckAkt -> AktHigh; AktHigh -> AktSolution [label="Yes"]; AktHigh -> CheckApoptosis [label="No"]; CheckApoptosis -> ApoptosisLow; ApoptosisLow -> ApoptosisSolution [label="Yes"]; ApoptosisLow -> CheckAutophagy [label="No"]; CheckAutophagy -> AutophagySurvival; AutophagySurvival -> AutophagySolution [label="Yes"]; AutophagySurvival -> End [label="No/Other"];

PgpSolution -> End; AktSolution -> End; ApoptosisSolution -> End; AutophagySolution -> End; } caption="Experimental workflow for troubleshooting this compound resistance."

References

  • Lima, E. N., Lamichhane, S., K. C, P. B., Ferreira, E. S., Koul, S., & Koul, H. K. (2024). This compound for Targeting Therapy Resistance in Cancer. Current Topics in Medicinal Chemistry, 24(12), 1035–1049. [Link]

  • Wang, C., et al. (2019). This compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. Chinese Medicine, 14, 36. [Link]

  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542-545. [Link]

  • Synergistic effects of this compound combined with ionizing radiation on a murine colorectal carcinoma‑bearing mouse model. (2018). Oncology Reports, 40(4), 2295-2304. [Link]

  • Wang, F., et al. (2019). This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. Molecules, 24(23), 4383. [Link]

  • Anticancer Activity of this compound by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo. (2020). Evidence-Based Complementary and Alternative Medicine, 2020, 8903692. [Link]

  • Mechanism of this compound Against Endometrial Cancer Based on Network Pharmacology. (2021). Drug Design, Development and Therapy, 15, 2907–2919. [Link]

  • Lactoferrin functionalized bovine serum albumin nanoparticles for synergistic chemo-gene therapy of lung cancer: Co-delivery of this compound and miRNA-126. (2025). International Journal of Pharmaceutics, 685, 125556. [Link]

  • This compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. (2019). Molecules, 24(23). [Link]

  • Enhanced Pro-Apoptotic Effect of this compound Loaded Nanoparticles Against Osteosarcoma Cells. (2016). Current Drug Delivery, 13(6), 929-936. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. (2020). Journal of Pharmacy and Pharmacology, 72(11), 1491-1512. [Link]

  • This compound triggers an alternative autophagy in DU145 cells. (2017). Oncology Letters, 13(5), 3734-3738. [Link]

  • YouTube. (2020, April 11). Apoptosis assays: western blots. [Link]

  • Meador, C. B., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 4, 46. [Link]

  • Inhibition of autophagy induced by this compound promotes the accumulation of reactive oxygen species and sensitizes efficacy of this compound in pancreatic cancer. (2024). Cell Death & Disease, 15(7), 543. [Link]

  • Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer. (2023). Frontiers in Pharmacology, 14, 1245021. [Link]

  • Klionsky, D. J., et al. (2008). Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes. Autophagy, 4(2), 151-175. [Link]

  • Reversal of anti-apoptotic action by this compound in human breast carcinoma multidrug-resistant MCF-7 cells. (2003). Zhongguo Yao Li Xue Bao, 24(5), 412-6. [Link]

  • AB228. This compound blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells. (2013). Annals of Oncology, 24(Suppl 4), iv72. [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. (2011). Current Medicinal Chemistry, 18(5), 786-798. [Link]

  • Resuming Sensitivity of Tamoxifen-Resistant Breast Cancer Cells to Tamoxifen by this compound. (2014). Integrative Cancer Therapies, 13(5), 446-454. [Link]

  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. (2023). American Journal of Physiology-Gastrointestinal and Liver Physiology, 325(5), G439-G451. [Link]

  • Epithelial mesenchymal transition and resistance in endocrine-related cancers. (2017). Endocrine-Related Cancer, 24(8), R283-R302. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience Blog. [Link]

  • Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. (2019). Cancers, 11(7), 940. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). STAR Protocols, 6(3), 103565. [Link]

  • Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance. (2022). International Journal of Molecular Sciences, 23(3), 1133. [Link]

  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (2018). Current Pharmaceutical Design, 24(44), 5220-5229. [Link]

  • Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. (2013). Cancer Research and Treatment, 45(3), 155-162. [Link]

  • Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells. (2019). Oncology Letters, 18(5), 5517-5524. [Link]

  • This compound induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo. (2015). International Journal of Oncology, 46(1), 360-368. [Link]

Sources

Technical Support Center: Troubleshooting Tetrandrine-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing tetrandrine in in vitro cytotoxicity studies. This compound, a bis-benzylisoquinoline alkaloid derived from the root of Stephania tetrandra, is a compound of significant interest due to its diverse pharmacological activities, including potent anti-cancer effects.[1][2] However, its complex mechanism of action and challenging physicochemical properties can lead to experimental variability and artifacts.

This guide is designed to provide you, the researcher, with practical, field-tested insights to navigate common challenges, ensure data integrity, and accurately interpret your results. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design robust and self-validating assays.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems researchers face when beginning to work with this compound.

Q1: My this compound won't dissolve properly in my cell culture medium. I see precipitates after dilution. What's going wrong?

A1: This is the most frequent issue and is critical to resolve for accurate dosing. This compound has very poor water solubility.[3] Direct dissolution in aqueous media will lead to precipitation and inaccurate concentrations.

Root Cause Analysis & Solution:

  • Inappropriate Primary Solvent: this compound requires a non-polar organic solvent for initial stock preparation. Dimethyl sulfoxide (DMSO) is the most common and effective choice.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution by gentle vortexing or brief warming (to 37°C). Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Dilution Technique: The key is to perform serial dilutions. Never dilute your high-concentration DMSO stock directly into a large volume of aqueous culture medium. This causes the compound to crash out of solution.

    • Best Practice: Perform an intermediate dilution step in culture medium. For example, to achieve a final concentration of 10 µM, you might add 1 µL of a 10 mM stock to 1 mL of medium. Add the DMSO stock to the medium dropwise while gently vortexing the tube to ensure rapid dispersion.

  • Final DMSO Concentration: The final concentration of DMSO in your culture wells is critical. Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep it below 0.1%.[4][5][6] Crucially, every experimental condition, including your "untreated" vehicle control, must contain the exact same final concentration of DMSO. [7]

ParameterRecommendationRationale
Primary Solvent 100% DMSOOvercomes poor aqueous solubility of this compound.[3]
Stock Concentration 10-20 mMHigh concentration minimizes the volume of DMSO added to final culture.
Storage -20°C or -80°C in aliquotsPrevents degradation and avoids repeated freeze-thaw cycles.
Final DMSO in Culture < 0.1% (up to 0.5% tolerated by some lines)High concentrations of DMSO are cytotoxic and can confound results.[8]
Vehicle Control Medium + same final % of DMSO as treated wellsIsolates the effect of this compound from any potential solvent effects.
Q2: I'm seeing significant cytotoxicity in my control cells treated only with the DMSO vehicle. How do I fix this?

A2: This indicates your final DMSO concentration is too high for your specific cell line. While many robust cell lines tolerate 0.5% DMSO, sensitive or primary cell lines may show stress or death at much lower concentrations.

Troubleshooting Steps:

  • Verify DMSO Calculation: Double-check the math for your serial dilutions to ensure the final concentration is what you intended.

  • Run a DMSO Dose-Response Curve: Before starting your this compound experiments, test your specific cell line's sensitivity to the solvent. Plate cells and treat them with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for your intended experimental duration. Use a viability assay (like MTT or CellTiter-Glo®) to determine the highest concentration that does not impact cell viability. This is your maximum allowable DMSO concentration for all subsequent experiments.

  • Adjust Stock Concentration: If your required this compound dose results in a toxic DMSO level, you must remake a more concentrated primary stock solution. This will allow you to add a smaller volume to your culture medium, thereby lowering the final DMSO percentage.

Q3: The IC50 value for this compound in my cell line is very different from published literature. Why?

A3: Discrepancies in IC50 values are common and can stem from several factors.

Causality Checklist:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic (via STR profiling) and use cells at a low passage number. Genetic drift in high-passage cells can significantly alter drug sensitivity.

  • Cell Seeding Density: The initial number of cells plated can affect the apparent IC50. Higher density cultures may require more drug to achieve the same effect. Standardize your seeding density across all experiments.[9]

  • Assay Type and Timing: The method used to measure cytotoxicity and the time point of measurement are critical.

    • Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity, not necessarily cell death.[10] this compound can impair mitochondrial metabolism, which would show as a decrease in the MTT signal even if the cells are not yet dead.[1]

    • Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These measure plasma membrane rupture, a late event in cell death.

    • Timing: An IC50 measured at 24 hours will likely be higher than one measured at 72 hours, as the drug has more time to act. Always compare your results to literature that uses a similar assay and time point.[10]

  • Purity of this compound: Verify the purity of your compound from the supplier. Impurities can alter the biological activity.

II. Troubleshooting Specific Mechanistic Assays

This compound is known to induce cytotoxicity through multiple, often overlapping, pathways including apoptosis, autophagy, and cell cycle arrest.[2][3] This complexity can make data interpretation challenging.

Issue 1: Distinguishing Apoptosis from Autophagic Cell Death

You observe classic signs of apoptosis (caspase activation, Annexin V staining) but also see markers of autophagy (LC3-II conversion). Is it apoptosis, autophagy, or both?

Expert Insight: this compound can induce both processes, and they are not mutually exclusive. In some contexts, autophagy can be a pro-survival response to stress, while in others, it can lead to "autophagic cell death."[11][12] Furthermore, autophagy can sometimes promote apoptosis.[13]

Self-Validating Experimental Workflow:

  • Initial Characterization:

    • Apoptosis: Measure caspase-3/7 activation (using a luminogenic or fluorogenic substrate assay) and perform Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry.[14][15]

    • Autophagy: Measure the conversion of LC3-I to LC3-II via Western blot. An increase in the LC3-II band is a hallmark of autophagosome formation.[16]

  • Dissecting the Interplay (Pharmacological Inhibition):

    • To determine if apoptosis is dependent on autophagy, pre-treat cells with an autophagy inhibitor like 3-Methyladenine (3-MA) or Chloroquine before adding this compound. Does inhibiting autophagy reduce caspase activation or Annexin V positivity?

    • To determine if cell death is dependent on apoptosis, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK.[17] Does inhibiting caspases rescue the cells from this compound-induced death?

Workflow Diagram:

Caption: Logic flow for dissecting apoptosis vs. autophagy.

Issue 2: Inconsistent or Difficult-to-Interpret LC3 Western Blots

Your LC3-II band is faint, or the ratio of LC3-II to LC3-I doesn't change as expected.

Root Cause Analysis & Protocol Optimization:

  • Understanding Autophagic Flux: An increase in LC3-II can mean two things: either autophagy induction is increased (more autophagosomes are being made) or autophagosome degradation is blocked (they are being made but not recycled).[16] A static measurement is not enough.

  • The Lysosomal Inhibitor Control (Self-Validation): The gold-standard method is to measure autophagic flux. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor like Chloroquine or Bafilomycin A1.[18]

    • Scenario A (Increased Flux): If this compound truly induces autophagy, then blocking lysosomal degradation will cause a massive accumulation of LC3-II compared to this compound alone.

    • Scenario B (Blocked Flux): If this compound blocks the final degradation step, then adding a lysosomal inhibitor will not cause a further increase in LC3-II compared to this compound alone.

  • Western Blot Technical Tips:

    • Membrane Choice: Use a 0.2 µm PVDF membrane, as LC3 is a small protein (~14-18 kDa) and can pass through larger pore sizes during transfer.[19][20]

    • Gel Percentage: Use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to get good separation between the LC3-I (16-18 kDa) and LC3-II (14-16 kDa) bands.[19]

    • Fresh Lysates: LC3 proteins can be sensitive to degradation. Prepare fresh lysates for your Western blots and avoid repeated freeze-thaw cycles.[19]

Issue 3: My Flow Cytometry Data Shows G1/S Phase Arrest, but My Proliferation Assay (MTT) Shows Only a Minor Effect.

This apparent contradiction is common and highlights the importance of using orthogonal assays.

Expert Insight: this compound is known to induce cell cycle arrest, often at the G1/S transition.[21][22][23][24] A cell that is arrested is not proliferating, but it is still metabolically active and has an intact membrane. Therefore:

  • Flow Cytometry for Cell Cycle: This is a direct measure of the distribution of cells in different phases of the cell cycle. An accumulation of cells in G0/G1 is a strong indicator of arrest.

  • MTT Assay: This measures the activity of mitochondrial dehydrogenases. An arrested cell can still be metabolically active, so the MTT signal may not decrease significantly, especially at early time points. Over longer periods (48-72h), arrested cells may eventually undergo apoptosis, at which point the MTT signal will drop.

Recommended Approach:

  • Confirm Arrest: Use flow cytometry after PI staining to confirm the G1/S block.

  • Use a True Proliferation Assay: Complement your MTT data with an assay that directly measures DNA synthesis, such as a BrdU incorporation assay, or a long-term colony formation assay.[10] These will more accurately reflect the anti-proliferative effects of cell cycle arrest.

  • Time-Course Experiment: Perform your MTT and cell cycle analyses at multiple time points (e.g., 12h, 24h, 48h). You may observe cell cycle arrest occurring first, followed by a later decrease in metabolic activity and viability.

Signaling Pathway Visualization:

Tetrandrine_Effects cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis cluster_Autophagy Autophagy Tet This compound p21 p21/p27 ↑ Tet->p21 CyclinD1 Cyclin D1 ↓ Tet->CyclinD1 ROS ROS ↑ Tet->ROS mTOR mTOR Inhibition Tet->mTOR G1_S G1/S Arrest p21->G1_S CyclinD1->G1_S Casp9 Caspase-9 Activation ROS->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis LC3_II LC3-I → LC3-II mTOR->LC3_II Autophagy Autophagy LC3_II->Autophagy

Caption: Key cytotoxic pathways induced by this compound.

III. Detailed Experimental Protocols

Protocol 1: Annexin V / Propidium Iodide (PI) Staining for Apoptosis

This protocol allows for the differentiation between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[25][26]

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and 10X Binding Buffer)

  • Treated and control cells in suspension

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound for the desired duration. Include vehicle control and positive control (e.g., staurosporine) groups.

  • Harvest cells, including both adherent and floating populations, by trypsinization followed by centrifugation at 300 x g for 5 minutes.

  • Wash cells once with ice-cold PBS and centrifuge again.

  • Prepare 1X Binding Buffer by diluting the 10X stock in deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.[15]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to the tube.

  • Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.[15] Do not wash after this step.

  • Analyze by flow cytometry within one hour. Be sure to include single-stain controls for compensation settings.

Protocol 2: LC3-I/II Western Blotting for Autophagy

This protocol is optimized for the detection and separation of LC3 isoforms.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE equipment and reagents

  • 0.2 µm PVDF membrane

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL substrate

Procedure:

  • Seed and treat cells as required. For autophagic flux experiments, include a condition with this compound + Chloroquine (50 µM, added for the final 4-6 hours of treatment).

  • Lyse cells in ice-cold RIPA buffer. Scrape, collect, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

  • Load 20-40 µg of protein per lane on a 15% SDS-PAGE gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer proteins to a 0.2 µm PVDF membrane.[19]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[27]

  • Incubate with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[27]

  • Wash the membrane 3x for 5 minutes each in TBST.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

  • Wash again as in step 9.

  • Apply ECL substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity for LC3-II and a loading control (e.g., GAPDH or β-actin). The ratio of LC3-II/Actin is the key readout. Compare this ratio across your treatment groups.[27]

References

  • Title: Plant Alkaloid this compound Is a Nuclear Receptor 4A1 Antagonist and Inhibits Panc-1 Cell Growth In Vitro and In Vivo Source: MDPI URL: [Link]

  • Title: Growth-Suppressive and Apoptosis-Inducing Effects of this compound in SW872 Human Malignant Liposarcoma Cells via Source: MDPI URL: [Link]

  • Title: Effects of this compound on cell viability and potentiation by... Source: ResearchGate URL: [Link]

  • Title: Progress on structural modification of this compound with wide range of pharmacological activities Source: Frontiers URL: [Link]

  • Title: this compound Enhances H 2 O 2 -Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes Source: In Vivo URL: [Link]

  • Title: this compound for Targeting Therapy Resistance in Cancer Source: PMC - NIH URL: [Link]

  • Title: Progress on structural modification of this compound with wide range of pharmacological activities Source: PMC - NIH URL: [Link]

  • Title: this compound cytotoxicity and its dual effect on oxidative stress-induced apoptosis through modulating cellular redox states in Neuro 2a mouse neuroblastoma cells Source: PubMed URL: [Link]

  • Title: this compound suppresses proliferation, induces apoptosis, and inhibits migration and invasion in human prostate cancer cells Source: PMC - NIH URL: [Link]

  • Title: this compound induces cell cycle arrest in cutaneous melanoma cells by inhibiting IL-6/CDC42 signaling Source: PubMed URL: [Link]

  • Title: What the concentration of DMSO you use in cell culture assays? Source: ResearchGate URL: [Link]

  • Title: this compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms Source: Frontiers URL: [Link]

  • Title: Maximum DMSO concentration in media for cell culture? Source: Reddit URL: [Link]

  • Title: Autophagy induction enhances this compound-induced apoptosis via the AMPK/mTOR pathway in human bladder cancer cells Source: PubMed URL: [Link]

  • Title: this compound inhibits migration and invasion of human renal cell carcinoma by regulating Akt/NF-κB/MMP-9 signaling Source: PLOS URL: [Link]

  • Title: this compound induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo Source: Spandidos Publications URL: [Link]

  • Title: Cytotoxicity of this compound in the parental and resistant cell lines.... Source: ResearchGate URL: [Link]

  • Title: In vitro and in vivo characterizations of this compound on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel Source: PubMed URL: [Link]

  • Title: DMSO usage in cell culture Source: LifeTein URL: [Link]

  • Title: LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells Source: Jove URL: [Link]

  • Title: this compound, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy Source: PMC - PubMed Central URL: [Link]

  • Title: this compound-induced cell cycle arrest and apoptosis in A549 human lung carcinoma cells Source: PubMed URL: [Link]

  • Title: Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel Source: PMC - NIH URL: [Link]

  • Title: What is the maximum non-toxic concentration of DMSO in Cell culture? Source: ResearchGate URL: [Link]

  • Title: Autophagy LC3 protein, Western blot ? Source: ResearchGate URL: [Link]

  • Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Bio URL: [Link]

  • Title: this compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms Source: NIH URL: [Link]

  • Title: Abstract 3808: this compound blocks cell cycle progression and promotes growth arrest in prostate cancer cells by up-regulating CDK inhibitors (p21 and p27) and suppressing cyclin expression. Source: AACR Journals URL: [Link]

  • Title: Annexin V Stain Protocol Source: Brody School of Medicine - ECU URL: [Link]

Sources

Technical Support Center: Optimizing Storage and Handling of Tetrandrine Powder

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tetrandrine. This guide provides in-depth, field-proven insights into the optimal storage, handling, and troubleshooting for this compound powder to ensure the integrity and reproducibility of your experiments. As a bis-benzylisoquinoline alkaloid with significant therapeutic potential, maintaining the stability and purity of this compound is paramount for successful research outcomes.[1] This document is structured to address common challenges and questions in a direct, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature conditions for storing this compound powder?

For long-term stability (up to 3 years), it is highly recommended to store this compound powder at -20°C.[2] For shorter durations, storage at 2-8°C is also acceptable.[3] The key principle is to minimize thermal stress and slow down potential degradation kinetics. Storing at low temperatures is a standard practice for preserving the chemical integrity of complex organic molecules like alkaloids.

If you have dissolved this compound in a solvent, the recommended storage condition is -80°C for a stability of up to one year.[2] This is because solvents can participate in degradation reactions, and the much lower temperature is necessary to vitrify the solution, effectively halting molecular movement and chemical reactions.

Q2: How critical is humidity control for this compound powder?

Humidity control is a critical factor that is often underestimated. This compound, like many fine chemical powders, can be hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to several issues:

  • Clumping and Caking: Moisture absorption causes powder particles to stick together, affecting flowability and making accurate weighing difficult.

  • Hydrolysis: this compound's molecular structure contains ether linkages that could be susceptible to hydrolysis in the presence of excess water, leading to degradation.[4]

  • Microbial Growth: High humidity can create an environment conducive to microbial contamination.

To mitigate these risks, it is recommended to maintain a relative humidity (RH) of 30-40% in the storage area.[5] An RH below 50% is generally acceptable, but levels exceeding 60% should be considered critical as they significantly increase the risk of degradation and microbial growth.[2][5] Always ensure the container is tightly sealed after use to prevent moisture ingress.

Q3: Is this compound sensitive to light? What precautions should I take?

Yes, this compound is known to be photolabile, meaning it can degrade upon exposure to light.[4] Photodegradation is a significant concern as it can lead to the formation of impurities and a loss of potency. The primary degradation pathways induced by light include oxidative skeletal modification and ring-opening.[4][6]

To protect this compound from photodegradation:

  • Storage: Always store this compound powder in light-resistant containers, such as amber glass vials or bottles.[7] If the provided container is not light-resistant, it should be stored inside a dark cabinet or box.

  • Handling: When weighing or handling the powder, minimize its exposure to direct sunlight and bright artificial light. For sensitive procedures, it is advisable to work under lighting with longer wavelengths (above 500 nm), such as brown-colored light, which is less energetic and less likely to cause photodegradation.[7][8]

Q4: The product data sheet mentions oxygen sensitivity. Should I store this compound under an inert atmosphere?

Given that photodegradation of this compound is oxygen-dependent, storing it under an inert atmosphere is a best practice to maximize its shelf-life and purity.[4] Oxygen can participate in oxidative degradation reactions, especially when catalyzed by light or trace metal impurities.

For optimal protection, especially for long-term storage or for high-purity reference standards, follow these steps:

  • Place the this compound powder in a suitable vial.

  • Flush the vial with a dry, inert gas such as nitrogen or argon to displace the air and oxygen.[3][9]

  • Seal the vial tightly. For highly sensitive applications, using a vial with a septum seal that allows for purging with an inert gas via a needle is recommended.

This procedure is standard for storing active pharmaceutical ingredients (APIs) that are prone to oxidation.[9]

Summary of Optimal Storage Conditions

ParameterConditionRationale
Temperature Powder: -20°C (long-term), 2-8°C (short-term) In Solvent: -80°CMinimizes thermal degradation and slows chemical reactions.[2][3]
Humidity 30-40% Relative Humidity (Ideal)Prevents clumping, hydrolysis, and microbial growth.[5][10]
Light Store in the dark in amber vials.Prevents photodegradation.[4][7]
Atmosphere Under a dry, inert gas (Nitrogen or Argon)Prevents oxidative degradation.[3][4][9]

Troubleshooting Guide

Problem: The this compound powder has changed color (e.g., from white/beige to yellow or brown).
  • Potential Cause: Discoloration is often a visual indicator of chemical degradation, likely due to oxidation or photodegradation.[11] This can happen if the powder has been exposed to light, oxygen, or high temperatures over time.

  • Recommended Action:

    • Do not assume the material is still suitable for your experiment, as the presence of degradation products can lead to anomalous results.

    • If possible, assess the purity of the powder using an analytical technique like High-Performance Liquid Chromatography (HPLC). A simple isocratic HPLC method can often reveal the presence of impurity peaks.

    • If the purity is compromised, it is best to discard the material and obtain a fresh batch.

    • Review your storage procedures to ensure they align with the recommendations for temperature, humidity, light, and atmosphere.

Problem: The powder is clumpy and difficult to weigh accurately.
  • Potential Cause: This is a classic sign of moisture absorption due to improper storage in a humid environment or leaving the container open.[2]

  • Recommended Action:

    • If the clumping is minor, you may be able to break up the clumps gently with a clean, dry spatula.

    • To remove excess moisture, you can dry the powder under a vacuum in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). However, be aware that this may not reverse any hydrolysis that has already occurred.

    • Crucially, you must improve your storage conditions. Ensure the container is always tightly sealed and stored in a desiccator or a controlled low-humidity environment (ideally 30-40% RH).[5]

Problem: this compound powder does not dissolve as expected in the specified solvent (e.g., DMSO).
  • Potential Cause:

    • Degradation: The degradation products may have different solubility profiles than pure this compound.

    • Incorrect Solvent or Concentration: this compound has poor aqueous solubility and requires organic solvents like DMSO.[1] Ensure you are using the correct solvent and not exceeding the solubility limit.

    • Moisture: If the powder has absorbed water, this can interfere with its dissolution in non-aqueous solvents.

  • Recommended Action:

    • Confirm the solubility of this compound in the chosen solvent from the supplier's technical data sheet or a reliable chemical database.

    • Gentle warming and vortexing can aid dissolution.

    • If solubility issues persist with a previously reliable batch, it is a strong indicator of degradation. An analytical purity check (e.g., via HPLC) is recommended.

Experimental Protocols

Protocol: Purity Assessment of this compound Powder by HPLC

This protocol provides a basic framework for assessing the purity of this compound powder. It is adapted from methods described for the analysis of this compound and other alkaloids.[12][13][14]

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of high-purity this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a final concentration of 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the this compound powder to be tested.

    • Dissolve in the same solvent as the standard to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and an ammonium acetate buffer (e.g., pH 6.5, 40 mM) in a ratio of approximately 32:68 (v/v). This may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength of 283 nm.

    • Column Temperature: 25-30°C.

  • Analysis:

    • Inject the standard solution to determine the retention time of the main this compound peak.

    • Inject the sample solution.

    • Analyze the chromatogram for the presence of additional peaks, which would indicate impurities or degradation products. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Logical Troubleshooting Workflow

Below is a diagram illustrating a decision-making process for troubleshooting common issues with stored this compound powder.

Tetrandrine_Troubleshooting start Start: Encountered issue with this compound powder issue What is the issue? start->issue color_change Powder has changed color issue->color_change Discoloration clumping Powder is clumpy or caked issue->clumping Physical change solubility_issue Poor solubility in specified solvent issue->solubility_issue Functional issue check_purity Assess purity via HPLC color_change->check_purity dry_powder Dry powder under vacuum in desiccator clumping->dry_powder verify_protocol Verify solvent, concentration, and technique solubility_issue->verify_protocol purity_ok Purity acceptable? check_purity->purity_ok review_storage Review storage conditions (Light, Temp, Oxygen) discard Discard and obtain new batch purity_ok->discard No end_use Proceed with experiment purity_ok->end_use Yes end_review Revise storage SOP discard->end_review improve_humidity_control Improve humidity control (use desiccator, seal tightly) dry_powder->improve_humidity_control improve_humidity_control->end_review verify_protocol->check_purity Protocol correct

Sources

Navigating the Challenges of Tetrandrine Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tetrandrine Bioavailability Enhancement. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound (TET). As a potent bisbenzylisoquinoline alkaloid with significant therapeutic promise, the clinical translation of this compound is often hampered by its poor aqueous solubility and low oral bioavailability. This document provides in-depth, evidence-based strategies and troubleshooting guides to overcome these experimental hurdles.

Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and reproducibility of your experiments. We will delve into the causality behind experimental choices, offering self-validating protocols and citing authoritative sources to support our recommendations.

Frequently Asked Questions (FAQs)

Here, we address common initial queries regarding this compound's formulation challenges.

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound stems from a combination of its physicochemical properties and physiological interactions:

  • Poor Aqueous Solubility: this compound is a highly lipophilic molecule with very low solubility in water at physiological pH, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively pumps this compound back into the intestinal lumen after absorption, significantly reducing its net uptake into systemic circulation.[3][4]

  • First-Pass Metabolism: In silico models predict that this compound is a substrate for several cytochrome P450 enzymes, most notably CYP3A4, which is abundant in the liver and small intestine.[5] This extensive first-pass metabolism rapidly degrades the drug before it can reach systemic circulation.

Q2: What are the main strategies to enhance the oral bioavailability of this compound?

A2: The primary strategies focus on overcoming the challenges mentioned above and can be broadly categorized as:

  • Advanced Formulation Technologies: These aim to improve the solubility and dissolution rate of this compound. Key approaches include the use of solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, and nanocrystals.[6][]

  • Co-administration with Bioavailability Enhancers: This strategy involves the use of agents that inhibit P-gp efflux pumps and/or CYP3A4 metabolic enzymes.

Troubleshooting Guide: Advanced Formulation Strategies

This section provides detailed protocols and troubleshooting for common formulation challenges.

Strategy 1: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids. This pre-dissolved state of this compound in the nanoemulsion droplets enhances its absorption.

A reported successful formulation for a this compound SNEDDS with a 2.33-fold increase in oral bioavailability consists of:[2][8]

  • Oil Phase: Oleic acid (40% w/w)

  • Surfactant Mixture: Soy phosphatidylcholine (SPC) (15% w/w) and Cremophor RH-40 (30% w/w)

  • Co-surfactant: Polyethylene glycol 400 (PEG400) (15% w/w)

Step-by-Step Procedure:

  • Accurately weigh the calculated amounts of oleic acid, SPC, Cremophor RH-40, and PEG400 into a glass vial.

  • Add the desired amount of this compound to the mixture.

  • Heat the mixture to 40°C in a water bath and stir continuously with a magnetic stirrer until a clear and homogenous solution is obtained.

  • To assess the self-emulsification properties, add 1 mL of the prepared SNEDDS formulation to 100 mL of purified water in a beaker with gentle agitation at 37°C. The formation of a clear or slightly bluish-white nanoemulsion indicates successful formulation.

Problem Potential Cause Troubleshooting Steps
Drug Precipitation Upon Dilution The drug is not sufficiently solubilized in the oil phase or the surfactant/co-surfactant system cannot maintain the drug in solution upon emulsification.- Screen different oils for higher this compound solubility.- Adjust the ratio of surfactant to co-surfactant to optimize the hydrophilic-lipophilic balance (HLB).- Consider using a combination of oils or surfactants.
Formation of a Coarse or Unstable Emulsion The formulation is outside the optimal self-emulsifying region. The surfactant concentration may be too low, or the oil-to-surfactant ratio is not ideal.- Construct a ternary phase diagram to identify the optimal self-emulsifying region.- Increase the surfactant concentration.- Experiment with different surfactants or co-surfactants.
Phase Separation or Cracking of the Emulsion Over Time Thermodynamic instability of the formulation.- Optimize the formulation by adjusting the proportions of oil, surfactant, and co-surfactant.- Ensure the use of high-purity excipients.
Strategy 2: Nanocrystal Formulation

Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to a higher dissolution velocity and improved bioavailability.

A study demonstrating a 3.07-fold increase in the AUC of this compound utilized a media milling method:[9][10][11]

  • Stabilizer: Poloxamer 407 (P407)

  • Cryoprotectant (for freeze-drying): Mannitol

Step-by-Step Procedure:

  • Prepare an aqueous solution of the stabilizer (e.g., 1% w/v P407).

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Introduce the pre-suspension into a media mill (e.g., a planetary ball mill) containing grinding media (e.g., zirconium oxide beads).

  • Mill the suspension at a specified speed and duration until the desired particle size is achieved. Monitor particle size using dynamic light scattering (DLS).

  • Separate the nanocrystal suspension from the grinding media.

  • If a solid dosage form is desired, add a cryoprotectant (e.g., mannitol) to the nanosuspension and freeze-dry (lyophilize).

Problem Potential Cause Troubleshooting Steps
Particle Aggregation During Milling or Storage Insufficient stabilization of the newly formed surfaces. The concentration or type of stabilizer is not optimal.- Increase the concentration of the stabilizer.- Screen different stabilizers (e.g., other poloxamers, celluloses, or surfactants).- Optimize the milling parameters (e.g., milling time, speed) to avoid over-processing.
Crystal Growth (Ostwald Ripening) During Storage The formulation has a broad particle size distribution, leading to the dissolution of smaller particles and growth of larger ones.- Optimize the milling process to achieve a narrow particle size distribution.- Add a second stabilizer that can inhibit crystal growth.
Contamination from Grinding Media Abrasion of the milling beads or jar.- Use high-quality, durable grinding media.- Optimize milling parameters to reduce mechanical stress.
Strategy 3: Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enhancing their absorption.

The ethanol injection method is a common and relatively simple technique for preparing liposomes:[12]

  • Lipids: Soy phosphatidylcholine (SPC) and Cholesterol (CHO)

  • Stealth Agent: DSPE-PEG2000 (to prolong circulation time)

Step-by-Step Procedure:

  • Dissolve this compound, SPC, Cholesterol, and DSPE-PEG2000 in ethanol. A typical ratio might be SPC:CHO:DSPE-PEG2000 at 4:1:0.5 (w/w) with a this compound to SPC ratio of 1:10 (w/w).

  • Heat an aqueous buffer (e.g., PBS pH 7.4) to a temperature above the phase transition temperature of the lipids (e.g., 55°C).

  • Slowly inject the ethanolic lipid solution into the pre-heated aqueous phase with constant stirring.

  • Continue stirring to allow for the formation of liposomes and the evaporation of ethanol.

  • To obtain a uniform size distribution, extrude the liposome suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm followed by 200 nm).

Problem Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Suboptimal drug-to-lipid ratio. Poor solubility of this compound in the lipid bilayer.- Optimize the drug-to-lipid ratio by performing a titration study.- Screen different phospholipids with varying acyl chain lengths and saturation.- Adjust the pH of the aqueous phase to influence the charge and partitioning of this compound.
Liposome Aggregation and Instability Insufficient surface charge or steric hindrance. Improper storage conditions.- Incorporate charged lipids to increase electrostatic repulsion.- Optimize the concentration of the PEGylated lipid (DSPE-PEG2000) for effective steric stabilization.- Store liposomes at an appropriate temperature (typically 4°C) and protect from light.
Variability in Particle Size Inconsistent preparation method. Inefficient extrusion process.- Ensure a slow and constant injection rate during the ethanol injection method.- Control the temperature and stirring speed precisely.- Perform multiple extrusion cycles to achieve a narrow size distribution.

Troubleshooting Guide: Co-administration with Bioavailability Enhancers

This section explores the strategy of inhibiting key proteins that limit this compound's systemic exposure.

Strategy 4: Inhibition of P-glycoprotein (P-gp) and CYP3A4

By co-administering this compound with inhibitors of P-gp and/or CYP3A4, it is possible to reduce its efflux and first-pass metabolism, thereby increasing its oral bioavailability.

Caption: Workflow of this compound absorption and the points of intervention for bioavailability enhancement.

Q3: What are some examples of P-gp and CYP3A4 inhibitors that could be used in pre-clinical studies with this compound?

A3: Several compounds are known to inhibit P-gp and/or CYP3A4 and can be considered for co-administration studies:

  • Ketoconazole: A potent inhibitor of both P-gp and CYP3A4. Its co-administration would be expected to significantly increase this compound's plasma concentrations.

  • Ritonavir: Another dual inhibitor of P-gp and CYP3A4, often used as a pharmacokinetic booster for other drugs.[4][13][14][15][16]

  • Grapefruit Juice: Contains furanocoumarins that are potent inhibitors of intestinal CYP3A4.[1][2][3][12][17] Co-administration can provide a proof-of-concept for the role of CYP3A4 in this compound's metabolism.

  • Elacridar (GF120918): A specific and potent P-gp inhibitor that can be used to isolate the effect of P-gp efflux on this compound's bioavailability.[18]

Q4: We are co-administering a P-gp inhibitor with this compound, but the increase in bioavailability is lower than expected. What could be the issue?

A4:

  • Dominant Role of Metabolism: It's possible that first-pass metabolism by CYP3A4 is the primary barrier to this compound's bioavailability in your experimental model. In this case, a P-gp inhibitor alone may have a limited effect. Consider using a dual P-gp/CYP3A4 inhibitor or co-administering both a P-gp and a CYP3A4 inhibitor.

  • Insufficient Dose of the Inhibitor: The dose of the P-gp inhibitor may not be sufficient to saturate the P-gp transporters in the gut. A dose-response study for the inhibitor's effect on this compound's pharmacokinetics may be necessary.

  • Timing of Administration: The timing of the inhibitor administration relative to this compound is crucial. The inhibitor should be administered prior to or concurrently with this compound to ensure that P-gp is inhibited when this compound is being absorbed.

Comparative Bioavailability Data

The following table summarizes the reported improvements in the bioavailability of this compound with different formulation strategies.

Formulation StrategyKey Excipients/MethodFold Increase in Bioavailability (AUC)Reference
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Oleic acid, SPC, Cremophor RH-40, PEG400~2.33[2][8][19][20]
Nanocrystals Media milling with Poloxamer 407 as a stabilizer~3.07[9][10][11]
Solid Lipid Nanoparticles (SLNs) Precirol® ATO 5, glyceryl monostearate, stearic acidData for IV administration shows higher plasma concentration and lower clearance. Oral bioavailability data not specified but expected to be enhanced.[21][22]

Visualizing the Mechanisms of Bioavailability Enhancement

The following diagram illustrates how advanced formulations and inhibitors can overcome the barriers to this compound's oral absorption.

Tetrandrine_Bioavailability_Enhancement cluster_Formulation Formulation Strategies cluster_GI_Tract Gastrointestinal Tract cluster_Inhibitors Inhibitor Co-administration TET This compound Powder Formulation Nanoformulation (SNEDDS, Nanocrystals, Liposomes) TET->Formulation Dissolution Enhanced Dissolution & Solubility Formulation->Dissolution Absorption Increased Absorption Dissolution->Absorption Efflux P-gp Efflux Absorption->Efflux Metabolism CYP3A4 Metabolism Absorption->Metabolism Systemic Systemic Circulation (Increased Bioavailability) Absorption->Systemic Pgp_I P-gp Inhibitor Pgp_I->Efflux Inhibits CYP_I CYP3A4 Inhibitor CYP_I->Metabolism Inhibits

Caption: Mechanisms of enhancing this compound's oral bioavailability.

This technical support guide provides a comprehensive overview of strategies to enhance the bioavailability of this compound. By understanding the underlying challenges and implementing the detailed protocols and troubleshooting advice provided, researchers can significantly improve the systemic exposure of this promising therapeutic agent in their pre-clinical studies.

References

  • GF120918 (elacridar)
  • Advances in nano-preparations for improving this compound solubility and bioavailability. (URL not available)
  • Progress on structural modification of this compound with wide range of pharmacological activities. (URL not available)
  • Self-Nanoemulsifying Drug Delivery System of this compound for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study. (URL: [Link])

  • Preparation, Characterization, and Anti-Lung Cancer Activity of this compound-Loaded Stealth Liposomes. (URL: [Link])

  • Preparation and Evaluation of this compound Nanocrystals to Improve Bioavailability. (URL: [Link])

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (URL: [Link])

  • Grapefruit juice and drug interactions. Exploring mechanisms of this interaction and potential toxicity for certain drugs. (URL: [Link])

  • Pharmacokinetic and Toxicological Characterization of this compound Using in silico ADMET Modelling. (URL: [Link])

  • Progress on structural modification of this compound with wide range of pharmacological activities. (URL: [Link])

  • Self-Nanoemulsifying Drug Delivery System of this compound for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study. (URL: [Link])

  • Review of grapefruit juice-drugs interactions mediated by intestinal CYP3A4 inhibition. (URL: [Link])

  • The effect of grapefruit juice on drug disposition. (URL: [Link])

  • P-glycoprotein Inhibition for Optimal Drug Delivery. (URL: [Link])

  • Overcoming Physiological Barriers: Nanocrystal Formulations for Divers | IJN. (URL: [Link])

  • Challenges, Unmet Needs, and Future Directions for Nanocrystals in Dermal Drug Delivery. (URL: [Link])

  • Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view. (URL: [Link])

  • Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. (URL: [Link])

  • Micellar Marvels: Navigating the Complexities of Self-Emulsifying Drug Delivery Systems. (URL: not available)
  • Pharmacokinetic and Toxicological Characterization of this compound Using in silico ADMET Modelling. (URL: [Link])

  • LIPOSOME: METHODS OF PREPARATION AND APPLIC
  • Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with this compound. (URL: [Link])

  • Full article: Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view. (URL: [Link])

  • Advances in nano-preparations for improving this compound solubility and bioavailability. (URL: [Link])

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (URL: [Link])

  • Advanced Formulation Strategies For Enhancing Solubility And Permeability Of Ritonavir: A Comprehensive Review. (URL: [Link])

  • A Comprehensive Review on Liposome: Preparation Methods, Characterization, And Applic
  • Preparation, characterization, pharmacokinetics and tissue distribution of solid lipid nanoparticles loaded with this compound. (URL: [Link])

  • Self-Nanoemulsifying Drug Delivery System of this compound for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study. (URL: [Link])

  • This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. (URL: [Link])

  • Self-Nanoemulsifying Drug Delivery System of this compound for Improved Bioavailability: Physicochemical Characterization and Pharmacokinetic Study. (URL: [Link])

  • Enhancement of the aqueous solubility and permeability of a poorly water soluble drug ritonavir via lyophilized milk-based solid dispersions. (URL: [Link])

  • Preparation and Evaluation of this compound Nanocrystals to Improve Bioavailability. (URL: not available)
  • Solid dispersion as an approach for bioavailability enhancement of poorly water-soluble drug ritonavir. (URL: [Link])

  • Advances in nano‐preparations for improving this compound solubility and bioavailability | Request PDF. (URL: [Link])

  • Solubility Enhancement of Poorly Water-Soluble Drug Ritonavir using Polyvinylpyrrolidone and Chitosan-based Pl
  • Preparation and Evaluation of this compound Nanocrystals to Improve Bioavailability. (URL: [Link])

  • In vivo pharmacokinetic study and PBPK modeling: Comparison between 3D-printed nanocrystals and solid dispersions. (URL: [Link])

  • Preparation and Evaluation of this compound Nanocrystals to Improve Bioavailability. (URL: [Link])

  • Synergistic anti-candidal activity of this compound on ketoconazole: an experimental study. (URL: [Link])

  • Synergistic effects of this compound on the antifungal activity of topical ketoconazole cream in the treatment of dermatophytoses: a clinical trial. (URL: [Link])

  • IMPROVING THE SOLUBILITY AND DISSOLUTION OF RITONAVIR BY SOLID DISPERSION | Request PDF. (URL: [Link])

  • Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review. (URL: [Link])

Sources

Technical Support Center: Overcoming the Poor Pharmacokinetic Profile of Tetrandrine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Tetrandrine (TET). This guide is designed to provide in-depth, practical solutions to the significant pharmacokinetic (PK) challenges associated with this promising, yet difficult, bis-benzylisoquinoline alkaloid. As researchers, you are likely aware of TET's broad pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.[1][2] However, its clinical translation is severely hampered by a poor pharmacokinetic profile.[1][2][3]

This center moves beyond theoretical knowledge to provide actionable troubleshooting guides, validated experimental protocols, and data-driven insights to help you design experiments that successfully navigate TET's inherent limitations.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental challenges of working with this compound.

Q1: My in vivo experiments with this compound are failing to show efficacy despite promising in vitro data. What is the likely cause?

This is a common and critical issue. The discrepancy almost always stems from this compound's challenging ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary culprits are:

  • Extremely Low Aqueous Solubility: TET is a highly lipophilic molecule, making it poorly soluble in aqueous media at physiological pH.[1][4][5] This leads to very low dissolution in the gastrointestinal (GI) tract, which is the rate-limiting step for absorption.[1]

  • Poor Oral Bioavailability: Consequent to its low solubility, TET's oral bioavailability is minimal.[1][2][3] Insufficient absorption, coupled with extensive first-pass metabolism in the liver, means that only a small fraction of the administered oral dose reaches systemic circulation.[1][6]

  • P-glycoprotein (P-gp) Efflux: this compound is a known substrate and inhibitor of the P-glycoprotein efflux pump, an ATP-dependent transporter highly expressed in the GI tract, liver, kidneys, and the blood-brain barrier.[7] This pump actively transports TET out of cells and back into the intestinal lumen, further reducing its net absorption and contributing to multidrug resistance (MDR) in cancer models.[7][8]

  • Rapid Systemic Clearance: While metabolic clearance is not excessively high, the combination of metabolism (primarily hepatic via CYP enzymes) and tissue distribution contributes to a relatively short plasma half-life, requiring frequent dosing to maintain therapeutic levels.[4][6][9]

The diagram below illustrates these sequential barriers that dramatically reduce the systemic exposure of this compound after oral administration.

Tetrandrine_PK_Barriers cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Tissues Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Poor Solubility Absorption Absorption Dissolution->Absorption P-gp Efflux P-gp Efflux Absorption->P-gp Efflux Efflux Pump Portal Vein Portal Vein Absorption->Portal Vein Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circ. Systemic Circulation Liver->Systemic Circ. Elimination Elimination Liver->Elimination Target Tissue Target Tissue Systemic Circ.->Target Tissue Systemic Circ.->Elimination

Figure 1: Pharmacokinetic barriers limiting this compound's bioavailability.
Q2: What are the primary strategies to overcome these pharmacokinetic hurdles?

Addressing TET's PK profile requires a multi-pronged approach, primarily centered on advanced drug delivery systems. The goal is to enhance solubility and/or bypass the mechanisms that limit absorption and promote clearance. Key strategies include:

  • Nanoformulations: This is the most successful and widely researched strategy. Encapsulating TET in nanocarriers can significantly improve its performance.[1][10]

    • Liposomes: These phospholipid vesicles can encapsulate lipophilic drugs like TET within their lipid bilayer, improving solubility and stability.[9][11]

    • Solid Lipid Nanoparticles (SLNs): SLNs are made from a solid lipid core and can enhance oral bioavailability and modify drug release profiles.[3][12]

    • Polymeric Nanoparticles & Micelles: Using biocompatible polymers to form nanoparticles or micelles can improve solubility, protect TET from degradation, and offer opportunities for targeted delivery.[1][2]

    • Nanocrystals: Reducing the particle size of TET to the nanometer range increases the surface area-to-volume ratio, which significantly enhances the dissolution rate and, consequently, bioavailability.[13]

  • Structural Modifications: Altering the chemical structure of TET can improve its physicochemical properties, though this creates a new chemical entity requiring full preclinical evaluation.[3]

  • Co-administration with Inhibitors: Using inhibitors of P-gp or CYP enzymes can increase TET's systemic exposure, but this approach carries a higher risk of drug-drug interactions.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for common experimental challenges.

Troubleshooting Guide 1: Poor Formulation Quality

Issue: You've prepared a this compound nanoformulation (e.g., liposomes, SLNs), but characterization reveals issues like large particle size, low encapsulation efficiency, or instability.

Causality: The physicochemical properties of TET and the formulation components are highly sensitive to process parameters. Improper optimization leads to aggregation, drug leakage, or failure to form stable nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size (>300 nm) / High Polydispersity Index (PDI > 0.3) 1. Inefficient energy input (sonication/homogenization).2. Drug precipitation during formulation.3. Inappropriate surfactant/lipid concentration.1. Increase sonication/homogenization time or power. Use a probe sonicator for higher energy.[12]2. Ensure TET is fully dissolved in the organic/lipid phase before emulsification.[12]3. Optimize the drug-to-lipid/polymer ratio and the surfactant concentration.
Low Encapsulation Efficiency (EE < 70%) 1. Poor affinity of TET for the nanoparticle core.2. Drug leakage during processing (e.g., high temperature).3. Inaccurate measurement of free vs. encapsulated drug.1. For liposomes, try a pH gradient loading method, which can significantly improve EE for weakly basic drugs.[3]2. For SLNs, select lipids in which TET has higher solubility.[12]3. Use a validated method like ultracentrifugation or dialysis to separate free drug, followed by a sensitive analytical method (e.g., UPLC-MS/MS).[14]
Formulation Instability (Aggregation/Precipitation over time) 1. Insufficient surface charge (low Zeta Potential).2. Ostwald ripening or particle fusion.3. Chemical degradation of lipids or polymers.1. Ensure Zeta Potential is sufficiently high (ideally > |20| mV) for electrostatic stabilization. Adjust pH or add charged surfactants.[12]2. Add a cryoprotectant (e.g., trehalose, mannitol) before lyophilization for long-term storage.[13]3. Store formulations at 4°C and protect from light.
Experimental Protocol 1: Preparation of this compound-Loaded Stealth Liposomes

Objective: To formulate TET into PEGylated ("stealth") liposomes to improve solubility, prolong circulation time, and enhance bioavailability. This protocol is adapted from the ethanol injection method.[11]

Materials:

  • Soy phosphatidylcholine (SPC)

  • Cholesterol (CHO)

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • This compound (TET)

  • Anhydrous Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • Preparation of Lipid-Drug Solution:

    • Accurately weigh SPC, CHO, DSPE-PEG2000, and TET. A typical mass ratio is SPC:CHO:DSPE-PEG2000 of 4:1:0.5, with a TET-to-SPC ratio of 1:10 (w/w).[11]

    • Dissolve the mixture completely in 5 mL of anhydrous ethanol in a round-bottom flask. Gentle warming may be required. This is your organic phase.

  • Preparation of Aqueous Phase:

    • Preheat 20 mL of PBS (pH 7.4) to 55°C in a beaker placed on a magnetic stirrer.[11]

  • Liposome Formation (Ethanol Injection):

    • Using a syringe pump for a controlled flow rate, slowly inject the organic phase drop-by-drop into the stirring, preheated aqueous phase.

    • A milky-white suspension should form immediately as the lipids self-assemble into liposomes upon contact with the aqueous phase.

  • Solvent Removal & Homogenization:

    • Continue stirring the suspension at 55°C for at least 30-60 minutes to ensure complete evaporation of the ethanol.[11]

    • For size homogenization, extrude the liposomal suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm). Pass the suspension through each membrane 10-15 times.

  • Purification:

    • Remove unencapsulated TET by dialysis (using a 12-14 kDa MWCO membrane) against PBS or by size exclusion chromatography.

  • Characterization (Self-Validation):

    • Particle Size & PDI: Use Dynamic Light Scattering (DLS). Target: 100-200 nm, PDI < 0.2.

    • Zeta Potential: Use Laser Doppler Velocimetry.

    • Encapsulation Efficiency (EE%): Quantify the total drug (by dissolving liposomes in methanol) and the free drug (in the supernatant after ultracentrifugation). Calculate EE% = [(Total Drug - Free Drug) / Total Drug] x 100.

Troubleshooting Guide 2: In vivo Pharmacokinetic Study Shows No Improvement

Issue: You administered your novel TET formulation to an animal model (e.g., rats), but the plasma concentration-time profile is not significantly better than the free drug.

Causality: This indicates that the formulation, despite appearing adequate in vitro, is failing to overcome the key biological barriers in vivo.

Problem Potential Cause(s) Recommended Solution(s)
Low Cmax (Peak Concentration) 1. Poor in vivo release of the drug from the carrier.2. Premature clearance of the nanoparticles by the Reticuloendothelial System (RES).3. Instability of the formulation in the GI tract (if orally administered).1. Re-evaluate the in vitro release profile under biorelevant conditions (e.g., using simulated gastric and intestinal fluids).2. Ensure adequate surface modification (e.g., PEGylation) to reduce RES uptake.[11]3. For oral formulations, consider enteric coatings or mucoadhesive polymers to increase residence time and protect against pH-mediated degradation.
Low AUC (Area Under the Curve) 1. All causes of low Cmax.2. The formulation does not sufficiently inhibit P-gp efflux.3. Rapid metabolism of released TET.1. Address Cmax issues first.2. Some formulation excipients (e.g., Pluronics, TPGS) can inhibit P-gp.[15] Consider incorporating these into your formulation.3. While harder to address, nanoformulations can sometimes alter metabolic pathways by changing tissue distribution.[6]
Experimental Workflow: From Formulation to In Vivo Validation

The following diagram outlines a logical workflow for developing and testing a new this compound formulation, incorporating the necessary validation and troubleshooting loops.

TET_Workflow Formulate 1. Formulation (e.g., Liposomes, SLNs) Characterize 2. In Vitro Characterization (Size, PDI, EE%, Zeta) Formulate->Characterize Optimize Troubleshoot & Re-formulate Characterize->Optimize Parameters Not Met? Release 3. In Vitro Release Study (Biorelevant Media) Characterize->Release Parameters OK Optimize->Formulate Permeability 4. Caco-2 Permeability Assay (Assess P-gp Efflux) Release->Permeability InVivo 5. In Vivo PK Study (e.g., Rat Model) Permeability->InVivo Analyze 6. Data Analysis (Compare PK Parameters) InVivo->Analyze Success SUCCESS: Improved Profile Analyze->Success Cmax, AUC ↑ Fail FAIL: No Improvement Analyze->Fail No Change Fail->Optimize Re-evaluate Strategy

Figure 2: Experimental workflow for developing an improved this compound formulation.

Part 3: Data Interpretation & Expected Outcomes

Successfully reformulating this compound should lead to a dramatic improvement in its pharmacokinetic profile. The table below presents hypothetical but realistic data comparing unformulated TET to a well-designed nanocrystal formulation, based on published findings.[13]

Pharmacokinetic ParameterUnformulated this compoundThis compound Nanocrystals (TET-NCs)Implication of Change
Solubility (in water) Very Low (< 0.1 µg/mL)Significantly IncreasedEnhanced dissolution potential.
Cmax (Peak Plasma Conc.) ~150 ng/mL~385 ng/mLHigher drug concentration achieved in blood.
Tmax (Time to Cmax) ~2.5 h~1.5 hFaster rate of absorption.
AUC₀₋₇₂ (Total Exposure) ~2,500 ng·h/mL~7,675 ng·h/mL~3-fold increase in total drug exposure. [13]
Relative Bioavailability 100% (Reference)~307%The formulation is over 3 times more bioavailable.[13]

As the data shows, a successful nanoformulation can convert this compound from a poorly absorbed compound into one with significant systemic exposure, thereby unlocking its therapeutic potential in vivo.

By understanding the fundamental challenges, applying systematic troubleshooting, and utilizing validated protocols, researchers can successfully overcome the poor pharmacokinetic profile of this compound and advance its development as a valuable therapeutic agent.

References

  • Gao, L., Liu, Y., Zhang, D., & Wang, X. (2012). Preparation and Evaluation of this compound Nanocrystals to Improve Bioavailability. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Quantitative pulmonary pharmacokinetics of this compound for SARS-CoV-2 repurposing: a physiologically based pharmacokinetic modeling approach. Frontiers in Pharmacology. Available at: [Link]

  • Ali, I., et al. (2025). Unlocking the therapeutic potential of this compound: Structural modifications and pharmacological insights. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Khan, A. A., et al. (2023). Pharmacokinetic and Toxicological Characterization of this compound Using in silico ADMET Modelling. International Journal of Research and Review. Available at: [Link]

  • Shi, X., et al. (1998). Enhancement of the in vivo action of this compound against silicosis by targeted drug delivery. CDC Stacks. Available at: [Link]

  • Yu, L., et al. (2007). Characterization of this compound, a potent inhibitor of P-glycoprotein- mediated multidrug resistance. ResearchGate. Available at: [Link]

  • Luan, F., et al. (2020). This compound: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Mo, L., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. Frontiers in Pharmacology. Available at: [Link]

  • Nazzal, S., & Zaghloul, A. A. (2010). Overcoming the challenge of poor drug solubility. ResearchGate. Available at: [Link]

  • Singh, A. K., et al. (2023). This compound for Targeting Therapy Resistance in Cancer. National Institutes of Health (NIH). Available at: [Link]

  • Wang, Y., et al. (2023). Preparation, Characterization, and Anti-Lung Cancer Activity of this compound-Loaded Stealth Liposomes. Taylor & Francis Online. Available at: [Link]

  • Li, X., et al. (2011). Preparation, Characterization, Pharmacokinetics and Tissue Distribution of Solid Lipid Nanoparticles Loaded with this compound. National Institutes of Health (NIH). Available at: [Link]

  • Abdell, N., & El-Laithy, H. (2016). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. Available at: [Link]

  • Mo, L., et al. (2022). Progress on structural modification of this compound with wide range of pharmacological activities. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, X., et al. (2024). Advances in nano‐preparations for improving this compound solubility and bioavailability. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Quantitative pulmonary pharmacokinetics of this compound for SARS-CoV-2 repurposing. National Institutes of Health (NIH). Available at: [Link]

  • Chen, Y., et al. (2023). Nano–Liposomes Double Loaded with Curcumin and this compound: Preparation, Characterization, Hepatotoxicity and Anti–Tumor Effects. MDPI. Available at: [Link]

  • Huang, J., et al. (2023). Preparation of this compound Nanocrystals by Microfluidic Method and Its In Vitro and In Vivo Evaluation. ResearchGate. Available at: [Link]

  • Fu, L., et al. (2005). In vitro and in vivo characterizations of this compound on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel. PubMed. Available at: [Link]

  • Yu, L., et al. (2007). Characterization of this compound, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. PubMed. Available at: [Link]

  • Wang, L., et al. (2017). An UPLC-MS/MS method for quantifying this compound and its metabolite berbamine in human blood: Application to a human pharmacokinetic study. PubMed. Available at: [Link]

  • Li, X., et al. (2011). Preparation, characterization, pharmacokinetics and tissue distribution of solid lipid nanoparticles loaded with this compound. PubMed. Available at: [Link]

  • Lo, Y. L., & Huang, J. D. (2001). Persistent reversal of P-glycoprotein-mediated daunorubicin resistance by this compound in multidrug-resistant human T lymphoblastoid leukemia MOLT-4 cells. PubMed. Available at: [Link]

Sources

Validation & Comparative

Bisbenzylisoquinoline Alkaloids: A Comparative Technical Guide to Tetrandrine and Key Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

Tetrandrine (TET), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, is a cornerstone small molecule in multidrug resistance (MDR) reversal and calcium channel blockade. However, its clinical utility is often rate-limited by hepatotoxicity and bioavailability.

This guide provides a technical comparison of TET against its primary analogs—Fangchinoline (FAN) , Cepharanthine (CEP) , and Berbamine (BER) . By analyzing the Structure-Activity Relationship (SAR), we elucidate why specific analogs outperform TET in antiviral entry (CEP) or autophagy induction (BER), while TET remains the standard for P-glycoprotein (P-gp) inhibition.

Chemical Architecture & SAR Logic

The functional divergence of these alkaloids stems from subtle modifications at the C-7 position and the nature of the ether bridges connecting the isoquinoline units.

Structural Hierarchy
  • This compound (TET): Contains a 7-O-methyl group. High lipophilicity facilitates rapid membrane permeation.

  • Fangchinoline (FAN): The 7-O-demethyl analog of TET (contains a phenolic hydroxyl at C-7). This increases polarity, slightly reducing membrane permeability compared to TET but potentially altering toxicity profiles.

  • Cepharanthine (CEP): Features a methylenedioxy bridge. This rigidification enhances affinity for specific viral entry channels (TPCs) and G-quadruplex DNA structures.

  • Berbamine (BER): A structural isomer of TET with different ether bridge connectivity, leading to distinct autophagic signaling targets (BNIP3 vs. mTOR).

SAR_Hierarchy Root Bisbenzylisoquinoline Scaffold TET This compound (TET) (Standard) Root->TET CEP Cepharanthine (CEP) (Methylenedioxy bridge) Root->CEP Bridge Modification (↑ Antiviral Potency) BER Berbamine (BER) (Ether bridge isomer) Root->BER Isomerization (Distinct Autophagy Target) FAN Fangchinoline (FAN) (7-O-demethyl) TET->FAN Demethylation at C7 (↑ Polarity, ↓ Permeability)

Figure 1: Structural divergence of this compound analogs and resultant functional shifts.

Comparative Pharmacology

MDR Reversal (P-gp Inhibition)

Both TET and FAN reverse multidrug resistance by inhibiting the ABCB1 (P-glycoprotein) efflux pump.

  • Mechanism: Direct binding to the P-gp substrate site, preventing the efflux of chemotherapeutics (e.g., Doxorubicin, Vincristine).

  • Performance: TET is generally more potent than FAN due to higher intracellular accumulation driven by the 7-O-methyl group. However, FAN shows synergistic cytotoxicity when combined with TET.

Antiviral Entry Blockade (SARS-CoV-2 / Ebola)
  • Target: Two-Pore Channels (TPC2) in the endolysosome.[1]

  • Dominant Analog: Cepharanthine (CEP) .[2]

  • Data: CEP inhibits SARS-CoV-2 entry with an

    
     of ~0.98 
    
    
    
    M, significantly outperforming TET in viral load reduction assays. CEP stabilizes the endolysosomal environment, preventing viral fusion.
Autophagy Induction[3]
  • This compound: Induces autophagy via mTOR inhibition and PKC-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     inhibition .[3]
    
  • Berbamine: Induces autophagy via BNIP3 upregulation , which inhibits SNARE-mediated fusion.[4] This makes BER a better choice for cancers where mTOR signaling is not the primary driver.

Quantitative Performance Data

The following data aggregates findings from multiple comparative studies (See References 1, 4, 6).

Table 1: Comparative Efficacy ( / )
CompoundTarget ApplicationCell Line / ModelPotency ValueNotes
This compound MDR Reversal (Vincristine)KBv200 (Resistant)

(Reversal)
>90% reversal of resistance
Fangchinoline Lung Cancer CytotoxicityA549

Less potent than TET alone
Cepharanthine SARS-CoV-2 InhibitionVero E6

Superior to Remdesivir (

) in some assays due to entry block
Berbamine Leukemia CytotoxicityK562

Induces autophagic death
Table 2: Pharmacokinetic Properties
PropertyThis compoundFangchinolineCepharanthine
Oral Bioavailability ModerateLow (due to polarity)Moderate
Plasma Protein Binding >80%>80%>90%
Primary Toxicity Hepatotoxicity, PulmonaryLower HepatotoxicityLeukopenia (Rare)

Experimental Protocol: P-gp Efflux Inhibition Assay

Objective: Quantify the ability of TET or analogs to inhibit P-gp-mediated efflux using the fluorescent substrate Rhodamine 123 (Rho123).[5][6]

Reagents & Equipment
  • Cell Line: Caco-2 or MDR-1 overexpressing line (e.g., KBv200).

  • Tracer: Rhodamine 123 (Sigma-Aldrich).

  • Positive Control: Verapamil (

    
    ).
    
  • Detection: Flow Cytometer (Excitation 488 nm / Emission 530 nm).

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate for 24h to reach 80% confluency.
    
  • Pre-treatment: Treat cells with TET, FAN, or Vehicle (DMSO < 0.1%) at graded concentrations (

    
    ) for 2 hours  at 37°C.
    
  • Substrate Loading: Add Rho123 (final concentration

    
    ) to all wells. Incubate for 60 minutes  at 37°C in the dark.
    
  • Efflux Phase (Optional but Recommended): Wash cells with PBS. Add drug-free medium (or medium + inhibitor) and incubate for another 60 mins to allow efflux.

  • Harvest: Trypsinize cells, wash 2x with ice-cold PBS. Resuspend in 500

    
     PBS.
    
  • Analysis: Measure Mean Fluorescence Intensity (MFI) via flow cytometry.

Calculation of Reversal Fold (RF):



Pgp_Protocol Step1 1. Cell Seeding (MDR+ Line) Step2 2. Inhibitor Treatment (TET/FAN 2hrs) Step1->Step2 Step3 3. Rho123 Loading (60 min, Dark) Step2->Step3 Step4 4. Flow Cytometry (Ex 488nm) Step3->Step4 Output Data Output: Mean Fluorescence Intensity (MFI) Step4->Output

Figure 2: Validated workflow for assessing P-gp inhibition efficiency.

Safety & Toxicity Considerations

While TET is potent, its application is limited by hepatotoxicity (fibrosis induction at high doses) and pulmonary toxicity.

  • Mitigation: Recent studies suggest Fangchinoline may exhibit lower hepatotoxicity in vivo compared to TET, despite lower permeability.

  • Clinical Note: Monitor liver enzymes (ALT/AST) strictly when utilizing TET in animal models (>50 mg/kg).

Conclusion & Recommendation

  • For MDR Reversal: This compound remains the gold standard for in vitro benchmarking, but Fangchinoline should be explored for combination therapies to reduce toxicity.

  • For Viral Entry Studies: Cepharanthine is the superior choice due to higher potency against TPCs and better safety profile in clinical history.

  • For Autophagy Studies: Use Berbamine if the goal is BNIP3-mediated autophagy; use This compound for mTOR-dependent pathways.

References

  • Wang, T. et al. (2014). this compound and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. Phytomedicine.

  • Ohashi, H. et al. (2021). Potential anti-COVID-19 agents, cepharanthine and nelfinavir, and their combination in SARS-CoV-2 infected cells.[7] iScience.

  • Bailly, C. (2019). Cepharanthine: An update of its mode of action, pharmacological properties and medical applications. Phytomedicine.

  • Zhang, H. et al. (2023). Modulation of in Vitro SARS-CoV-2 Infection by Stephania tetrandra and Its Alkaloid Constituents. Journal of Natural Products.

  • Gong, K. et al. (2017). this compound, an Activator of Autophagy, Induces Autophagic Cell Death via PKC-α Inhibition and mTOR-Dependent Mechanisms. Frontiers in Pharmacology.

  • Fan, H. et al. (2020). Cepharanthine blocks SARS-CoV-2 infection in Vero E6 cells. bioRxiv.

Sources

Technical Guide: Validation of Tetrandrine's ATPase Stimulation Activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Validation Guide Subject: Tetrandrine (Bis-benzylisoquinoline alkaloid) Target Interaction: ABCB1 (P-glycoprotein) ATPase Hydrolysis Cycle

Executive Summary: The this compound Paradox

In the development of Multidrug Resistance (MDR) reversal agents, This compound occupies a unique pharmacological niche.[1] Unlike simple substrates that are rapidly transported, this compound acts as a potent modulator of P-glycoprotein (P-gp/ABCB1).

This guide validates this compound’s activity using the P-gp ATPase Stimulation Assay . While Verapamil is the industry "gold standard" for high-turnover stimulation, this compound exhibits a distinct kinetic profile. It stimulates basal ATPase activity—confirming its direct interaction with the transmembrane drug-binding pocket—but often with lower maximal turnover (


) than Verapamil. This "slow-substrate" or "coupled-modulator" behavior is critical for researchers to distinguish from non-interacting compounds or pure non-competitive inhibitors.
Mechanistic Grounding: The ATPase Coupling Cycle

To validate this compound, one must understand that P-gp efflux is energy-dependent. The hydrolysis of ATP at the Nucleotide Binding Domains (NBDs) is coupled to the conformational changes in the Transmembrane Domains (TMDs).

  • Basal Activity: P-gp hydrolyzes ATP at a low rate even without substrate.

  • Stimulation: Binding of a substrate (like this compound) to the TMD lowers the activation energy for ATP hydrolysis, increasing the rate (Stimulation).

  • Inhibition: If a compound locks the transporter (e.g., Vanadate) or binds without triggering the cycle, activity drops.

Visualizing the Interaction

The following diagram illustrates the P-gp catalytic cycle and where this compound intervenes to trigger ATP hydrolysis.

Pgp_Cycle Open P-gp (Open Inward) Basal State Bind Drug Binding (this compound/Verapamil) Open->Bind Substrate Entry ATP_Bind ATP Binding (NBD Dimerization) Bind->ATP_Bind Conformational Coupling Hydrolysis ATP Hydrolysis (Rate Limiting Step) ATP_Bind->Hydrolysis This compound Stimulates this transition Reset Pi Release & Reset Hydrolysis->Reset Efflux Reset->Open Cycle Complete Vanadate Orthovanadate (Vi) Traps Transition State Vanadate->Hydrolysis BLOCKS

Figure 1: The P-gp ATPase catalytic cycle. This compound binds to the open inward state, promoting ATP binding and subsequent hydrolysis, which is measured as inorganic phosphate (Pi) release.

Comparative Analysis: this compound vs. Alternatives

When validating this compound, it is essential to run it alongside established comparators to benchmark its potency and mechanism.

FeatureThis compound (Test Agent)Verapamil (Positive Control)Cyclosporin A (Complex Comparator)
Classification MDR Reversal Agent / ModulatorClass I P-gp SubstrateImmunosuppressant / MDR Modulator
ATPase Effect Stimulation (Moderate)Stimulation (High)Mixed (Stimulation at low conc, Inhibition at high)
Fold Stimulation Typically 1.5x – 3.0x basalTypically > 3.0x – 6.0x basalVariable (often < 2.0x)
Mechanism Binds to drug pocket; triggers hydrolysis but transport is slow/inefficient.Rapidly transported; high ATP turnover required.Binds tightly; can inhibit ATPase at high concentrations by locking conformation.
Experimental Utility Validates binding affinity and modulation potential.Validates assay dynamic range (System Suitability).Validates inhibition of stimulated activity.

Key Insight: Do not expect this compound to match Verapamil's


. A lower fold-stimulation does not indicate "failure"; it indicates a different residence time and transport efficiency, characteristic of potent MDR reversal agents [1].
Validated Experimental Protocol

This protocol uses a Colorimetric Vanadate-Sensitive ATPase Assay . The core principle is subtracting the background ATPase activity (measured with Vanadate) from the total activity to isolate P-gp specific function.

Reagents & Setup
  • Enzyme: Human Recombinant P-gp Membranes (High specific activity required: >20 nmol Pi/min/mg).

  • Substrate: ATP (MgATP).[2]

  • Inhibitor: Sodium Orthovanadate (

    
    ) – Critical for validation .
    
  • Detection: Malachite Green Phosphate Detection Reagent.

Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Detection Step1 Thaw P-gp Membranes (Rapid thaw, keep on ice) Step2 Prepare 3 Reaction Sets: 1. Basal (No Drug) 2. Stimulated (this compound) 3. Inhibited (+ Vanadate) Step1->Step2 Step3 Incubate 5 min @ 37°C (Pre-equilibration) Step2->Step3 Step4 Start: Add MgATP (4mM) Step3->Step4 Step5 Incubate 20-40 min @ 37°C (Linear range) Step4->Step5 Step6 Stop: Add Malachite Green Step5->Step6 Step7 Incubate 20 min (Color development) Step6->Step7 Step8 Read Absorbance @ 620nm Step7->Step8

Figure 2: Step-by-step workflow for the Vanadate-sensitive ATPase assay.

Step-by-Step Methodology
  • Preparation of Reaction Mix:

    • Buffer: 50 mM Tris-MES (pH 6.8), 50 mM KCl, 2 mM DTT, 2 mM EGTA, 5 mM

      
       (to inhibit mitochondrial ATPase).
      
    • This compound Series: Prepare serial dilutions (e.g., 0.1

      
       to 100 
      
      
      
      ) in DMSO. Keep final DMSO concentration < 1%.
  • Plate Setup (96-well format):

    • Set A (Total Activity): Membrane + this compound.

    • Set B (Background): Membrane + this compound + 0.3 mM Sodium Orthovanadate .

    • Control: Verapamil (20

      
      ) as a positive control for system suitability.
      
  • Reaction Initiation:

    • Add 20

      
       P-gp membranes per well.[3]
      
    • Pre-incubate for 5 mins at 37°C.

    • Add 4 mM Mg-ATP to start the reaction.

  • Termination & Reading:

    • Incubate for 20–30 minutes at 37°C.

    • Add Malachite Green reagent to quench the reaction.

    • Allow color to develop (green complex forms with free Pi).

    • Read OD at 600–620 nm.

Data Analysis & Interpretation

To validate this compound, you must calculate the Vanadate-Sensitive Activity .



Calculating Fold Stimulation


Expected Results Profile
  • Valid Result: this compound shows a dose-dependent increase in ATPase activity, typically peaking between 10–50

    
     [2].
    
  • Bell-Shaped Curve: At very high concentrations (>100

    
    ), activity may decrease. This is often due to solubility limits or membrane perturbation, not necessarily specific inhibition.
    
  • Comparison: If Verapamil gives 5-fold stimulation and this compound gives 2-fold, the assay is valid. This compound is interacting.[1][4]

Troubleshooting & Self-Validation
ObservationRoot CauseCorrective Action
High Background (High OD in Vanadate wells) Contamination with inorganic phosphate or non-P-gp ATPases.Use phosphate-free water/glassware. Ensure membranes are high purity.
No Stimulation with Verapamil Inactive Membranes or degraded ATP.STOP. The system is invalid. Do not assess this compound data. Use fresh ATP.
This compound precipitates Hydrophobicity issues.Ensure DMSO is used for stock, but keep final assay concentration <1%. Check for turbidity.
This compound inhibits Basal Activity Rare for this compound, but possible.If activity drops below basal, this compound is acting as an inhibitor (locking the cycle). This is still a valid "interaction" result.
References
  • Liao, Z., et al. (2019).[1] "this compound Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression."[1] Molecules, 24(23), 4383.[4]

  • Ambudkar, S. V., et al. (1999). "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." Annual Review of Pharmacology and Toxicology, 39, 361-398.

  • Sarkadi, B., et al. (2006). "Human P-glycoprotein: Membrane topology and drug binding." Physiological Reviews. (Standard Protocol Reference).

Sources

Safety Operating Guide

Tetrandrine Disposal: Operational Safety & Regulatory Compliance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, field-validated protocol for the disposal of Tetrandrine (CAS 518-34-3) .[1][2] It is designed for laboratory personnel and safety officers who require immediate, actionable directives without ambiguity.

Executive Hazard Assessment

Before initiating any disposal workflow, the operator must understand the specific lethality profile of this compound. Unlike general organic waste, this compound is a bisbenzylisoquinoline alkaloid with potent calcium channel blocking activity.

  • Primary Risk: Acute Toxicity (Oral).[3][4] GHS Category 2 (Fatal if swallowed).

  • Secondary Risk: Respiratory sensitization and potential reproductive toxicity.

  • Critical Threshold: The oral LD50 in rats is approximately 100 mg/kg , with intraperitoneal values as low as 41 mg/kg .[4]

  • Operational Implication: Trace contamination is non-negligible. All waste streams (solid, liquid, and contaminated PPE) must be treated as Acutely Toxic .

Regulatory Classification & Waste Coding

Correct classification prevents regulatory fines and ensures safe downstream incineration.

Regulatory BodyClassification StatusOperational Code / Instruction
US EPA (RCRA) Non-Listed Acute Toxic While not explicitly "P-Listed" (like Strychnine), it exhibits Acute Toxicity .[1][2] Manage as Hazardous Chemical Waste .[5]
DOT (Transport) Toxic Substance UN 2811 , Toxic solid, organic, n.o.s.[1][2] (this compound), Class 6.1, PG I.
GHS Category 2 (Oral) Label Signal Word: DANGER .[1][2] Hazard Statement: H300 (Fatal if swallowed).[3][4]
Incompatibility Oxidizers DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in waste streams.[1][2]

Expert Insight: Although this compound is not explicitly on the EPA "P-List" (40 CFR 261.33), best practice in pharmaceutical development is to manage it with the same rigor as P-listed waste due to its low LD50.[1] Never triple-rinse and discard empty containers in municipal trash; dispose of the container itself as hazardous waste.

Waste Segregation & Disposal Workflows

The following protocols utilize a Zero-Effluent Release strategy. Under no circumstances should this compound or its mother liquors be discharged into sink drains.

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired lyophilized powder, contaminated weigh boats, gloves, and bench paper.[1][2]

  • Containment: Place solid waste directly into a wide-mouth, high-density polyethylene (HDPE) or glass jar.

  • Double-Bagging: If using a waste bag, use a minimum 6-mil thickness clear plastic bag, seal it with tape, and place it inside the rigid container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound (Solid)"[1][4]

    • Hazard Checkbox: "Toxic"

  • Deactivation: Do not attempt chemical deactivation (e.g., bleach) in the lab. Incineration is the only validated destruction method.

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Applicability: Reaction mixtures, cell culture media containing this compound.[1]

  • Solvent Compatibility: Determine the base solvent.

    • Organic (DMSO, Methanol, Chloroform): Segregate into "Organic Waste - Toxic".

    • Aqueous (Buffers, Media):[1][2] Segregate into "Aqueous Waste - Toxic".

  • Segregation: Ensure the waste container is free of oxidizing acids . Mixing alkaloids with strong oxidizers can generate heat or toxic byproducts.

  • Headspace: Leave at least 10% headspace in the container to prevent over-pressurization during transport.

Visualization: Decision Logic & Workflow

The following diagram illustrates the operational logic for segregating this compound waste streams to ensure compliance with RCRA and DOT standards.

TetrandrineDisposal Start Waste Generation (this compound) TypeCheck Determine Physical State Start->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Solid Solid Waste TypeCheck->Solid SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH) SolventCheck->Organic Aqueous Aqueous Buffer/Media SolventCheck->Aqueous IncompatCheck CRITICAL CHECK: Verify NO Oxidizers Present Organic->IncompatCheck Aqueous->IncompatCheck BinLiquid Container: Toxic Liquid (Label: 6.1 Toxic) IncompatCheck->BinLiquid Pure Pure Substance / Powder Solid->Pure Debris Contaminated PPE / Consumables Solid->Debris Bagging Double Bag (6-mil) or Rigid Jar Pure->Bagging Debris->Bagging BinSolid Container: Toxic Solid (Label: UN 2811) Bagging->BinSolid

Figure 1: Operational decision tree for segregating this compound waste streams.[1][2] Note the critical check for oxidizers in liquid waste.

Emergency Spill Response Protocol

In the event of a powder spill, do not dry sweep . The generation of airborne dust poses a severe inhalation risk (GHS Acute Tox 2).

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Wet Method: Cover the spill with a paper towel dampened with water or a compatible solvent (e.g., ethanol) to suppress dust.

  • Collection: Carefully scoop the damp material into a wide-mouth hazardous waste jar.

  • Surface Decontamination: Wipe the surface 3 times with a soap/water solution. Place all wipes into the same hazardous waste jar.

  • Reporting: Notify the facility EHS officer immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73078, this compound. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Safety Protocol for Tetrandrine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for the safe handling of Tetrandrine (CAS: 518-34-3) in research environments.[1] It synthesizes regulatory data with practical, field-proven containment strategies.[1]

Executive Hazard Summary

This compound is a potent calcium channel blocker and P-glycoprotein inhibitor.[1] While valuable for oncological and cardiovascular research, it poses significant acute and chronic risks.[1] Unlike standard reagents, This compound is classified as "Fatal if Swallowed" (H300/H301) and a Germ Cell Mutagen (H340) in many jurisdictions.[1]

Critical Warning: Standard "GLP" safety measures are insufficient. Handling requires High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.[1]

Hazard DomainGHS ClassificationOperational Implication
Acute Toxicity Category 2/3 (Oral)Minute dust inhalation or hand-to-mouth transfer can be lethal.[1]
Chronic Toxicity Mutagenicity Cat.[1] 1BPotential genetic defects; zero-tolerance for skin contact.[1][2]
Physical State Crystalline SolidHigh electrostatic potential; prone to aerosolization during weighing.[1]
Solubility Soluble in DMSO/AcidDMSO solutions drastically increase skin permeation risk.

Risk Assessment & PPE Selection Matrix

Because no specific Occupational Exposure Limit (OEL) exists for this compound, we apply Control Banding .[1] We treat this compound as an Occupational Exposure Band (OEB) 4 compound (


).[1]
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state of the compound.

Tetrandrine_PPE_Logic Start Start: this compound Handling State Physical State? Start->State Solid Solid / Powder (Weighing, Transfer) State->Solid Dry Powder Solution Solution Phase (Dilution, Injection) State->Solution Liquid BSC Engineering Control: Class II Type A2 BSC (Mandatory) Solid->BSC Solution->BSC Skin_Solvent Skin (Solvent Dependent): DMSO Carrier? -> Laminate/Butyl Ethanol? -> Double Nitrile Solution->Skin_Solvent Resp_Solid Respiratory: N95 (if in BSC) P100/PAPR (if outside BSC) BSC->Resp_Solid Skin_Solid Skin: Double Nitrile Gloves + Tyvek Sleeves BSC->Skin_Solid

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.[1]

Detailed PPE Specifications

A. Respiratory Protection

The Goal: Prevent inhalation of fugitive dust during weighing.[1]

  • Primary Barrier: All handling of dry powder must occur inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1]

  • Secondary Barrier (PPE):

    • Inside BSC: Surgical mask (to protect the sample) or N95 (precautionary).[1]

    • Outside BSC (Emergency/Spill):Full-face P100 respirator or Powered Air Purifying Respirator (PAPR).[1] Simple surgical masks offer zero protection against this compound aerosols.[1]

B. Dermal Protection (Hands)

The Goal: Prevent absorption, especially when dissolved in permeation enhancers like DMSO.[1]

  • Protocol: Double Gloving is mandatory.[1]

    • Inner Glove: Extended cuff Nitrile (minimum 4 mil / 0.10 mm).[1] Taped to lab coat cuff.

    • Outer Glove: Nitrile (minimum 4 mil).[1] Changed immediately upon contamination.

  • The DMSO Factor: If this compound is dissolved in DMSO (Dimethyl Sulfoxide), standard nitrile degrades rapidly and DMSO carries the toxin through the skin.[1]

    • Recommendation: Use Silver Shield™ (Laminate) or Butyl Rubber gloves as the inner liner if handling concentrated DMSO stock solutions (>10 mL).[1]

C. Body & Eye Defense[1][3][4]
  • Eyes: Chemical splash goggles (indirect vent) are preferred over safety glasses to seal against airborne dust.[1]

  • Body: Disposable Tyvek® lab coat or back-closing gown with elastic cuffs.[1] Cotton lab coats retain dust and should be avoided for HPAPI handling.[1]

Operational Workflow: The "Safe-Circle" Protocol[1]

This self-validating workflow ensures containment at every step.[1]

Step 1: Preparation (The "Clean" Zone)[1]
  • Static Control: this compound powder is static-prone.[1] Place an ionizing fan or anti-static gun inside the BSC before opening the vial.[1] This prevents "jumping" of powder.[1]

  • Lining: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture micro-spills.[1]

  • Solvent Prep: Pre-aliquot solvents (e.g., HCl, DMSO) before opening the this compound vial to minimize open-container time.[1]

Step 2: Weighing & Solubilization[1]
  • Donning: Put on inner gloves (taped), Tyvek gown, and outer gloves.[1]

  • Weighing:

    • Preferred: Weigh by difference inside a closed vessel.[1]

    • Alternative: Use a disposable anti-static weighing boat.[1]

  • Wet Down: Add solvent to the powder immediately after weighing to eliminate the inhalation hazard.[1] Once in solution, the risk shifts from inhalation to splash/absorption.[1]

Step 3: Decontamination & Doffing[1]
  • Wipe Down: Wipe all exterior surfaces of vials/flasks with 10% bleach followed by 70% Ethanol before removing them from the BSC.[1]

  • Waste: Dispose of all solid waste (weigh boats, pipette tips) into a dedicated "Cytotoxic/Toxic" waste bin inside the hood.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out)

      
       Dispose.[1]
      
    • Remove gown

      
       Dispose.[1]
      
    • Remove eye protection

      
       Clean.[1]
      
    • Remove inner gloves

      
       Dispose.[1]
      
    • Wash hands immediately with soap and cool water (warm water opens pores).[1]

Emergency Procedures

ScenarioImmediate Action
Powder Spill (Inside BSC) Cover with wet paper towels (to prevent dust).[1] Wipe up with 10% bleach.[1] Dispose as hazmat.
Powder Spill (Outside BSC) Evacuate area. Do not re-enter without P100 respirator.[1] Use HEPA vacuum or wet-wipe method.[1]
Skin Exposure Do not scrub. Rinse with copious cool water for 15 minutes.[1] Seek medical attention immediately (show SDS).
Eye Exposure Flush for 15 minutes. Note: this compound is a calcium channel blocker; systemic effects from eye absorption are possible.[1]

References

  • PubChem. (2024).[1][2] this compound Compound Summary (CID 73078) - Safety and Hazards.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrandrine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetrandrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.